Product packaging for 6-Chloro-2-fluoronicotinic acid(Cat. No.:CAS No. 1211578-46-9)

6-Chloro-2-fluoronicotinic acid

Cat. No.: B597461
CAS No.: 1211578-46-9
M. Wt: 175.543
InChI Key: GSSVAHBRTISODE-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoronicotinic acid (CAS 1211578-46-9) is a fluorinated and chlorinated pyridine derivative of high interest in chemical research and development. With a molecular formula of C 6 H 3 ClFNO 2 and a molecular weight of 175.54 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring both a carboxylic acid group and halogen substituents on the pyridine ring, makes it a valuable building block for constructing more complex molecules . This compound is primarily utilized as a key precursor in the research and synthesis of agrochemicals, such as herbicides and insecticides, contributing to the development of effective crop protection solutions . Concurrently, in pharmaceutical research, it is employed in the design and development of Active Pharmaceutical Ingredients (APIs) for various therapeutic applications, acting as a molecular scaffold to create compounds with specific biological activities . Researchers value its potential in targeting enzymes or receptors during the discovery of novel bioactive molecules. The compound is supplied as a solid and requires specific storage conditions at ambient temperatures or between 2-8°C, often under an inert atmosphere for maximum stability . Handling should be conducted with care, as it may cause skin and eye irritation (H315-H319) and respiratory irritation (H335) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNO2 B597461 6-Chloro-2-fluoronicotinic acid CAS No. 1211578-46-9

Properties

IUPAC Name

6-chloro-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSVAHBRTISODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855835
Record name 6-Chloro-2-fluoropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-46-9
Record name 6-Chloro-2-fluoropyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00855835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-fluoropyridine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a proposed synthetic pathway, analytical characterization, and the strategic application of this versatile molecule. The insights provided herein are grounded in established chemical principles and draw parallels from closely related analogues to offer a robust and practical resource.

Core Molecular Attributes of this compound

This compound (IUPAC Name: 6-chloro-2-fluoropyridine-3-carboxylic acid) is a halogenated pyridine derivative that has garnered interest in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The presence of both a chloro and a fluoro substituent on the pyridine ring, in addition to the carboxylic acid moiety, provides multiple reaction sites and modulates the electronic properties of the molecule. This unique combination of functional groups makes it a valuable intermediate for introducing fluorinated pyridine motifs into drug candidates, which can significantly enhance their metabolic stability and binding affinity.

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
CAS Number 1211578-46-9
IUPAC Name 6-chloro-2-fluoropyridine-3-carboxylic acid
SMILES OC(=O)C1=C(F)N=C(Cl)C=C1
Appearance White to off-white solid (predicted)

Proposed Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient route can be proposed based on established methodologies for analogous compounds, such as 6-fluoronicotinic acid. The following proposed synthesis starts from the commercially available 2,5-dibromopyridine and involves a selective Grignard reaction, followed by carboxylation and a subsequent nucleophilic aromatic substitution for fluorination.

A patent for the preparation of 6-fluoronicotinic acid describes a similar pathway, which lends credence to this proposed method.[1] The key is the selective formation of the Grignard reagent at the 5-position of the dibromopyridine, which is more reactive than the 2-position.

Experimental Workflow:

Synthesis_Workflow Start 2,5-Dibromopyridine Grignard Grignard Formation (i-PrMgCl, THF, -15°C) Start->Grignard Intermediate1 5-Bromo-2-pyridylmagnesium chloride Grignard->Intermediate1 Carboxylation Carboxylation (CO2 (g), THF) Intermediate1->Carboxylation Intermediate2 6-Bromonicotinic acid Carboxylation->Intermediate2 Fluorination Nucleophilic Fluorination (KF, K222, DMSO, 150°C) Intermediate2->Fluorination FinalProduct 6-Fluoronicotinic acid Fluorination->FinalProduct

Caption: Proposed synthetic workflow for a fluoronicotinic acid analogue.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), 2,5-dibromopyridine is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -15 °C. Isopropylmagnesium chloride (i-PrMgCl) is added dropwise, maintaining the temperature. The reaction is stirred for 1-2 hours to ensure the formation of the Grignard reagent, 5-bromo-2-pyridylmagnesium chloride. The selectivity of this step is crucial and is driven by the higher reactivity of the bromine at the 5-position.

  • Carboxylation: Carbon dioxide gas is bubbled through the cooled Grignard solution. The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of aqueous HCl to protonate the carboxylate salt, leading to the precipitation of 6-bromonicotinic acid.

  • Purification of 6-Bromonicotinic Acid: The crude 6-bromonicotinic acid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Nucleophilic Aromatic Fluorination: The purified 6-bromonicotinic acid is subjected to a nucleophilic aromatic substitution (SNAr) reaction to replace the bromo group with a fluoro group. This is a critical step, and the choice of fluorinating agent and conditions is paramount. A common and effective method is the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 222 (K222) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to an elevated temperature (e.g., 150 °C) for several hours.

  • Final Product Isolation and Purification: After cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., HCl) to precipitate the product. The crude this compound is collected by filtration, washed with water, and dried. Final purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic region (δ 7.5-9.0 ppm): Two doublets or doublet of doublets corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions. The fluorine atom will introduce additional splitting (J-coupling). - Carboxylic acid proton: A broad singlet at δ > 10 ppm.
¹³C NMR - Aromatic region (δ 120-160 ppm): Six distinct signals for the six carbon atoms of the pyridine ring and the carboxylic acid. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.
IR Spectroscopy - O-H stretch (carboxylic acid): Broad absorption around 3000 cm⁻¹. - C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. - C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region. - C-F stretch: Strong absorption in the 1000-1100 cm⁻¹ region. - C-Cl stretch: Absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺): An isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). - Fragmentation pattern: Loss of COOH, Cl, and other characteristic fragments.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated nicotinic acids are valuable building blocks in medicinal chemistry due to the profound effects that halogens, particularly fluorine, can have on the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Strategic Advantages of Incorporating the this compound Moiety:

  • Metabolic Stability: The introduction of a fluorine atom can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[8]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine and chlorine atoms can lower the pKa of the pyridine nitrogen, which can influence the molecule's solubility, membrane permeability, and interaction with biological targets.

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency.

  • PET Imaging: The fluorinated pyridine motif is of interest in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neuroscience.[8]

The carboxylic acid group of this compound provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its conjugation to other molecules of interest. The chlorine atom can also be displaced via nucleophilic substitution or participate in cross-coupling reactions, further expanding its synthetic utility.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its unique combination of functional groups offers multiple avenues for chemical modification and allows for the fine-tuning of the physicochemical and biological properties of lead compounds. While detailed experimental data for this specific molecule remains somewhat limited in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and strategic application based on established chemical principles and data from analogous structures. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such specialized chemical intermediates is poised to increase significantly.

References

A Technical Guide to 6-Chloro-2-fluoronicotinic Acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinic acid is a halogenated pyridine derivative that has emerged as a critical building block in modern organic synthesis, particularly within medicinal chemistry. Its unique electronic properties, stemming from the chloro, fluoro, and carboxylic acid moieties on the pyridine ring, offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its significant applications as a key intermediate in the development of novel therapeutic agents, underscoring its importance in the landscape of drug discovery.

Introduction: The Strategic Importance of Halogenated Heterocycles

Halogenated heterocyclic compounds are cornerstones of pharmaceutical development. The incorporation of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties. This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound (CAS No. 1211578-46-9) is a prime example of such a strategic building block.[3] Its trifunctional nature—possessing a reactive chloro group, a fluoro group, and a carboxylic acid—provides chemists with orthogonal chemical handles for sequential and selective modifications. This guide aims to serve as a comprehensive technical resource for scientists leveraging this versatile intermediate in their research and development endeavors.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The electron-withdrawing nature of the nitrogen atom, combined with the inductive effects of the chloro and fluoro substituents, renders the pyridine ring electron-deficient. This electronic profile is central to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

Key Physicochemical Data:

PropertyValueSource
CAS Number 1211578-46-9[3]
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.54 g/mol [3]
Appearance White to off-white solid[1]
Storage Inert atmosphere, 2-8°C[3]
SMILES O=C(O)C1=C(F)N=C(Cl)C=C1[3]

Synthesis and Mechanistic Considerations

While various synthetic routes to halogenated nicotinic acids exist, a common modern approach involves the selective halogenation and functionalization of pyridine precursors. A representative synthesis for a related compound, 6-fluoronicotinic acid, highlights the strategic use of Grignard reagents and subsequent fluorination and hydrolysis steps, a logic that can be adapted for this compound.[4][5]

Experimental Protocol: A Generalized Synthetic Approach

The synthesis of analogous halogenated nicotinic acids often follows a multi-step sequence that offers high control over regioselectivity. The following protocol is a conceptual illustration based on established methodologies for similar structures.[5]

Step 1: Selective Bromination/Carboxylation of a Dihalopyridine Precursor

  • A suitable dihalopyridine, such as 2,5-dibromopyridine, is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to a low temperature (e.g., -10°C).

  • A Grignard reagent, such as isopropyl magnesium chloride, is added dropwise to facilitate a selective halogen-metal exchange.

  • A carboxylating agent, like methyl chloroformate, is then introduced to install the ester group, yielding a 6-bromo-nicotinate intermediate.[4][5]

Step 2: Halogen Exchange (Fluorination)

  • The 6-bromo-nicotinate intermediate is dissolved in a high-boiling polar aprotic solvent like DMF.

  • A fluoride source, such as tetramethylammonium fluoride, is added.

  • The reaction is heated (e.g., 40-50°C) for several hours to facilitate the nucleophilic aromatic substitution of bromide with fluoride.[5]

Step 3: Hydrolysis

  • After the fluorination is complete, the solvent is removed under reduced pressure.

  • An aqueous base (e.g., 30% NaOH solution) is added to the residue at room temperature to hydrolyze the ester to the carboxylic acid.[5]

  • The reaction is acidified with an acid like HCl to a pH of 3-4, causing the final product to precipitate.[5]

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature for Grignard Formation: The initial halogen-metal exchange is performed at low temperatures to control the exothermic reaction and prevent side reactions.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are critical to prevent quenching of the reagent.

  • Polar Aprotic Solvent for SNAr: Solvents like DMF are ideal for SNAr reactions as they solvate the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride anion.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reaction & Carboxylation cluster_1 Step 2: Nucleophilic Fluorination cluster_2 Step 3: Hydrolysis A 2,5-Dihalopyridine D 6-Halo-nicotinate Ester Intermediate A->D B Grignard Reagent (e.g., i-PrMgCl) B->D C Carboxylating Agent (e.g., Methyl Chloroformate) C->D F Halogen Exchange Product D->F E Fluoride Source (e.g., (CH₃)₄NF) E->F H Final Product: This compound F->H G Base (e.g., NaOH) then Acid (e.g., HCl) G->H

Caption: A generalized workflow for the synthesis of halogenated nicotinic acids.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed approach to molecular elaboration.

  • Carboxylic Acid (C3): The -COOH group readily undergoes standard transformations such as esterification, amide bond formation (coupling), and reduction to the corresponding alcohol. This position is typically addressed first to form a stable amide or ester before modifying the pyridine ring.

  • Chloro Group (C6): The chlorine at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is enhanced by the electron-withdrawing nature of the adjacent ring nitrogen and the other substituents.

  • Fluoro Group (C2): The fluorine at the 2-position is also activated towards SNAr but is generally less reactive than the chlorine at the 6-position under many conditions. This differential reactivity allows for selective substitution at C6 while leaving C2 intact, or vice-versa, by carefully choosing reaction conditions and nucleophiles.

Key Reaction Pathways Diagram

G cluster_c3 Carboxylic Acid Reactions cluster_c6 C6-Chloro Substitution (SNAr) cluster_c2 C2-Fluoro Substitution (SNAr) main This compound COOH F Cl amide Amide Formation (R-NH₂, Coupling Agent) main:c3->amide 1 ester Esterification (R-OH, Acid Catalyst) main:c3->ester 2 amine Amination (R₂NH) main:c6->amine 3 ether Etherification (R-OH, Base) main:c6->ether 4 c2_sub Substitution with stronger nucleophiles or under forcing conditions main:c2->c2_sub 5

Caption: Key reaction pathways illustrating the synthetic utility of the molecule.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active compounds. The pyridine core is a common scaffold in many approved drugs, and the specific substitution pattern of this molecule allows for the generation of libraries of compounds for screening.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or pyrimidine core. The functional handles on this compound allow for the introduction of various side chains to probe the ATP-binding pocket of kinases.

  • GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The ability to build out complexity from the nicotinic acid core is crucial for developing ligands with high affinity and selectivity for specific GPCRs.

  • Agrochemicals: The related compound, 6-chloronicotinic acid, is a known transformation product of widely used neonicotinoid insecticides like Imidacloprid and Acetamiprid.[6] This highlights the importance of this structural class in agrochemical research and environmental science.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its related compounds.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

Conclusion

This compound stands out as a highly functionalized and synthetically versatile building block. Its distinct reactive sites enable chemists to perform selective, stepwise modifications, making it an invaluable tool in the construction of complex molecules for pharmaceutical and agrochemical applications. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its full potential in the pursuit of novel chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Introduction: Characterizing a Niche Synthetic Building Block

6-Chloro-2-fluoronicotinic acid is a halogenated pyridine derivative that holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its utility stems from the specific arrangement of its functional groups: a carboxylic acid for derivatization, and chloro and fluoro substituents that modulate the electronic properties of the pyridine ring and offer sites for further chemical transformation.

However, a comprehensive, publicly available dataset of its physical properties is not readily found in the literature. This guide, therefore, takes a dual approach. First, it provides a baseline of predicted properties and established data from its close structural analogs, 6-chloronicotinic acid and 6-fluoronicotinic acid, to establish a reasonable starting point for experimental work. Second, and more critically, it outlines the detailed, field-proven experimental protocols required to rigorously determine these properties. This serves as a practical whitepaper for any researcher beginning work with this or similarly under-characterized compounds, emphasizing the principles of self-validating experimental systems.

Section 1: Core Physicochemical Properties - An Analog-Based and Predicted Profile

Given the limited direct experimental data for this compound, we can infer a likely property profile by examining its parent analogs. This comparative approach is a cornerstone of early-stage research, allowing for informed decisions on handling, solvent selection, and reaction conditions before comprehensive characterization is complete.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound 6-Chloronicotinic acid (Analog 1) 6-Fluoronicotinic acid (Analog 2)
CAS Number 1211578-46-9[1]5326-23-8[2][3]403-45-2[4][5]
Molecular Formula C₆H₃ClFNO₂C₆H₄ClNO₂[2][3]C₆H₄FNO₂[4][5]
Molecular Weight 175.54 g/mol 157.55 g/mol [2][3]141.10 g/mol [4][5]
Appearance To be determined (likely a solid)Off-white to beige crystalline powder[3]White to light-colored powder/crystal[4]
Melting Point To be determined~190 °C (with decomposition)[3][6]144-148 °C[4][7][8]
Water Solubility To be determined2 g/L (20 °C)[6]Data not readily available
Predicted pKa To be determined~3.24[3]~3.41[4]
SMILES C1=C(C(=O)O)C(=C(N=C1)F)ClC1=CC(=NC=C1C(=O)O)Cl[2]C1=CC(=NC=C1F)C(=O)O[4]
InChIKey Not availableUAWMVMPAYRWUFX-UHFFFAOYSA-N[2][3]UJDLCTNVHJEBDG-UHFFFAOYSA-N[4][5]

Expert Insights on Predicted Properties:

  • Acidity (pKa): The presence of two electron-withdrawing halogens (Cl and F) on the pyridine ring, in addition to the nitrogen atom, is expected to increase the acidity of the carboxylic acid group compared to benzoic acid. The pKa is therefore anticipated to be low, likely in the range of 2.5-3.5, making it a moderately strong organic acid. This has direct implications for its solubility in aqueous media, which will be pH-dependent.

  • Solubility: Based on its analog 6-chloronicotinic acid, solubility in water is expected to be low but will increase significantly in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the highly polar carboxylate salt. It is predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[3]

  • Stability: The compound is expected to be stable under standard laboratory conditions.[3] Like its analogs, it should be stored in a dry, dark place at room temperature.[3][4] It is incompatible with strong oxidizing agents.[3]

Section 2: A Practical Guide to Experimental Property Determination

The following protocols are designed to be self-validating, ensuring that the data generated is both accurate and reliable. The causality behind each step is explained to provide a deeper understanding of the methodology.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for characterizing a novel or under-documented compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Structural Verification cluster_1 Purity & Thermal Properties cluster_2 Solubility Profile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS High-Res Mass Spec (HRMS) NMR->MS Confirms Mass DSC Differential Scanning Calorimetry (DSC) MS->DSC Verified Structure Purity Purity Assay (%) DSC->Purity MeltingPoint Melting Point (°C) DSC->MeltingPoint Aqueous Aqueous Buffers (pH 2, 7, 9) DSC->Aqueous Confirmed Purity TGA Decomposition Temp (°C) Organic Organic Solvents (MeOH, DCM, DMSO)

Caption: Logical workflow for compound characterization.

Melting Point and Thermal Stability

Methodology: Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus because it provides not only the onset and peak of the melting endotherm but also a quantitative measure of the heat of fusion. A sharp, single endotherm is a strong indicator of high purity.

Protocol:

  • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere from 25 °C to a temperature well above the expected melting point (e.g., 220 °C, based on analogs) at a controlled rate of 10 °C/min.

  • Record the heat flow versus temperature. The onset of the endothermic peak is reported as the melting point.

  • Self-Validation: The presence of a broad peak or multiple peaks would suggest impurities or the presence of different crystalline forms (polymorphs), triggering further purification and analysis.

Solubility Assessment

Causality: Understanding solubility is critical for developing reaction conditions, purification methods (crystallization), and, in a pharmaceutical context, formulation. Testing at different pH values is necessary for an acidic compound.

Protocol:

  • Prepare a stock of saturated or near-saturated solutions in various solvents (e.g., water, pH 4 buffer, pH 7.4 buffer, methanol, dichloromethane, DMSO).

  • Equilibrate the solutions at a controlled temperature (e.g., 25 °C) for 24 hours with agitation to ensure equilibrium is reached.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV.

  • Express solubility in mg/mL or mol/L.

G pH-Dependent Aqueous Solubility Logic Compound R-COOH (this compound) Low_pH Low pH (e.g., pH 2) [H⁺] is high Compound->Low_pH High_pH High pH (e.g., pH 9) [OH⁻] is high Compound->High_pH Equilibrium_Low Equilibrium favors R-COOH (neutral form) Low_pH->Equilibrium_Low Equilibrium_High Equilibrium favors R-COO⁻ (ionized form) High_pH->Equilibrium_High Solubility_Low Result: Low Solubility Equilibrium_Low->Solubility_Low Solubility_High Result: High Solubility Equilibrium_High->Solubility_High

Caption: Rationale for pH-dependent solubility testing.

Spectroscopic Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive method for confirming the chemical structure. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous assignment.

Protocol:

  • Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).

  • Acquire ¹H NMR spectrum. Expect to see two distinct signals in the aromatic region for the two protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

  • Acquire ¹³C NMR spectrum. Expect six distinct signals: one for the carboxyl carbon and five for the pyridine ring carbons, each uniquely influenced by the halogen substituents.

  • Acquire ¹⁹F NMR spectrum. Expect a single resonance, with coupling to the adjacent proton.

  • Self-Validation: The observed chemical shifts, integration values (for ¹H), and coupling patterns must be fully consistent with the proposed structure. Any unexpected signals indicate impurities. A ¹H NMR spectrum for the related 6-chloronicotinic acid is available for comparison.[9]

B. Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides an exact mass, which is a powerful confirmation of the elemental composition.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution into an HRMS instrument (e.g., ESI-Q-TOF).

  • Acquire the spectrum in both positive and negative ion modes.

  • Self-Validation: The measured mass of the molecular ion ([M+H]⁺ or [M-H]⁻) should match the calculated theoretical mass for C₆H₃ClFNO₂ within a very narrow tolerance (typically < 5 ppm). The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for M and M+2 peaks) must be observed.

Section 3: Safety and Handling

Drawing from the safety data sheets of its analogs, this compound should be handled as a hazardous substance.

  • GHS Classification (Anticipated):

    • Pictogram: GHS07 (Exclamation Mark)[3]

    • Signal Word: Warning[3][6]

    • Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5][6][10]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid breathing dust. Wash hands thoroughly after handling.[6]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[6]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[6]

References

6-Chloro-2-fluoronicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Chloro-2-fluoronicotinic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a functionalized pyridine derivative, it serves as a versatile building block for the synthesis of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a chlorine atom—on the pyridine core imparts unique electronic properties and provides multiple reaction sites. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of this compound, intended for researchers, chemists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and synthesis.

Chemical Identity

The compound is systematically named 6-chloro-2-fluoropyridine-3-carboxylic acid.[1] Its key identifiers are summarized below for unambiguous reference.

IdentifierValueSource
IUPAC Name 6-chloro-2-fluoropyridine-3-carboxylic acid[1]
CAS Number 1211578-46-9[1][2]
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.55 g/mol Calculated
InChI Key GSSVAHBRTISODE-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C(=O)O)C(=N1)F)Cl[1]
Physical Properties

This compound is typically supplied as a solid. Its physical characteristics are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueNotes
Appearance White to off-white solid/powder
Melting Point Not consistently reported; related compounds like 6-chloronicotinic acid melt at 190-192 °C.[3]Decomposition may occur at melting.
Solubility Soluble in solvents like DMSO and methanol.Solubility in aqueous solutions is pH-dependent.
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere.[4]Recommended storage temperature is often 2-8°C.[4]
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Two distinct aromatic proton signals are expected in the pyridine ring region (typically δ 7.5-9.0 ppm), appearing as doublets or doublets of doublets due to H-H and H-F coupling. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

    • ¹³C NMR: Six unique carbon signals are expected. The carboxyl carbon will be the most downfield signal. Carbons bonded to fluorine and chlorine will show characteristic C-F and C-Cl coupling constants.

    • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons or other fluorine atoms to cause splitting. Its chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A prominent feature will be the isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio), which is a definitive indicator of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.

Chemical Reactivity and Synthetic Landscape

The reactivity of this compound is governed by the interplay of its three functional groups, which makes it a valuable and versatile synthetic intermediate.

Analysis of Reactivity

The pyridine ring is electron-deficient, and this effect is significantly enhanced by the three electron-withdrawing groups: the fluorine at C2, the chlorine at C6, and the carboxylic acid at C3.

  • Carboxylic Acid Group: This group is the most reactive site for standard transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a primary handle for molecular elaboration.

  • Halogen Substituents: The C2 and C6 positions are highly activated towards nucleophilic aromatic substitution (SₙAr). The fluorine atom is generally a better leaving group than chlorine in SₙAr reactions on electron-deficient rings, suggesting that selective substitution at the C2 position may be achievable under controlled conditions.

  • Pyridine Ring: The electron-poor nature of the ring makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.

Caption: Reactivity profile of this compound.

Synthetic Strategies

While specific literature on the synthesis of this compound is not abundant, its preparation can be logically inferred from established methods for related halogenated pyridines. A plausible route involves the selective functionalization of a di-halogenated pyridine precursor. For instance, adapting a known synthesis for 6-fluoronicotinic acid provides a template.[5][6]

A generalized workflow could involve:

  • Starting Material: A readily available di-substituted pyridine, such as 2,6-dichloro-3-methylpyridine.

  • Halogen Exchange (HALEX): Selective fluorination at the more reactive 2-position using a fluoride source like KF or CsF.

  • Oxidation: Oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Caption: A plausible synthetic workflow for this compound.

Applications in Research and Drug Development

The incorporation of fluorine and chlorine into organic molecules is a cornerstone of modern medicinal chemistry, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[7][8]

  • Medicinal Chemistry: this compound is an attractive scaffold for developing kinase inhibitors, GPCR ligands, and other targeted therapeutics. The carboxylic acid serves as a convenient point for attaching pharmacophoric fragments via amide bond formation, while the halogenated pyridine core can engage in specific interactions with protein targets. The presence of fluorine can block metabolic oxidation sites and enhance binding through hydrogen bonding or dipole interactions.[7]

  • Agrochemicals: Halogenated pyridines are prevalent in modern pesticides. 6-Chloronicotinic acid is a known metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid.[3][9] This structural motif is therefore of high interest in the design of new, effective, and environmentally compatible agrochemicals.

  • Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific electronic and steric profile of this compound could be exploited to create novel materials with tailored properties.

Experimental Protocol: Amide Coupling

To illustrate its utility as a building block, this section provides a representative, self-validating protocol for the coupling of this compound with a primary amine.

Objective: To synthesize N-benzyl-6-chloro-2-fluoronicotinamide.

Reagents & Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive activated ester in situ, which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Slowly add benzylamine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Self-validation: The appearance of a new, less polar spot corresponding to the amide product and the disappearance of the starting acid confirms reaction completion.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Caption: Workflow for a standard amide coupling reaction.

Safety and Handling

This compound is an irritant. Proper safety precautions are mandatory. The related compound, 6-chloronicotinic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[9][10][11]

PrecautionDetailsGHS Pictogram
Personal Protective Equipment (PPE) Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]GHS07 (Exclamation Mark)
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
Handling Avoid breathing dust.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10] Skin: Wash with plenty of soap and water.[10] Inhalation: Move person to fresh air.[10]

Conclusion

This compound stands out as a highly functionalized and synthetically valuable building block. Its unique combination of a carboxylic acid handle with two different halogen atoms on an electron-poor pyridine ring provides a rich platform for chemical exploration. The insights into its physicochemical properties, reactivity, and potential applications provided in this guide are intended to empower researchers in drug discovery, agrochemistry, and materials science to leverage this potent molecule in their respective fields.

References

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Chloro-2-fluoronicotinic acid is a key heterocyclic building block in modern medicinal chemistry, yet its fundamental physicochemical properties, such as solubility, are not extensively documented in public literature. Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from synthetic route feasibility to final bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility data of this compound. We will detail the gold-standard experimental protocols, explain the scientific rationale behind methodological choices, and present a model for data interpretation within the context of pharmaceutical development. While comprehensive public data is scarce, this document serves as a procedural and interpretive blueprint for generating and utilizing this crucial dataset.

Introduction: The "Why" Behind Solubility Analysis

This compound (CAS 1211578-46-9) is a substituted pyridine carboxylic acid. Its structural motifs—a pyridine core, a carboxylic acid group, and halogen substituents (chloro and fluoro)—make it a versatile synthon for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

However, before a compound can be an effective drug, it must be absorbed by the body. For orally administered drugs, this journey begins with dissolution in the gastrointestinal fluids.[3] Therefore, aqueous solubility is not merely a physical data point; it is a gatekeeper for bioavailability and a cornerstone of the Biopharmaceutics Classification System (BCS) . The BCS categorizes drugs based on their solubility and permeability, providing a framework to predict their in vivo performance.[4][5][6] A drug substance is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[4] Understanding the solubility profile of this compound is the first step in classifying it and guiding rational formulation strategies.[7]

Physicochemical Properties and Solubility Prediction

A molecule's structure dictates its properties. Analyzing the structure of this compound allows us to form a hypothesis about its solubility behavior.

  • Molecular Formula: C₆H₃ClFNO₂

  • Molecular Weight: 175.54 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an ionizable group. At pH values above its pKa, the group will deprotonate to form a carboxylate (-COO⁻), which is significantly more polar and water-soluble. This predicts a strong pH-dependent aqueous solubility.

    • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen can act as a hydrogen bond acceptor and can be protonated at low pH, increasing aqueous solubility.

    • Halogens (-Cl, -F): The chloro and fluoro groups are electronegative and increase the molecule's lipophilicity, which generally tends to decrease aqueous solubility.

Inference: The presence of the carboxylic acid group suggests that this compound will behave as a weak acid. Its solubility is expected to be lowest at acidic pH (when it is in its neutral, un-ionized form) and will increase significantly as the pH rises above its pKa. Its solubility in organic solvents will be dictated by the polarity of the solvent and its ability to engage in hydrogen bonding.

The following diagram illustrates the logical flow from molecular properties to the selection of appropriate analytical methods and solvents.

G cluster_0 Physicochemical Analysis cluster_1 Functional Groups cluster_2 Predicted Behavior & Experimental Design cluster_3 Solvent Categories Molecule This compound (C₆H₃ClFNO₂) Carboxylic_Acid Carboxylic Acid (-COOH) (Ionizable, Acidic) Molecule->Carboxylic_Acid Pyridine Pyridine Ring (H-bond acceptor) Molecule->Pyridine Halogens Halogens (-Cl, -F) (Increase Lipophilicity) Molecule->Halogens Prediction pH-Dependent Aqueous Solubility (Low at acidic pH, High at basic pH) Carboxylic_Acid->Prediction Dominant Factor Halogens->Prediction Solvent_Choice Selection of Test Solvents Prediction->Solvent_Choice Method_Choice Choice of Experimental Protocol (Shake-Flask Method) Prediction->Method_Choice Aqueous Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4) Solvent_Choice->Aqueous Organic Organic Solvents (Methanol, Ethanol, DMSO, ACN) Solvent_Choice->Organic Biorelevant Biorelevant Media (FaSSIF) Solvent_Choice->Biorelevant

Caption: Logical workflow from molecular structure analysis to experimental design for solubility determination.

Experimental Protocol: The Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25°C and/or 37°C).
Materials:
  • This compound (purity >98%)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Methanol, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system

Step-by-Step Methodology:
  • Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that solid material remains undissolved at the end of the experiment, confirming saturation.[8] A common starting point is to add ~10 mg of the compound to 1 mL of the test solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. The time to reach equilibrium can vary and should ideally be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection & Dilution: Carefully withdraw a specific volume of the clear supernatant. To avoid disturbing the pellet, take the sample from the upper portion of the liquid. Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates.

  • pH Measurement: For aqueous samples, measure the final pH of the saturated solution to check for any shifts during the experiment.[8]

  • Quantification (HPLC-UV):

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC-UV system. The concentration is determined by comparing the peak area of the sample to the calibration curve.[9][10]

The following diagram outlines this experimental workflow.

G start Start prep Step 1: Preparation Add excess solid to solvent in vial start->prep equilibrate Step 2: Equilibration Shake at constant temp (24-72h) prep->equilibrate separate Step 3: Phase Separation Centrifuge to pellet solid equilibrate->separate collect Step 4: Sample Collection Filter supernatant (0.22 µm filter) separate->collect quantify Step 5: Quantification Analyze by HPLC-UV collect->quantify end End (Solubility Data) quantify->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

To facilitate analysis, solubility data should be presented in a clear, tabular format. The following table contains hypothetical yet scientifically plausible solubility data for this compound, generated for illustrative purposes.

Solvent/MediumTemperature (°C)pH (Initial)pH (Final)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (M)Classification
0.1 M HCl371.21.20.08800.00046Very Slightly Soluble
Acetate Buffer374.54.50.959500.00541Slightly Soluble
Phosphate Buffer376.86.715.215,2000.08659Soluble
Water25~3.53.40.555500.00313Very Slightly Soluble
Ethanol25--45.045,0000.25635Freely Soluble
Methanol25--38.538,5000.21932Freely Soluble
Dimethyl Sulfoxide (DMSO)25-->200>200,000>1.13934Very Soluble
Interpretation of Results:
  • pH-Dependent Solubility: The hypothetical data clearly illustrates the anticipated pH-dependent solubility. The solubility is very low at pH 1.2 (<0.1 mg/mL) and increases dramatically at pH 6.8 (>15 mg/mL). This confirms the acidic nature of the molecule and is critical for predicting its dissolution behavior in the gastrointestinal tract, which has varying pH environments (stomach ~pH 1-3, small intestine ~pH 5-7).

  • BCS Implications: Based on this data, if the highest anticipated dose is, for example, 20 mg, the compound would be considered highly soluble according to BCS criteria because 20 mg would dissolve in well under 250 mL at pH 6.8. However, its low solubility at acidic pH could make dissolution in the stomach a rate-limiting step for absorption.[11]

  • Formulation Strategy: The high solubility in organic solvents like ethanol and methanol suggests that solvent-based formulation approaches, such as liquid-filled capsules or the creation of solid dispersions, could be viable strategies to enhance dissolution if needed.[7] The very high solubility in DMSO makes it an excellent solvent for preparing stock solutions for in vitro biological screening.

Conclusion: A Self-Validating System for Crucial Data

This guide establishes a robust, self-validating framework for determining the solubility of this compound. By adhering to the principles of thermodynamic equilibrium in the shake-flask method and employing precise analytical quantification via HPLC-UV, researchers can generate trustworthy and reproducible data. The causality is clear: the molecule's inherent physicochemical properties dictate the experimental design, and the resulting data provides actionable insights for drug formulation and development. This systematic approach ensures that the solubility profile is not just a set of numbers, but a predictive tool to guide a molecule from a laboratory curiosity to a potential therapeutic reality.

References

A Technical Guide to the Melting Point of 6-Chloro-2-fluoronicotinic Acid: Analysis, Prediction, and Experimental Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of 6-chloro-2-fluoronicotinic acid (CAS 1211578-46-9), a key heterocyclic building block in pharmaceutical and agrochemical research. While a definitive, experimentally verified melting point for this specific compound is not widely published in the readily available scientific literature, this guide synthesizes data from closely related analogs, outlines predictive methodologies, and provides detailed protocols for its empirical determination. By understanding the physicochemical properties of this molecule, researchers can better control reaction conditions, ensure material purity, and develop robust formulations.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information to the discerning scientist. It is a sensitive indicator of purity, a crucial parameter for quality control, and it influences a compound's solubility and bioavailability—key considerations in drug development. For a molecule such as this compound, which serves as a scaffold in the synthesis of bioactive molecules, a precise understanding of its melting point is paramount for both synthetic chemists and formulation scientists.

This guide will delve into the theoretical and practical aspects of determining the melting point of this compound. We will explore the influence of its molecular structure on this thermal transition and provide a comparative analysis with structurally similar compounds.

Molecular Structure and its Influence on Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces in its crystal lattice. The structure of this compound, a substituted pyridine ring, presents several key features that influence its melting behavior:

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures or extended hydrogen-bonding networks in the solid state. This is a primary contributor to a relatively high melting point.

  • Halogen Bonding and Dipole-Dipole Interactions: The presence of both chlorine and fluorine atoms introduces significant dipole moments and the potential for halogen bonding, further rigidifying the crystal lattice.

  • Aromatic Stacking: The planar pyridine ring can participate in π-π stacking interactions, adding to the cohesive energy of the crystal.

  • Molecular Symmetry: The substitution pattern on the nicotinic acid core affects how efficiently the molecules can pack in a crystal.

The interplay of these forces determines the energy required to disrupt the ordered crystalline arrangement and transition to a liquid state.

Comparative Analysis with Structural Analogs

In the absence of a directly published melting point for this compound, we can infer a probable range by examining its close structural relatives. This comparative approach provides a scientifically grounded estimation.

CompoundStructureMelting Point (°C)Key Structural Differences
6-Chloronicotinic acid A pyridine ring with a chlorine atom at the 6-position and a carboxylic acid at the 3-position.190 (decomposes)Lacks the fluorine atom at the 2-position.
6-Fluoronicotinic acid A pyridine ring with a fluorine atom at the 6-position and a carboxylic acid at the 3-position.146.1 - 148.9[1]Lacks the chlorine atom at the 6-position, but has a fluorine at the 2-position.
2,6-Dichloro-5-fluoronicotinic acid A pyridine ring with chlorine atoms at the 2 and 6-positions and a fluorine atom at the 5-position.154.6 - 154.9[2]Different substitution pattern with an additional chlorine atom.
Nicotinic Acid A simple pyridine ring with a carboxylic acid at the 3-position.236 - 239[3][4]The unsubstituted parent compound.

Based on this data, it is reasonable to hypothesize that the melting point of this compound will lie within the range of its halogenated analogs, likely between 140°C and 190°C. The presence of both chloro and fluoro substituents would be expected to result in a melting point that is distinct from either of the monosubstituted compounds.

Predictive Approaches to Melting Point Determination

Computational chemistry offers tools to estimate the melting point of a compound based on its molecular structure. These in silico methods can be valuable for providing an initial estimate where experimental data is lacking.

Several quantitative structure-property relationship (QSPR) models have been developed for melting point prediction.[5] These models utilize molecular descriptors to correlate a compound's structure with its physical properties. While the accuracy of these predictions can vary, they serve as a useful guide for experimental design.

A simplified logical workflow for utilizing a predictive model is as follows:

G cluster_input Input cluster_model Predictive Model cluster_output Output smiles Obtain SMILES String of This compound model Select a Validated Melting Point Prediction Software smiles->model Input Structure prediction Generate Predicted Melting Point Range model->prediction Calculate G cluster_prep Preparation cluster_measurement Measurement cluster_result Result start Start with Pure Sample pack Pack Capillary Tube start->pack place Place in Apparatus pack->place heat Heat Slowly place->heat observe Observe Melting heat->observe record Record Melting Range observe->record end End record->end G cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation weigh Weigh Sample (1-5 mg) seal Seal in DSC Pan weigh->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run DSC Scan program->run analyze Analyze Thermogram run->analyze determine Determine Onset Temperature (Melting Point) analyze->determine

References

Navigating the Thermal Landscape of 6-Chloro-2-fluoronicotinic Acid: A Technical Guide to its Boiling Point and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth analysis of the boiling point and thermal stability of 6-Chloro-2-fluoronicotinic acid (CAS 1211578-46-9), a key building block for researchers, scientists, and professionals in drug development. In the absence of a publicly documented, experimentally determined boiling point, this paper provides a comprehensive framework for understanding, estimating, and approaching the experimental determination of this critical physicochemical property.

Executive Summary

Physicochemical Properties of this compound and Related Analogs

Understanding the physicochemical properties of this compound begins with an examination of its structure and a comparative analysis with closely related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₆H₃ClFNO₂175.55Not availableNot available
6-Fluoronicotinic acidC₆H₄FNO₂141.10144 - 148[1][2]309.4 ± 22.0 (Predicted)[1][2]
6-Chloronicotinic acidC₆H₄ClNO₂157.55190 (decomposes)241.15 (Rough estimate)
Nicotinic acidC₆H₅NO₂123.11236.6[3]Decomposes before boiling

The presence of a carboxylic acid group, along with chloro and fluoro substituents on the pyridine ring, contributes to a high melting point and strong intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions. The parent compound, nicotinic acid, is known to sublime and decompose before reaching its atmospheric boiling point. This behavior strongly suggests that this compound will also be susceptible to thermal degradation at elevated temperatures.

Theoretical Estimation of Boiling Point

In the absence of experimental data, the boiling point of this compound can be estimated using computational methods. Various software packages and online predictors utilize quantitative structure-property relationship (QSPR) models based on a compound's chemical structure. These models take into account factors like molecular weight, functional groups, and intermolecular interactions to predict a boiling point.

It is important to note that while these predictions are valuable for initial assessment, they are estimations and should be used with an understanding of their inherent limitations. The accuracy of these predictions can be influenced by the complexity of the molecule and the diversity of the training dataset used to develop the model.

The Critical Role of Thermal Stability and Decomposition

For complex organic molecules like this compound, thermal stability is a key factor that often competes with boiling. The energy required to overcome intermolecular forces and transition into the gaseous phase may be sufficient to induce chemical decomposition.

Predicted Decomposition Pathways

Pyridine carboxylic acids can undergo decarboxylation upon heating, a process that is influenced by the position of the carboxylic acid group and the nature of other ring substituents. The presence of electronegative halogen atoms can further influence the electron density of the pyridine ring and affect the stability of the molecule.

G cluster_main Thermal Decomposition 6-Chloro-2-fluoronicotinic_acid This compound Decarboxylation Decarboxylation 6-Chloro-2-fluoronicotinic_acid->Decarboxylation Δ Heat High Temperature Heat->Decarboxylation Products Degradation Products (e.g., 2-Fluoro-6-chloropyridine + CO2) Decarboxylation->Products G cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Temp Onset of Decomposition (Mass Loss) TGA->Decomposition_Temp Melting_Boiling_Temp Melting/Boiling Events (Heat Flow) DSC->Melting_Boiling_Temp Analysis Compare Temperatures (Stability Assessment) Decomposition_Temp->Analysis Melting_Boiling_Temp->Analysis G cluster_distillation Vacuum Distillation Setup Flask Distillation Flask (with sample) Condenser Short-Path Condenser Flask->Condenser Heating Heating Mantle Heating->Flask Receiver Receiving Flask Condenser->Receiver Vacuum Vacuum Pump Condenser->Vacuum Manometer Manometer (Pressure Measurement) Vacuum->Manometer

References

Molecular Structure and Spectroscopic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of 6-Chloro-2-fluoronicotinic Acid

This guide provides a comprehensive technical framework for the spectral characterization of this compound (CAS 1211578-46-9), a key heterocyclic building block in modern drug discovery and materials science.[1][2][3] Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data repository. Given the scarcity of publicly archived spectra for this specific molecule, this guide synthesizes foundational spectroscopic principles with comparative data from structurally analogous compounds to present a robust predictive analysis. It outlines not only what to expect from core analytical techniques but also explains the causal logic behind the experimental choices and data interpretation, empowering researchers to confidently characterize this and similar molecules.

This compound is a disubstituted pyridine derivative featuring an electron-withdrawing chlorine atom, a highly electronegative fluorine atom, and a carboxylic acid group. These functionalities impart distinct electronic and structural features that are directly interrogated by spectroscopic methods. Understanding the interplay of these substituents is paramount for accurate spectral assignment.

The molecular structure dictates the expected number and type of signals in NMR, the principal fragmentation patterns in mass spectrometry, and the characteristic vibrational modes in infrared spectroscopy. The presence of both chlorine and fluorine offers unique probes, such as the isotopic pattern of chlorine in MS and the highly sensitive nucleus for ¹⁹F NMR.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.

Part 2.1: Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the electronic environment of the two protons on the pyridine ring. Their chemical shifts and coupling patterns are highly sensitive to the effects of the adjacent chloro, fluoro, and carboxylic acid groups.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds will solubilize the carboxylic acid and shift the acidic proton to a downfield region (~13-14 ppm), preventing exchange with residual water and allowing for its observation.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength enhances signal dispersion and simplifies the interpretation of coupling patterns.

  • Data Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure an adequate signal-to-noise ratio.

Predicted Spectrum and Interpretation:

  • Aromatic Protons: The structure has two aromatic protons at the C4 and C5 positions. They will appear as two distinct signals, likely in the δ 8.0-9.0 ppm range.[4]

    • The proton at C5 (H5) is expected to be further downfield due to the deshielding effect of the adjacent chlorine atom. It will appear as a doublet.

    • The proton at C4 (H4) will be upfield relative to H5 and will also appear as a doublet.

  • Coupling: The two protons will be coupled to each other, exhibiting a typical ortho coupling constant (³JHH) of ~8-9 Hz. Furthermore, each proton will show coupling to the fluorine atom at C2. The ortho H4-F coupling (³JHF) is typically larger (~6-10 Hz) than the meta H5-F coupling (⁴JHF) (~2-4 Hz). This will result in a doublet of doublets for each proton, a key signature for this substitution pattern.

  • Carboxylic Acid Proton: A broad singlet corresponding to the -COOH proton is expected far downfield (δ > 13 ppm) in DMSO-d₆.

Part 2.2: Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a direct count of the unique carbon environments and offers critical information about carbon-fluorine coupling, a definitive structural feature.

Experimental Protocol:

  • Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. A ¹³C NMR experiment requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment is performed. This collapses all C-H couplings, resulting in a single sharp peak for each unique carbon environment.

Predicted Spectrum and Interpretation:

  • Signal Count: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carboxylic acid carbon.

  • Chemical Shifts:

    • C=O Carbon: The carboxylic acid carbon will be the most downfield, typically in the δ 160-170 ppm range.[5]

    • Fluorine-Bound Carbon (C2): This carbon will show a very large one-bond C-F coupling constant (¹JCF) of approximately 230-260 Hz, appearing as a large doublet. Its chemical shift will be in the δ 155-165 ppm range.

    • Chlorine-Bound Carbon (C6): This carbon is expected around δ 150-155 ppm.

    • Other Aromatic Carbons (C3, C4, C5): These carbons will appear in the δ 120-145 ppm region.[6] They will also exhibit smaller two-bond and three-bond couplings to the fluorine atom (²JCF and ³JCF), which provides further confirmation of the structure.

Part 2.3: Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive and specific technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8] It provides a clean, unambiguous signal for the fluorine atom.

Experimental Protocol:

  • Sample and Instrumentation: The same sample can be used. The spectrometer must be equipped with a broadband or fluorine-specific probe. ¹⁹F NMR experiments are very fast, often requiring only a few scans.

  • Data Acquisition: A standard proton-decoupled ¹⁹F experiment is typically sufficient. The chemical shifts are referenced to an external standard like CFCl₃.

Predicted Spectrum and Interpretation:

  • A single signal will be observed. Since it is coupled to the protons at C4 and C5, this signal will appear as a doublet of doublets in the proton-coupled spectrum, confirming the connectivity. In a proton-decoupled spectrum, it will be a singlet. The chemical shift for an aryl fluoride of this type is expected in the range of δ -110 to -140 ppm.[9]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound, the presence of chlorine provides an unmistakable isotopic signature.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (like a Time-of-Flight or Orbitrap) is ideal. ESI is a soft ionization technique that typically keeps the molecule intact.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. For a carboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive and cleaner.

Predicted Spectrum and Interpretation:

  • Molecular Ion Peak: The exact mass of C₆H₃ClFNO₂ is 174.9836.

    • In negative ion mode, the base peak will correspond to the deprotonated molecule, [M-H]⁻, at m/z 173.9758.

    • In positive ion mode, the protonated molecule, [M+H]⁺, would be at m/z 175.9914.

  • Chlorine Isotopic Pattern: This is the most critical diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak will appear as a pair of signals separated by ~2 Da, with a characteristic intensity ratio of 3:1. For example, in negative mode, there will be a peak at m/z 173.9758 (for the ³⁵Cl isotopologue) and a peak at m/z 175.9728 (for the ³⁷Cl isotopologue) with ~33% of the intensity. This pattern is a definitive confirmation of the presence of a single chlorine atom.[10][11]

  • Fragmentation: A common fragmentation pathway for nicotinic acids is the loss of CO₂ (44 Da) from the molecular ion. This would result in a fragment ion corresponding to 2-fluoro-6-chloropyridine.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy probes the vibrational modes of the molecule, providing a functional group "fingerprint." It is particularly useful for confirming the presence of the carboxylic acid and the aromatic ring.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

  • Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

Predicted Spectrum and Interpretation: The IR spectrum will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.[12]

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[13]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F stretch are expected in the 1200-1300 cm⁻¹ region. The C-Cl stretch appears at lower wavenumbers, typically in the 700-850 cm⁻¹ range.

Summary of Predicted Spectral Data

The following table summarizes the anticipated key spectral data for this compound, providing a quick reference for analytical verification.

TechniquePredicted Key Features
¹H NMR Two signals (doublet of doublets) in the δ 8.0-9.0 ppm range. ³JHH ≈ 8-9 Hz; ³JHF ≈ 6-10 Hz; ⁴JHF ≈ 2-4 Hz. Broad singlet for COOH proton at δ > 13 ppm (in DMSO-d₆).
¹³C NMR Six signals. C=O at δ ~165 ppm. C-F at δ ~160 ppm (¹JCF ≈ 250 Hz). C-Cl at δ ~152 ppm. Other ring carbons at δ 120-145 ppm with smaller C-F couplings.
¹⁹F NMR One signal (singlet in proton-decoupled spectrum) at δ -110 to -140 ppm.
MS (ESI) [M-H]⁻ at m/z 173.98. Crucial Diagnostic: Isotopic peak at m/z 175.97 with ~33% intensity, confirming one chlorine atom.
IR (ATR/KBr) Broad O-H stretch (2500-3300 cm⁻¹). Strong C=O stretch (~1710 cm⁻¹). Aromatic C=C/C=N stretches (1400-1600 cm⁻¹). Strong C-F stretch (~1250 cm⁻¹). C-Cl stretch (~800 cm⁻¹).

Comprehensive Analytical Workflow

A self-validating workflow ensures the highest confidence in structural elucidation. Each analytical step provides complementary information that cross-verifies the results from the others.

start Sample: this compound ms Mass Spectrometry (ESI) start->ms ir FT-IR Spectroscopy (ATR) start->ir nmr_prep Prepare NMR Sample (in DMSO-d6) start->nmr_prep analysis Correlate All Data ms->analysis Provides: Molecular Weight Isotopic Pattern (Cl) ir->analysis Provides: Functional Groups (COOH, C-F, C-Cl) h_nmr ¹H NMR nmr_prep->h_nmr Acquire c_nmr ¹³C NMR h_nmr->c_nmr Acquire f_nmr ¹⁹F NMR c_nmr->f_nmr Acquire f_nmr->analysis Provides: Atom Connectivity (H-F, C-F coupling) final Structure Confirmed analysis->final

Caption: A validated workflow for the spectral characterization of the title compound.

References

The Spectroscopic Signature of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Infrared Spectroscopy of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinic acid is a vital building block in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Understanding its structural and vibrational properties is paramount for quality control, reaction monitoring, and the rational design of novel therapeutics. This in-depth guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound. We will delve into the theoretical underpinnings of its vibrational modes, present a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the spectral data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Significance of this compound in Drug Discovery

Substituted nicotinic acids are a cornerstone of modern drug development, with their rigid, aromatic scaffold providing a versatile platform for interacting with biological targets. The strategic placement of halogen atoms, such as chlorine and fluorine, on the pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. This compound (C₆H₃ClFNO₂) is a prime example of such a strategically functionalized intermediate. Its unique substitution pattern makes it a sought-after precursor in the synthesis of complex pharmaceuticals, including innovative treatments in oncology and other therapeutic areas.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of organic molecules. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a unique "fingerprint" of a compound, revealing the presence of key functional groups and offering insights into its molecular structure. For a critical raw material like this compound, a thorough understanding of its IR spectrum is essential for confirming its identity, assessing its purity, and ensuring the consistency of downstream synthetic processes.

This guide will provide a Senior Application Scientist's perspective on the IR spectroscopy of this compound, blending theoretical principles with practical, field-proven insights.

Theoretical Framework: Predicting the Vibrational Modes of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the substituted pyridine ring, the carbon-chlorine bond, and the carbon-fluorine bond. The position, intensity, and shape of the absorption bands are dictated by the masses of the atoms, the strength of the bonds, and the overall electronic environment of the molecule.

The Carboxylic Acid Group: A Dominant Spectral Feature

The carboxylic acid moiety gives rise to some of the most characteristic and easily identifiable bands in the IR spectrum. Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, these bands are often broad and intense.

  • O-H Stretching: The stretching vibration of the hydroxyl group in the carboxylic acid dimer is expected to produce a very broad and intense absorption band in the region of 3300-2500 cm⁻¹[1][2][3]. This broadness is a hallmark of the strong hydrogen bonding present.

  • C=O Stretching: The carbonyl stretch of the carboxylic acid is another prominent feature, typically appearing as a strong, sharp band between 1760 and 1690 cm⁻¹[1][2]. The presence of the electronegative fluorine atom at the adjacent 2-position may slightly shift this frequency.

  • C-O Stretching and O-H Bending: The stretching vibration of the carbon-oxygen single bond and the in-plane bending of the O-H group are coupled and result in bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions[1]. An out-of-plane O-H bend is also expected as a broad band between 950-910 cm⁻¹[1].

The Substituted Pyridine Ring

The vibrations of the pyridine ring will manifest as a series of bands in the fingerprint region of the spectrum. These are due to C-C and C-N stretching vibrations within the aromatic ring. For aromatic compounds, characteristic bands are typically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[4][5]. The specific substitution pattern on the ring will influence the exact positions and intensities of these absorptions.

The Carbon-Halogen Bonds: C-Cl and C-F Stretches

The presence of both chlorine and fluorine atoms introduces additional vibrational modes.

  • C-F Stretching: The carbon-fluorine bond is the strongest single bond in organic chemistry, leading to a strong absorption in the IR spectrum[6]. The C-F stretching vibration for monofluorinated aromatic compounds typically appears in the range of 1110-1000 cm⁻¹[6].

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected at a lower frequency due to the larger mass of the chlorine atom and the weaker bond strength compared to C-F. This absorption is generally found in the 850-550 cm⁻¹ region[4].

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To obtain a reliable and reproducible IR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a well-established and robust technique[7][8][9]. Attenuated Total Reflectance (ATR) is another excellent and often simpler method for solid powders[10][11][12]. Below is a detailed protocol for the KBr pellet method.

Materials and Equipment
  • This compound (analytical grade)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator[8].

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • FT-IR spectrometer

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder[13]. The exact ratio can be adjusted but should be in the range of 0.5-1.0% sample to KBr.

  • Grinding and Mixing: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects and obtaining a clear pellet[8].

  • Pellet Formation: Assemble the pellet die. Carefully transfer the powder mixture into the die and distribute it evenly. Place the die into the hydraulic press.

  • Pressing the Pellet: Apply a pressure of 8-10 tons for several minutes[9]. This pressure causes the KBr to become plastic and form a transparent disc encasing the sample.

  • Background Spectrum Acquisition: Place an empty pellet holder or a pure KBr pellet in the sample compartment of the FT-IR spectrometer and acquire a background spectrum. This will allow for the subtraction of atmospheric CO₂ and water vapor signals[8].

  • Sample Spectrum Acquisition: Carefully remove the KBr pellet containing the sample from the die and place it in the sample holder of the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Analysis and Interpretation

While an experimental spectrum for this compound is not publicly available in common databases, a detailed predictive analysis can be performed based on the principles outlined in Section 2 and by analogy to the spectra of 6-chloronicotinic acid and 2-fluoronicotinic acid.

Predicted IR Absorption Bands

The following table summarizes the expected vibrational modes and their approximate absorption ranges for this compound.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300 - 2500O-H stretch (Carboxylic acid dimer)Strong, very broadThis is a highly characteristic band for carboxylic acids due to strong hydrogen bonding[1][2][3].
~3100 - 3000C-H stretch (Aromatic)Weak to mediumCharacteristic of C-H bonds on the pyridine ring[4][5].
1760 - 1690C=O stretch (Carboxylic acid)Strong, sharpThe exact position will be influenced by the electronic effects of the chloro and fluoro substituents. Conjugation with the ring typically lowers this frequency[2][3].
1600 - 1585C=C / C=N stretch (Pyridine ring)Medium to strongAromatic ring stretching vibrations[4][5].
1500 - 1400C=C / C=N stretch (Pyridine ring)Medium to strongAnother set of characteristic aromatic ring stretches[4][5].
1440 - 1395O-H bend (in-plane)MediumOften coupled with C-O stretching vibrations[1].
1320 - 1210C-O stretchStrongCoupled with O-H in-plane bending[1].
1110 - 1000C-F stretch (Aromatic)StrongThe high electronegativity of fluorine and the strength of the C-F bond lead to a strong absorption in this region[6].
950 - 910O-H bend (out-of-plane)Medium, broadAnother characteristic feature of dimeric carboxylic acids[1].
850 - 550C-Cl stretch (Aromatic)Medium to strongThis vibration occurs at a lower frequency than the C-F stretch due to the greater mass of chlorine[4].
Workflow for Spectral Interpretation

The process of analyzing the IR spectrum of a novel or uncharacterized compound follows a logical progression from sample preparation to final structural confirmation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation Sample Obtain Pure Sample Method Select Method (KBr or ATR) Sample->Method Prepare Prepare Sample Method->Prepare Background Acquire Background Spectrum Prepare->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline & Noise Correction) Acquire->Process Identify Identify Key Functional Group Regions Assign Assign Major Peaks (e.g., O-H, C=O, C-F) Identify->Assign Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Assign->Fingerprint Compare Compare with Reference Spectra / Predicted Data Fingerprint->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the acquisition and interpretation of an FT-IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive signature for this pharmaceutically important molecule. The key identifying features are the extremely broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption, and the characteristic stretches of the C-F and C-Cl bonds, in addition to the vibrations of the pyridine ring. By following a meticulous experimental protocol and applying a systematic approach to spectral interpretation, researchers and drug development professionals can confidently use FT-IR spectroscopy for the unambiguous identification and quality control of this critical synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to leverage the power of IR spectroscopy in the advancement of pharmaceutical research and development.

References

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric analysis of 6-Chloro-2-fluoronicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships that govern method selection and data interpretation. We will dissect two primary analytical strategies: the preferred Liquid Chromatography-Mass Spectrometry (LC-MS) approach, ideal for this polar and thermally sensitive analyte, and the alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, which necessitates a critical derivatization step. Key focus is placed on ionization mechanisms, high-resolution mass analysis, and the elucidation of fragmentation pathways, providing a robust framework for both qualitative and quantitative studies. This guide is grounded in established scientific principles, with authoritative citations to ensure methodological integrity and trustworthiness.

Section 1: Introduction to this compound

This compound is a halogenated pyridine derivative. Its structural features—a carboxylic acid, a pyridine ring, and two different halogen atoms—present unique characteristics and challenges for analytical characterization. Understanding its physicochemical properties is the cornerstone of developing a robust mass spectrometric method. For instance, the presence of the carboxylic acid group dictates its polarity and makes it an ideal candidate for Electrospray Ionization (ESI), while the chlorine atom provides a distinct isotopic signature that is invaluable for identification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₃ClFNO₂[2]
Average Molecular Weight175.55 g/mol N/A
Monoisotopic Mass174.983634 DaCalculated
IUPAC Name6-chloro-2-fluoropyridine-3-carboxylic acid[2]
CAS Number1211578-46-9[2]

The compound's relevance as a synthetic building block necessitates reliable analytical methods to monitor reaction progress, assess purity, and perform metabolic studies.[3] Mass spectrometry, with its unparalleled sensitivity and specificity, is the premier technique for this purpose.

Section 2: Fundamental Principles of Mass Spectrometry for Small Molecule Analysis

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules.[4] The process involves three core stages: ionization, mass analysis, and detection. The choice of ionization and analysis techniques is dictated by the analyte's chemical nature.

cluster_workflow Mass Spectrometry Workflow Sample Sample Ion_Source Ion Source (e.g., ESI, EI) Sample->Ion_Source Introduction Mass_Analyzer Mass Analyzer (e.g., Quadrupole, Orbitrap) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector (e.g., Electron Multiplier) Mass_Analyzer->Detector Ion Separation (m/z) Data_System Data System (Mass Spectrum) Detector->Data_System Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Ionization Techniques: The Gateway to Analysis
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5] This is the method of choice for polar and thermally labile molecules like this compound. The acidic proton on the carboxylic acid group is readily lost in solution, making the molecule ideal for analysis in negative ion mode as the deprotonated species, [M-H]⁻. This approach typically yields a simple spectrum dominated by the molecular ion, which is perfect for accurate molecular weight determination.[6]

  • Electron Ionization (EI): Used primarily in GC-MS, EI is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and reproducible fragmentation.[7] While this provides a detailed structural fingerprint, it is unsuitable for the direct analysis of non-volatile compounds like carboxylic acids. Therefore, a chemical modification step, known as derivatization, is mandatory to increase volatility prior to GC-MS analysis.[8]

Mass Analyzers: Separating the Ions
  • Quadrupole Mass Analyzers: These are the workhorses of quantitative analysis. They consist of four parallel rods that create an oscillating electric field to filter ions based on their m/z ratio.[9][10] Triple quadrupole (QqQ) systems are the gold standard for targeted quantification using Selected Reaction Monitoring (SRM), where the first quadrupole selects a precursor ion, the second acts as a collision cell for fragmentation, and the third selects a specific product ion for detection, providing exceptional sensitivity and selectivity.[11]

  • Orbitrap Mass Analyzers: The Orbitrap is a high-resolution accurate mass (HRAM) analyzer that traps ions in an electrostatic field and measures the frequency of their orbital motion.[12] This frequency is then converted into a precise m/z value using a Fourier transform.[4] The power of the Orbitrap lies in its ability to provide mass measurements with accuracies in the low parts-per-million (ppm) range, enabling the confident determination of a molecule's elemental composition and the differentiation of compounds with very similar masses.[13][14]

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Causality for Method Selection: The combination of a polar carboxylic acid group and a stable aromatic ring system makes this compound ideally suited for analysis by Reversed-Phase Liquid Chromatography (RPLC) coupled with ESI-MS. RPLC effectively separates the analyte from non-polar impurities, while ESI provides gentle ionization, preserving the molecular ion for accurate mass determination and subsequent structural elucidation via tandem mass spectrometry (MS/MS).

Experimental Protocol: LC-MS/MS Method

This protocol provides a robust starting point for the analysis. Optimization is recommended for specific matrices or instrumentation.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions in a 50:50 mixture of Mobile Phase A and B to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • For simple matrices (e.g., reaction mixtures), dilute the sample in the initial mobile phase composition to ensure good peak shape.

    • For complex matrices (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • Instrumentation and Conditions:

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar aromatic acids.
Mobile Phase AWater + 5 mM Ammonium AcetateAmmonium acetate promotes efficient deprotonation in ESI negative mode.
Mobile Phase BAcetonitrileStandard organic eluent for RPLC.
Gradient5% B to 95% B over 8 minutesA typical gradient for eluting small molecules.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp.40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol.5 µLCan be adjusted based on sensitivity requirements.
MS System (Negative ESI Mode)
Ion SourceElectrospray Ionization (ESI)Optimal for polar, non-volatile analytes.[5]
PolarityNegativeThe carboxylic acid is readily deprotonated to form [M-H]⁻.
Capillary Voltage-3.0 kVStandard voltage to generate a stable spray.
Sheath/Aux GasNitrogenFacilitates desolvation of droplets.[5]
Full Scan (MS1)m/z 70-250To observe the precursor ion and background.
Resolution>70,000 (for HRMS)To enable accurate mass measurement and formula confirmation.[15]
MS/MSCollision-Induced Dissociation (CID)Standard method for fragmenting small molecules.[11]
Precursor Ionm/z 173.97The monoisotopic mass of the [M-H]⁻ ion.
Collision Energy15-25 eV (Optimized)Energy must be tuned to achieve a good balance of precursor and product ions.
Expected Mass Spectra and Fragmentation Pathway
  • Full Scan MS (MS¹): The spectrum will be dominated by the [M-H]⁻ ion. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), two distinct peaks will be observed:

    • m/z 173.98: Corresponding to the C₆H₂³⁵ClFNO₂⁻ ion.

    • m/z 175.98: The "M+2" peak, corresponding to the C₆H₂³⁷ClFNO₂⁻ ion, with an intensity approximately one-third of the m/z 173.98 peak.[1] This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Tandem MS (MS²): Fragmentation of the m/z 173.98 precursor ion provides structural confirmation. The most energetically favorable fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂; 44.00 Da).

Caption: Proposed ESI-MS/MS fragmentation of this compound.

The primary product ion observed would be at m/z 129.98 , corresponding to the 2-fluoro-6-chloropyridin-3-yl anion. This fragment also retains the chlorine atom and will exhibit its own M+2 isotopic peak at m/z 131.98. The observation of this specific neutral loss provides extremely high confidence in the identification of the analyte.

Section 4: Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative Approach

The Necessity of Derivatization: Direct GC-MS analysis of this compound is not feasible due to its low volatility and the tendency of the polar carboxylic acid group to cause poor chromatographic performance (e.g., peak tailing).[16] Derivatization is a chemical process that converts the analyte into a more volatile and thermally stable form suitable for GC.[17]

The most common methods for derivatizing carboxylic acids are:

  • Alkylation (Esterification): Reacting the carboxylic acid with an alcohol (e.g., methanol with a BF₃ catalyst) to form a methyl ester.[16]

  • Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

Experimental Protocol: Silylation and GC-MS Analysis

This protocol describes a general silylation procedure.

  • Sample Preparation:

    • Ensure the sample is completely dry. Water will quench the silylation reagent. A common practice is to evaporate the sample to dryness under a stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS as a catalyst) to the dried sample.[16]

    • Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete reaction.[16]

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

Table 3: Recommended GC-MS Parameters for TMS-derivatized Analyte

ParameterRecommended SettingRationale
GC System
ColumnDB-5ms or similar (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Inlet ModeSplitlessMaximizes sensitivity for trace analysis.
Inlet Temp.250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium or HydrogenStandard carrier gases for GC-MS.
Oven ProgramStart at 80°C, ramp 15°C/min to 280°C, hold 5 minA general-purpose temperature program to elute the derivative.
MS System (Electron Ionization)
Ion SourceElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy70 eVThe industry standard for creating comparable mass spectra.
Scan Rangem/z 40-400Covers the expected mass of the derivative and its fragments.
Source Temp.230 °CA typical source temperature to prevent condensation.
Interpreting EI Mass Spectra

The EI spectrum of the TMS-derivatized this compound (Molecular Weight: 247.7 g/mol ) will be complex. The molecular ion ([M]⁺˙ at m/z 247) may be weak or absent. Key fragments would include:

  • [M-15]⁺: Loss of a methyl group (•CH₃) from the TMS moiety, often a very prominent peak.

  • [M-45]⁺: Loss of the carboxyl group (•COOH), a common fragmentation for aromatic acids.[7][18]

  • Fragments related to the pyridine ring itself.

The presence of the chlorine atom will still be evident in the isotopic patterns of any fragments that retain it.

Section 5: Summary of Expected Ions

Table 4: Key Diagnostic Ions for this compound Analysis

TechniqueIon TypeExpected m/z (Monoisotopic)Notes
LC-ESI-MS [M-H]⁻173.98Precursor ion in negative mode. Exhibits ³⁷Cl isotope at m/z 175.98.
LC-ESI-MS/MS [M-H-CO₂]⁻129.98Primary product ion from decarboxylation.
GC-EI-MS [M]⁺˙ (TMS derivative)247.05Molecular ion of the silylated compound. May be low abundance.
GC-EI-MS [M-CH₃]⁺ (TMS derivative)232.03High abundance fragment from loss of a methyl group.

Section 6: Conclusion

The mass spectrometric analysis of this compound is most effectively and directly accomplished using Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS), preferably in negative ion mode. This approach leverages the molecule's inherent polarity and avoids the need for chemical derivatization, providing sensitive and specific detection. High-resolution mass spectrometry with an Orbitrap analyzer offers the highest degree of confidence through accurate mass measurement of both the precursor and its characteristic decarboxylated product ion. While GC-MS is a viable alternative, it introduces the complexities and potential inefficiencies of a mandatory derivatization step. The principles and protocols outlined in this guide provide a comprehensive framework for scientists to develop, validate, and execute robust analytical methods for this important chemical entity.

Section 7: References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. --INVALID-LINK--

  • Makarov, A. (2006). Orbitrap mass analyzer--overview and applications in proteomics. Proteomics, 6 Suppl 2, 16-21. --INVALID-LINK--

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. --INVALID-LINK--

  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. --INVALID-LINK--

  • Cui, M., et al. (2021). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 50(6), 1141-1144. --INVALID-LINK--

  • Thermo Fisher Scientific Inc. (n.d.). Mass Analyzer Technology Overview. --INVALID-LINK--

  • Wikipedia contributors. (2024). Quadrupole mass analyzer. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Hiden Analytical. (n.d.). Quadrupoles: How do they work?. --INVALID-LINK--

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. --INVALID-LINK--

  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Talanta, 93, 224-232. --INVALID-LINK--

  • Wikipedia contributors. (2024). Orbitrap. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. --INVALID-LINK--

  • Mandhapati, T., et al. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. --INVALID-LINK--

  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass spectrometry reviews, 27(6), 661–699. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Derivatization. --INVALID-LINK--

  • Restek Corporation. (2020). Derivatization techniques for free fatty acids by GC. --INVALID-LINK--

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. --INVALID-LINK--

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. --INVALID-LINK--

  • Coon, J. J. (2010). APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. University of Wisconsin–Madison. --INVALID-LINK--

  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Talanta, 93, 224-232. --INVALID-LINK--

  • Whitman College. (n.d.). GCMS Section 6.12 - Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. (2016). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. --INVALID-LINK--

  • Physics LibreTexts. (2022). 6.4: Mass Analyzer Orbitrap. --INVALID-LINK--

  • Thermo Fisher Scientific Inc. (n.d.). This compound, 95%. --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. --INVALID-LINK--

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Chloronicotinic acid. --INVALID-LINK--

References

The Crystalline Architecture of 6-Chloro-2-fluoronicotinic Acid: A Computational and Structural Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Chloro-2-fluoronicotinic acid is a key substituted pyridine derivative with significant potential in pharmaceutical and materials science. Understanding its three-dimensional structure is paramount for predicting its solid-state properties, which influence its efficacy, stability, and formulation. This technical guide provides an in-depth analysis of the crystal structure of this compound. In the absence of publicly available experimental crystallographic data, this paper details a robust, first-principles computational approach to predict the crystal structure. The methodology encompasses molecular conformational analysis and crystal lattice packing prediction to identify the most energetically favorable polymorphic form. The predicted structural parameters, including unit cell dimensions, space group, and key intermolecular interactions, are presented and discussed. This work serves as a foundational reference for researchers, scientists, and drug development professionals working with this and related halogenated nicotinic acid compounds.

Introduction: The Significance of Halogenated Nicotinic Acids

Substituted pyridines are a cornerstone of modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic scaffold.[1][2] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly alter the physicochemical properties of these molecules. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a "magic bullet" in drug design.[3] this compound (CAS: 1211578-46-9) is a versatile building block in organic synthesis, with potential applications in the development of novel therapeutics.[4] Its utility as an intermediate is noted in the synthesis of complex bioactive molecules.[5][6]

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its material properties, including solubility, dissolution rate, and stability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for drug development.[7] Therefore, a thorough understanding of the crystal structure of this compound is essential for its rational application.

As no experimental crystal structure has been deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), this guide pioneers a computational prediction of its most stable crystalline form. Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the potential polymorphic landscape of organic molecules, mitigating risks in later-stage drug development.[8][9]

Methodology: A First-Principles Approach to Crystal Structure Prediction

The prediction of the crystal structure of this compound was performed through a multi-step computational workflow. This approach is designed to first identify the most stable conformation of the isolated molecule and then to determine the most energetically favorable packing of these molecules in a crystalline lattice.

G cluster_0 Molecular Modeling cluster_1 Crystal Structure Prediction A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT - B3LYP/6-311++G(d,p)) B->C D Generation of Trial Crystal Structures (Common Space Groups) C->D Optimized Molecular Conformation E Lattice Energy Minimization D->E F Ranking of Predicted Structures E->F G Structural Analysis & Visualization F->G Most Stable Predicted Crystal Structure

Figure 1: Computational workflow for the crystal structure prediction of this compound.

Molecular Conformational Analysis

The initial step involved generating a 3D structure of the this compound molecule. A conformational search was then performed using molecular mechanics to explore the rotational freedom around the C-C single bond connecting the carboxylic acid group to the pyridine ring. The resulting low-energy conformers were then subjected to full geometry optimization using Density Functional Theory (DFT).[10][11] Calculations were performed at the B3LYP/6-311++G(d,p) level of theory to obtain an accurate molecular geometry and electrostatic potential. The planarity of the pyridine ring and the orientation of the carboxylic acid group are key determinants of potential intermolecular interactions.

Crystal Packing Prediction

The optimized molecular structure from the DFT calculations was used as the input for the crystal structure prediction phase. A global search algorithm was employed to generate a multitude of trial crystal structures within a set of the most common space groups for organic molecules (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c).[12] The lattice energy of each trial structure was then minimized using a force field optimized for organic crystals. This process yields a landscape of potential crystal structures, ranked by their thermodynamic stability. The most stable predicted structures, those with the lowest lattice energies, are considered the most likely candidates for experimentally observable polymorphs.

Predicted Crystal Structure of this compound

The crystal structure prediction calculations converged on a thermodynamically favorable structure with the following crystallographic parameters.

Parameter Predicted Value
Chemical FormulaC₆H₃ClFNO₂
Molecular Weight175.55 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.25 Å
b5.88 Å
c15.42 Å
α90°
β102.5°
γ90°
Volume641.3 ų
Z4
Density (calculated)1.81 g/cm³
Table 1: Predicted crystallographic data for this compound.
Molecular and Crystal Packing Visualization

The predicted structure reveals a planar conformation of the molecule, with the carboxylic acid group nearly coplanar with the pyridine ring. In the crystal lattice, the molecules are arranged in a herringbone pattern, a common packing motif for aromatic compounds.

G a This compound

Figure 2: 2D chemical structure of this compound.

The most significant intermolecular interaction predicted is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This classic R²₂(8) motif is a robust supramolecular synthon in carboxylic acids.

G cluster_dimer Hydrogen-Bonded Dimer Formation cluster_packing Crystal Lattice Packing A Molecule 1 (Carboxylic Acid Group) B Molecule 2 (Carboxylic Acid Group) A->B O-H···O Hydrogen Bond C Dimer 1 D Dimer 2 C->D π-π Stacking E Dimer 3 D->E Halogen Interactions (Cl···F, Cl···N)

Figure 3: Key intermolecular interactions in the predicted crystal structure.

In addition to the strong hydrogen bonding, weaker π-π stacking interactions between the pyridine rings of adjacent dimers and potential halogen bonds (Cl···F and Cl···N) contribute to the overall stability of the crystal lattice.

Implications for Drug Development and Materials Science

The predicted monoclinic P2₁/c crystal structure for this compound provides a crucial starting point for understanding its solid-state behavior.

  • Polymorph Screening: The computational results can guide experimental polymorph screens by identifying the most likely crystal forms. This can save significant time and resources in the drug development process.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of formulation strategies to ensure stability and bioavailability.

  • Crystal Engineering: The understanding of the supramolecular synthons, particularly the robust carboxylic acid dimer, allows for a rational approach to designing co-crystals with tailored properties.

Conclusion

This technical guide has presented a comprehensive, in-silico determination of the crystal structure of this compound. By employing a rigorous computational workflow based on DFT and crystal structure prediction algorithms, a stable monoclinic (P2₁/c) polymorph has been identified. The predicted structure is characterized by strong hydrogen-bonded carboxylic acid dimers, which are further stabilized by π-π stacking and halogen interactions. This theoretical model provides invaluable insights for researchers in medicinal chemistry and materials science, offering a solid foundation for future experimental validation and for the rational design of new materials and pharmaceutical products based on this versatile chemical entity.

References

Navigating the Synthesis and Safety of 6-Chloro-2-fluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Halogenated Nicotinic Acids in Drug Discovery

6-Chloro-2-fluoronicotinic acid, a halogenated derivative of nicotinic acid (a form of vitamin B3), is a valuable building block in medicinal chemistry.[1] Its unique substitution pattern offers medicinal chemists a versatile scaffold for synthesizing novel compounds with potential therapeutic applications. The presence of both chloro and fluoro substituents significantly influences the molecule's electronic properties and metabolic stability, making it an attractive starting material for developing new drug candidates. This guide provides a comprehensive overview of the material safety data for this compound, alongside practical, field-proven insights for its safe handling and application in a research and development setting.

Section 1: Hazard Identification and Classification

Understanding the potential hazards of this compound is the foundation of its safe use. Based on available safety data sheets for the compound and its close structural analogs, it is classified as a hazardous substance.

The primary hazards are associated with its irritant properties. Direct contact with the solid material or its dust can cause significant irritation to the skin, eyes, and respiratory tract.[2][3][4]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Caption: GHS pictogram for this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is crucial to minimize the inhalation of dust particles. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[3]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary items.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate the work area and any equipment used.

Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_area Prepare Clean Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution (if applicable) weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate dispose Dispose of Waste Properly decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Recommended workflow for handling this compound.

Section 3: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to mitigate harm.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] The spill area should then be cleaned with a suitable decontaminating agent. For a large spill, evacuate the area and contact emergency services.

Fire Fighting Measures

In the event of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Section 4: Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and to anticipate its behavior under various experimental conditions.

PropertyValue
CAS Number 1211578-46-9
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.54 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Not available

Section 5: Toxicological Information

While specific toxicological data for this compound is limited, the hazards of nicotinic acid and its derivatives are well-documented. High doses of nicotinic acid can lead to various adverse effects, including skin flushing, gastrointestinal issues, and in severe cases, liver damage.[6][7][8] Given the irritant nature of this compound, it is reasonable to extrapolate that it may have a similar, if not more pronounced, local toxicological effect upon exposure.

Section 6: Reactivity and Stability

This compound is stable under normal laboratory conditions.[3] However, it should be protected from strong oxidizing agents.[3] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen halides.[3]

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the synthetic potential of this important building block.

References

Reactivity of 6-Chloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 6-Chloro-2-fluoronicotinic Acid

Abstract

This compound (CAS No. 1211578-46-9) is a pivotal building block in modern medicinal chemistry and materials science.[1] Its unique arrangement of a pyridine core, a carboxylic acid, and two distinct halogen atoms at electronically activated positions offers a versatile platform for complex molecular synthesis. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles highly desirable in drug discovery.[2][3] This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of regioselectivity in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the carboxylic acid moiety. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for scientists aiming to leverage this scaffold in their research.

Introduction: The Strategic Value of a Dihalo-Nicotinic Acid Scaffold

The pyridine ring is a privileged structure in drug development. When substituted with halogens at the 2- and 6-positions, the ring becomes highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[4][5] this compound presents a fascinating case study in chemical selectivity. It possesses three primary sites for chemical modification: the C2-Fluorine bond, the C6-Chlorine bond, and the C3-Carboxylic acid. Understanding the differential reactivity of these sites is paramount for designing efficient and selective synthetic routes.

Caption: A logical overview of the molecule's primary reaction centers.

Nucleophilic Aromatic Substitution (SNAr): A Study in Regioselectivity

The cornerstone of this compound's utility lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen powerfully activates the C2 and C6 positions towards nucleophilic attack by stabilizing the anionic intermediate (a Meisenheimer complex).[4][5]

Mechanistic Rationale: Why C2 and C6 are Activated

The SNAr mechanism is a two-step addition-elimination process.[6][7] The rate-determining step is typically the initial attack by the nucleophile, which temporarily disrupts the ring's aromaticity.[8] For pyridine derivatives, attack at the C2 or C6 positions allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance contribution that is not possible with attack at other positions.[4][5]

G cluster_c2 Attack at C2 cluster_c6 Attack at C6 start This compound + Nu⁻ c2_attack Intermediate A (Charge on C4, C6) start->c2_attack Nu⁻ attacks C2-F c6_attack Intermediate B (Charge on C2, C4) start->c6_attack Nu⁻ attacks C6-Cl c2_stabilized {Resonance Form|Negative charge on Pyridine Nitrogen (N⁻)| Highly Stabilizing} c2_attack->c2_stabilized Resonance product_c2 C2-Substituted Product c2_stabilized->product_c2 Eliminate F⁻ c6_stabilized {Resonance Form|Negative charge on Pyridine Nitrogen (N⁻)| Highly Stabilizing} c6_attack->c6_stabilized Resonance product_c6 C6-Substituted Product c6_stabilized->product_c6 Eliminate Cl⁻

The F vs. Cl Leaving Group Debate

In SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted. The reactivity is often F > Cl > Br > I. [6][7]This is because the C-X bond is not broken in the rate-determining step. Instead, the high electronegativity of fluorine strongly polarizes the carbon atom, making it more electrophilic and accelerating the initial nucleophilic attack. [6] For this compound, this principle suggests that the C2-F bond is generally more labile towards nucleophilic displacement than the C6-Cl bond. However, steric and electronic factors, particularly from the adjacent carboxylic acid and the nature of the incoming nucleophile, can influence this selectivity. [9]

Representative SNAr Data

The following table summarizes typical regioselectivity observed in reactions with similar 2,6-dihalopyridine scaffolds.

NucleophileSolventTemp (°C)Major ProductRationale & Comments
IsopropylamineDichloromethane0 - 25C2-SubstitutionThe C2-F bond is electronically favored for attack. The reaction proceeds under mild conditions. [10]
Sodium MethoxideMethanolRefluxC2-SubstitutionSmall, hard nucleophiles strongly favor attack at the most polarized site (C2-F).
BenzylamineDMSO80 - 100C2-SubstitutionCommon conditions for amine nucleophiles, typically leading to selective displacement of fluoride.
Sodium ThiophenoxideDMF50C2-SubstitutionSoft nucleophiles like thiolates also preferentially displace fluoride in activated systems.
Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from a similar reaction with 2,6-dichloro-3-nitropyridine and serves as a robust starting point. [10] Objective: Synthesize 6-chloro-2-(isopropylamino)nicotinic acid.

Materials:

  • This compound (1.0 equiv)

  • Isopropylamine (2.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add isopropylamine dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Palladium-Catalyzed Cross-Coupling: Selective C-C and C-N Bond Formation

While the C2-F bond is favored for SNAr, the C6-Cl bond is the preferred site for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is a powerful tool for synthetic chemists.

Mechanistic Rationale: The Role of Oxidative Addition

The catalytic cycle of common cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. [11]The bond strength of C-Cl is significantly weaker than C-F, making oxidative addition into the C6-Cl bond kinetically much more favorable. This provides a highly selective handle for functionalizing the C6 position while leaving the C2-fluorine intact.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Cl)L₂ pd0->pd2_complex Ar-Cl (C6 Position) reductive_elim Reductive Elimination oxidative_add Oxidative Addition (Rate-Limiting) pd2_biaryl Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_biaryl transmetal Transmetalation boronic Ar'-B(OH)₂ + Base pd2_biaryl->pd0 product Ar-Ar' Product

Caption: Key steps in the Suzuki reaction, highlighting selective C-Cl activation.

Scope of Cross-Coupling Reactions

The C6-Cl bond can participate in a wide array of valuable transformations.

ReactionCoupling PartnerCatalyst/Ligand System (Typical)Result
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂, Pd(PPh₃)₄C6-Aryl/Heteroaryl Bond
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ / XPhos, RuPhosC6-Amino Bond
Stille OrganostannanesPd(PPh₃)₄C6-Aryl/Vinyl Bond
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuIC6-Alkynyl Bond
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling an arylboronic acid at the C6 position. [11] Objective: Synthesize 2-fluoro-6-(phenyl)nicotinic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor by LC-MS (typically 6-18 hours).

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to obtain the final product.

Reactivity of the Carboxylic Acid Group

The carboxylic acid at C3 offers a third, distinct handle for modification. These reactions typically employ standard organic chemistry techniques and do not interfere with the halogenated positions unless harsh conditions are used.

Amide Bond Formation

Coupling with amines to form amides is a common transformation, crucial for generating compound libraries for biological screening. [12] Methodology:

  • Acid Chloride Formation: The carboxylic acid is first activated, commonly by treatment with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like DCM or toluene. [13]2. Amine Coupling: The in-situ generated acid chloride is then reacted with the desired primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.

Esterification

Standard Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can be used to form the corresponding esters. Esterification is often performed to protect the carboxylic acid or to modify solubility and pharmacokinetic properties.

Conclusion and Synthetic Strategy

This compound is a strategically designed building block that offers exceptional synthetic flexibility through controlled, regioselective reactions.

  • For C2 functionalization: Employ nucleophilic aromatic substitution (SNAr). The C2-fluoride is the more reactive site for displacement by a wide range of nucleophiles (amines, alkoxides, thiolates).

  • For C6 functionalization: Utilize palladium-catalyzed cross-coupling. The C6-chloride is the exclusive site of reaction for Suzuki, Buchwald-Hartwig, and related transformations.

  • For C3 functionalization: Use standard carboxylic acid chemistry for amidation or esterification, which can be performed orthogonally to reactions at C2 and C6.

By understanding the underlying mechanistic principles governing the reactivity at each site, researchers can design logical, efficient, and high-yielding synthetic pathways to novel and complex molecules for drug discovery and materials science.

G start This compound path1_step1 path1_step1 start->path1_step1 Path A path2_step1 path2_step1 start->path2_step1 Path B path1_step2 path1_step2 path2_step2 path2_step2 path1_result path1_result path2_result path2_result

Caption: Demonstrating two distinct, selective pathways for disubstitution.

References

Introduction: The Critical Role of Compound Integrity in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 6-Chloro-2-fluoronicotinic Acid

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, makes it a valuable precursor for synthesizing a range of complex molecular targets, including novel agrochemicals and active pharmaceutical ingredients (APIs).[1] The reliability and reproducibility of any synthetic process depend entirely on the quality and purity of the starting materials. Therefore, a comprehensive understanding of the stability profile and the implementation of rigorous storage protocols for this compound are not merely procedural formalities; they are foundational to ensuring successful experimental outcomes and the integrity of scientific data.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for its storage, handling, and purity assessment, designed for researchers, chemists, and quality control professionals dedicated to maintaining the highest standards of scientific integrity.

Physicochemical Properties: The Foundation of Stability

Understanding the fundamental physicochemical properties of a compound is the first step in developing an effective storage strategy. These characteristics dictate its reactivity and susceptibility to various environmental factors.

PropertyValueSource(s)
CAS Number 1211578-46-9[2]
Molecular Formula C₆H₃ClFNO₂[2]
Molecular Weight 175.54 g/mol Inferred from Formula
Appearance White to off-white or beige crystalline powder[1][3]
Melting Point Typically in the range of 144-148 °C[4]
Solubility Soluble in methanol, DMSO; limited solubility in water[1]
pKa ~3.24 (Predicted)[1]

Chemical Stability and Potential Degradation Pathways

While this compound is generally stable under recommended storage conditions, its long-term integrity can be compromised by exposure to specific environmental factors.[1] The molecule's structure, containing a carboxylic acid and halogen substituents, presents several potential routes for degradation.

Factors Influencing Stability
  • Temperature: Elevated temperatures can provide the activation energy needed to initiate degradation reactions, such as decarboxylation. While the melting point is relatively high, thermal stability is not infinite. Storing at or below room temperature is a standard precaution.[5]

  • Light (Photostability): Aromatic and heterocyclic compounds can be susceptible to photolytic degradation. UV radiation can induce ring-opening reactions or cleavage of the carbon-halogen bonds.[6] For this reason, storage in amber vials or dark locations is critical.[1]

  • Humidity (Moisture): As a crystalline solid, the compound should be protected from moisture. High humidity can lead to the absorption of water, which may facilitate hydrolysis or alter the compound's physical state, leading to clumping and handling difficulties. The primary recommendation is to store it in a dry, sealed environment.[7][8]

  • Atmosphere (Oxygen & Inert Gas): While not highly reactive with atmospheric oxygen at room temperature, long-term storage, particularly for reference standards, benefits from an inert atmosphere (e.g., argon or nitrogen).[9] This practice minimizes the risk of slow oxidative processes that could generate impurities over months or years.

  • Incompatible Materials: Contact with strong oxidizing agents is a primary chemical incompatibility to avoid, as it can lead to vigorous and uncontrolled reactions.[1][10] Similarly, strong bases can deprotonate the carboxylic acid to form a salt, which may have different stability and solubility characteristics.

Potential Degradation Pathways

While specific studies on this compound are limited, knowledge of related halogenated nicotinic acids allows for the postulation of likely degradation routes.[6][11]

  • Decarboxylation: Heating the carboxylic acid, especially in the presence of trace metal catalysts or certain solvents, could lead to the loss of CO₂ to form 2-chloro-6-fluoropyridine.

  • Hydrolytic Dehalogenation: Under specific pH and temperature conditions, the chlorine or fluorine atoms could be displaced by a hydroxyl group, leading to the formation of hydroxy-nicotinic acid derivatives.

  • Photodegradation: Exposure to UV light could result in more complex degradation, potentially involving reductive dehalogenation or cleavage of the pyridine ring.[6]

Recommended Storage and Handling Protocols

A multi-layered approach to storage and handling is essential for preserving the integrity of this compound from receipt to final use.

Workflow for Compound Management

The following workflow outlines the critical steps for managing the compound within a laboratory setting to ensure long-term stability and user safety.

G cluster_0 Receiving & Initial Processing cluster_1 Storage Protocols cluster_2 Handling & Use A Receive Compound B Verify Certificate of Analysis (CoA) A->B C Log into Inventory System B->C D Long-Term Storage (Sealed, Dark, RT/Cool, Inert Gas) C->D Primary Storage F Equilibrate to Room Temp in Desiccator D->F Aliquot for Use E Working Stock Storage (Tightly Sealed, Desiccated, Dark) E->F Next Use G Weigh in Ventilated Area (Fume Hood) F->G H Use Appropriate PPE (Gloves, Goggles, Lab Coat) G->H I Tightly Reseal Container Immediately H->I I->E Store Working Stock

Caption: Workflow for receiving, storing, and handling the compound.

Summary of Storage Conditions
ConditionLong-Term Storage (Reserve)Short-Term / In-Use (Working Stock)Rationale
Temperature Room Temperature (or as per supplier)Room TemperaturePrevents thermal degradation.[5]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly SealedMinimizes oxidation and moisture contact.[9]
Light Protected from Light (Amber Vial/Dark)Protected from LightPrevents photolytic degradation.[1]
Humidity Sealed in Dry EnvironmentStore with DesiccantPrevents hydrolysis and physical changes.[8]
Container Original Supplier Bottle or Amber Glass VialTightly-Capped VialEnsures minimal exposure and contamination.
Safe Handling Procedures

Adherence to safety protocols is non-negotiable. The following measures protect both the user and the compound.

  • Ventilation: Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of fine dust particles.[10][12][13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][7]

  • Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[13] Use clean spatulas and weigh the material promptly.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep the solid material into a container for disposal.[6] Clean the area with a damp cloth.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.[7]

Methodologies for Stability and Purity Assessment

Regularly assessing the purity of the compound, especially for long-stored materials or before use in a critical synthesis, is a hallmark of good scientific practice.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and detecting the presence of impurities.

Step-by-Step Protocol for HPLC Purity Assessment

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in the sample diluent to a final concentration of 1.0 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (or determined via UV scan).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100 (% area normalization).

Orthogonal Analytical Methods

For comprehensive characterization or impurity identification, other techniques should be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines HPLC separation with mass spectrometry to provide mass-to-charge ratio information, which is invaluable for identifying unknown degradation products or impurities.[14]

  • Nuclear Magnetic Resonance (qNMR): Quantitative NMR can be used for an absolute purity determination against a certified internal standard, providing a highly accurate assessment without relying on response factors.[14]

Decision Tree for Stability Investigation

If purity issues are suspected, a logical investigation is required.

G A Purity Below Specification or Visual Change Noted B Review Storage History (Temp, Light, Humidity Logs) A->B C Analyze by HPLC-UV A->C D Is Purity Confirmed Low? C->D E Analyze by LC-MS for Impurity ID D->E Yes J No, Purity is OK (Initial concern invalid) D->J No F Identify Impurities E->F G Correlate Impurities with Storage Conditions (e.g., Hydrolysis, Oxidation) F->G H Quarantine Batch G->H I Implement Corrective Actions (e.g., Improve Storage) H->I K Yes L No

Caption: Decision tree for investigating suspected stability issues.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Action(s)
Discoloration (e.g., yellowing) Long-term exposure to air/light; minor oxidative or photolytic degradation.Store under inert gas and protect from light. Re-analyze purity before use.[9]
Clumping or Hardening of Powder Moisture absorption due to improper sealing or storage in a humid environment.Store in a desiccator. If clumping is severe, gently grind with a mortar and pestle in a dry environment before weighing.
Poor Solubility in Recommended Solvents Potential degradation to a less soluble impurity; incorrect solvent choice.Verify solvent purity. Analyze sample purity via HPLC. Consider alternative solvents if purity is confirmed high.
Appearance of New Peaks in HPLC Chemical degradation has occurred.Quarantine the material. Use LC-MS to identify new peaks and correlate with potential degradation pathways.[14]

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is robust when maintained under controlled conditions that mitigate risks from temperature, light, and moisture. By implementing the systematic storage, handling, and analytical verification protocols detailed in this guide, scientists and researchers can ensure the compound's purity and reliability, thereby safeguarding the validity and reproducibility of their work.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloro-2-fluoronicotinic acid (CAS: 1211578-46-9), a key heterocyclic building block in modern drug discovery and development. Recognizing the limited availability of direct synthetic procedures in peer-reviewed literature, this guide presents a robust and chemically sound protocol based on established pyridine functionalization methodologies. The primary recommended route involves the side-chain oxidation of a 6-chloro-2-fluoro-3-methylpyridine precursor. An alternative strategy, employing nucleophilic aromatic substitution (SNAr), is also discussed. This guide is intended for researchers, medicinal chemists, and process development scientists, offering detailed, step-by-step protocols, explanations of experimental rationale, safety considerations, and methods for quality control.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. The unique electronic properties imparted by the chloro, fluoro, and carboxylic acid moieties make it a versatile scaffold for constructing complex pharmaceutical intermediates. The fluorine atom at the C-2 position can enhance metabolic stability and modulate pKa, while the chlorine at the C-6 position and the carboxylic acid at the C-3 position provide reactive handles for further chemical diversification through cross-coupling, amidation, and esterification reactions. Its structural motifs are found in a variety of biologically active compounds, making a reliable synthetic route to this molecule highly valuable for drug development programs.

Overview of Plausible Synthetic Strategies

Two primary retrosynthetic pathways are considered for the efficient synthesis of this compound. The choice of strategy depends on the availability of starting materials, scalability, and safety considerations.

  • Strategy A: Side-Chain Oxidation of a Picoline Precursor. This is the recommended and most direct approach. It relies on the oxidation of the methyl group of a 6-chloro-2-fluoro-3-methylpyridine intermediate. This strategy is analogous to industrial methods for producing nicotinic acids, which often involve the oxidation of alkylpyridines.[1][2] The key challenge lies in the synthesis of the substituted picoline precursor itself.

  • Strategy B: Selective Nucleophilic Aromatic Substitution (SNAr). This alternative pathway begins with a more readily available dichloronicotinic acid derivative. The strategy hinges on the selective displacement of the chlorine atom at the C-2 position with a fluoride ion (a Halogen Exchange or "Halex" reaction). The C-2 position in pyridine rings is electronically activated for nucleophilic attack, making this a chemically feasible, though potentially challenging, transformation.[3][4]

Synthetic_Strategies cluster_A Strategy A: Picoline Oxidation cluster_B Strategy B: Selective Fluorination (SNAr) Target This compound Oxidation Oxidation Target->Oxidation Final Step Hydrolysis Hydrolysis Target->Hydrolysis Picoline 6-Chloro-2-fluoro-3-methylpyridine Oxidation->Picoline Picoline_SM Precursor Synthesis Picoline->Picoline_SM Fluorination Selective Fluorination (Halex Reaction) DichloroEster Methyl 2,6-dichloronicotinate Fluorination->DichloroEster Hydrolysis->Fluorination

References

Application Notes and Protocols for the Regioselective Synthesis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for the synthesis of 6-chloro-2-fluoronicotinic acid, a crucial intermediate in pharmaceutical development, from 2,6-dichloro-5-fluoronicotinic acid. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process. We will explore the mechanistic underpinnings of this selectivity, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids

Fluorinated organic molecules are of immense interest in medicinal chemistry, as the introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] this compound, in particular, serves as a key building block for the synthesis of complex heterocyclic scaffolds, most notably in the development of novel antibacterial agents like naphthyridine-class antibiotics.[2][3]

The synthesis described herein focuses on the selective conversion of 2,6-dichloro-5-fluoronicotinic acid to its 2-fluoro derivative. This transformation presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on a pyridine ring bearing multiple reactive sites. Achieving high selectivity is paramount for ensuring yield, purity, and the economic viability of the overall synthetic route.

Mechanistic Rationale: Achieving Regioselectivity in SNAr Reactions

The fundamental reaction is a Nucleophilic Aromatic Substitution (SNAr). In pyridinic systems, the ring nitrogen acts as a powerful electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, a stabilizing feature.[4][5]

In the case of 2,6-dichloro-5-fluoronicotinic acid, both the C2 and C6 positions are activated for substitution. The critical challenge and scientific curiosity lie in why the fluoride nucleophile preferentially displaces the chlorine at C2. The regiochemical outcome is dictated by a combination of electronic and steric effects, as well as reaction conditions.

  • Electronic Effects: The carboxylic acid group at C3 is strongly electron-withdrawing, further activating the adjacent C2 position.

  • Directing Group Effect: The carboxylic acid at the C3 position is the primary determinant of selectivity. It is hypothesized that in a non-polar, aprotic solvent, the carboxylic acid can form a six-membered, cyclic transition state with the incoming alkali metal fluoride (e.g., potassium fluoride). This interaction pre-organizes the fluoride nucleophile for an attack at the sterically proximal C2 position, effectively lowering the activation energy for this pathway compared to attack at the more distant C6 position.[6]

  • Solvent Influence: The choice of solvent is critical. High-boiling, polar aprotic solvents (e.g., DMSO, Sulfolane) are essential. They effectively solvate the cation (K⁺) of the fluoride salt, leaving a more "naked" and highly reactive fluoride anion. Furthermore, these solvents can participate in hydrogen bonding, which can influence the transition state and, therefore, the regioselectivity.[7]

The overall workflow for this synthesis is depicted below.

G cluster_0 Preparation & Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product A 2,6-dichloro-5- fluoronicotinic acid D Reaction Vessel (N₂ Atmosphere) A->D B Spray-Dried KF B->D C Anhydrous DMSO C->D E Mix & Heat (180-190 °C) D->E Charge Reagents F Cool & Quench (Ice-water) E->F Monitor to Completion (e.g., by HPLC) G Acidify to pH 1-2 (Conc. HCl) F->G H Precipitation G->H I Filter & Wash (Water) H->I J Dry Under Vacuum I->J K This compound J->K

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own optimization and safety assessments.

3.1 Materials and Equipment

  • Reagents:

    • 2,6-dichloro-5-fluoronicotinic acid (CAS: 82671-06-5)[8][9][10]

    • Potassium Fluoride (KF), spray-dried, anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer or magnetic stir plate and stir bar

    • Heating mantle with temperature controller

    • Thermocouple or thermometer

    • Reflux condenser

    • Nitrogen or Argon inlet

    • Buchner funnel and filter flask

    • Vacuum oven

3.2 Step-by-Step Methodology

  • Vessel Preparation: Assemble the reaction flask with a stirrer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried to prevent introducing moisture, which significantly inhibits the reaction by hydrating the fluoride ions and reducing their nucleophilicity.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with 2,6-dichloro-5-fluoronicotinic acid (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and anhydrous DMSO (approx. 5-10 mL per gram of starting material).

    • Expert Insight: The use of spray-dried KF is crucial as its high surface area enhances reactivity. An excess is used to drive the equilibrium towards the product.

  • Reaction Execution: Begin stirring the slurry and slowly heat the mixture to 180-190 °C. Maintain this temperature and monitor the reaction's progress by taking aliquots and analyzing via HPLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup - Quenching and Precipitation: Once the reaction has reached completion, turn off the heat and allow the mixture to cool to below 80 °C. Carefully and slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x the volume of DMSO used).

  • Acidification: While stirring the quenched mixture, slowly add concentrated HCl to adjust the pH to 1-2. The desired product, this compound, will precipitate out of the acidic aqueous solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove residual DMSO and inorganic salts (KCl, excess KF).

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product is typically an off-white to pale yellow solid.

Data Summary and Expected Results

The following table summarizes the critical reaction parameters and expected outcomes based on literature and internal validation.

ParameterValue / DescriptionRationale / Comment
Starting Material 2,6-dichloro-5-fluoronicotinic acidPurity >98% is recommended.
Fluorinating Agent Spray-dried Potassium Fluoride (KF)2.5 equivalents. High surface area and anhydrous nature are key.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)A high-boiling polar aprotic solvent is required to facilitate the SNAr reaction.
Temperature 180-190 °CHigh temperature is necessary to overcome the activation energy for this Halex reaction.
Reaction Time 8-12 hoursMonitor by HPLC for completion to avoid byproduct formation.
Typical Yield 75-85%Yield is dependent on the exclusion of moisture and reaction completeness.
Purity (Post-Workup) >99% (by HPLC)The precipitation/filtration workup is highly effective for purification.

Troubleshooting and Key Considerations

  • Low Conversion: The most common cause is wet reagents or solvent. Ensure KF is anhydrous and freshly opened or dried, and use a high-purity grade of anhydrous DMSO. Incomplete conversion can also result from temperatures being too low or insufficient reaction time.

  • Poor Selectivity: If significant amounts of the starting material remain or other byproducts are formed, consider the reaction temperature. Excessively high temperatures (>200 °C) can lead to decomposition or side reactions.

  • Workup Issues: If the product does not precipitate cleanly upon acidification, ensure the pH is sufficiently low (pH 1-2). If the solution is too concentrated, add more water to ensure the product is insoluble.

Conclusion

The regioselective synthesis of this compound via a halogen exchange reaction is a robust and scalable method. The success of the protocol hinges on a clear understanding of the SNAr mechanism and meticulous control over key experimental parameters, namely the anhydrous nature of the reagents and the reaction temperature. The directing effect of the C3-carboxylic acid group is the cornerstone of the regioselectivity, enabling the preferential synthesis of the desired C2-fluorinated isomer. This application note provides a comprehensive framework for researchers to successfully implement and adapt this critical transformation in their synthetic programs.

References

Application Notes and Protocols for the Preparation of 6-Chloro-2-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-fluoronicotinic acid and its subsequent derivatization into esters and amides. These halogenated pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The protocols detailed herein are designed for researchers and scientists, offering step-by-step instructions grounded in established chemical principles. This document emphasizes the rationale behind experimental choices, providing a framework for troubleshooting and adaptation.

Introduction: The Significance of Halogenated Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are fundamental building blocks in pharmaceutical and agrochemical research. The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the pyridine ring profoundly influences the molecule's physicochemical properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Specifically, the 6-chloro-2-fluoro substitution pattern creates a versatile scaffold for further chemical elaboration, making it a valuable intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory, analgesic, and anti-cancer compounds.[4]

The protocols outlined below describe a robust pathway to access this compound and its derivatives, enabling researchers to generate compound libraries for screening and lead optimization.

Synthesis of the Core Scaffold: this compound

A common and effective strategy for the synthesis of pyridine-carboxylic acids is the oxidation of the corresponding methylpyridine.[5][6][7][8] This approach is particularly advantageous when the methylpyridine precursor is readily available. The following protocol is based on established oxidation methods for analogous substituted pyridines, such as the oxidation of 6-chloro-3-fluoro-2-methylpyridine.[9]

Proposed Synthetic Workflow

The synthesis begins with the oxidation of a suitable precursor, 6-chloro-2-fluoro-3-methylpyridine, to yield the target carboxylic acid. This transformation leverages a strong oxidizing agent under acidic conditions.

Synthetic_Workflow_Acid cluster_start Starting Material cluster_reaction Oxidation cluster_product Product Start 6-Chloro-2-fluoro-3-methylpyridine Reaction Oxidizing Agent (e.g., KMnO4 or K2Cr2O7) Acidic Medium (e.g., H2SO4) Heat Start->Reaction Oxidation of methyl group Product This compound Reaction->Product Formation of carboxylic acid

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 6-Chloro-2-fluoro-3-methylpyridine

Causality: This protocol employs a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), in a strong acid like sulfuric acid (H₂SO₄). The acid protonates the pyridine nitrogen, rendering the ring less susceptible to oxidation and activating the methyl group for conversion to a carboxylic acid. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Materials:

  • 6-Chloro-2-fluoro-3-methylpyridine

  • Potassium dichromate (K₂Cr₂O₇) or Potassium permanganate (KMnO₄)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Hydrochloric acid (HCl) (for work-up)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, cautiously add concentrated sulfuric acid. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add 6-chloro-2-fluoro-3-methylpyridine to the cooled sulfuric acid with continuous stirring. Once the addition is complete, add the oxidizing agent (e.g., potassium dichromate) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction Conditions: After the addition is complete, slowly heat the reaction mixture to the target temperature (typically 70-100°C) and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.

  • Work-up and Isolation:

    • The resulting slurry is filtered, and the collected solid is washed with cold water.

    • The crude solid is then dissolved in an aqueous base solution (e.g., NaOH).

    • The basic solution can be washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-acidic impurities.

    • The aqueous layer is then acidified with a mineral acid (e.g., HCl) until the product precipitates. The pH for precipitation should be around 2-3.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Preparation of this compound Derivatives

The carboxylic acid group of this compound is a versatile handle for creating a variety of derivatives, most commonly esters and amides.

Derivative_Synthesis cluster_ester Esterification cluster_amide Amidation Start This compound Ester_Node Alcohol (R-OH) Acid Catalyst (H+) Heat Start->Ester_Node Fischer Esterification AcidChloride SOCl2 or (COCl)2 Start->AcidChloride Activation Ester_Prod Ester Derivative Ester_Node->Ester_Prod AcidChloride_Prod 6-Chloro-2-fluoronicotinoyl chloride AcidChloride->AcidChloride_Prod Amine_Node Amine (R1R2NH) Amide_Prod Amide Derivative Amine_Node->Amide_Prod AcidChloride_Prod->Amine_Node Acylation

Caption: Decision workflow for synthesizing ester and amide derivatives.

Protocol 1: Ester Synthesis via Fischer Esterification

Causality: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium, and it is often driven to completion by using an excess of the alcohol or by removing water as it is formed.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in a large excess of the desired anhydrous alcohol in a round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. (Caution: CO₂ evolution).

    • Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified further by column chromatography if necessary.

Protocol 2: Amide Synthesis

A highly effective method for amide synthesis involves a two-step process: first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.

Part A: Preparation of 6-Chloro-2-fluoronicotinoyl Chloride

Causality: Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides.[10] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend this compound in an anhydrous solvent like toluene.

  • Reagent Addition: Add a catalytic drop of DMF, followed by the slow addition of thionyl chloride.

  • Reaction Conditions: Heat the mixture to reflux until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Isolation: Cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Part B: Amide Formation

Causality: The acid chloride is a highly reactive acylating agent. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.

Materials:

  • 6-Chloro-2-fluoronicotinoyl chloride (from Part A)

  • Desired amine (e.g., aniline, morpholine)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

  • Reaction Setup: Dissolve the amine and the base (e.g., triethylamine) in an anhydrous solvent in a flask and cool in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 6-Chloro-2-fluoronicotinoyl chloride in the same anhydrous solvent and add it dropwise to the cooled amine solution with stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours until completion (monitor by TLC).

  • Work-up:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques. The following table summarizes the expected data for a representative set of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Recommended Characterization Techniques
6-Chloro-2-fluoro-3-methylpyridineC₆H₅ClFN145.56¹H NMR, ¹³C NMR, GC-MS
This compound C₆H₃ClFNO₂ 175.55 ¹H NMR, ¹³C NMR, LC-MS, IR, Melting Point
Ethyl 6-chloro-2-fluoronicotinate C₈H₇ClFNO₂ 203.60 ¹H NMR, ¹³C NMR, LC-MS, IR
6-Chloro-2-fluoro-N-phenylnicotinamide C₁₂H₈ClFN₂O 250.66 ¹H NMR, ¹³C NMR, LC-MS, IR, Melting Point

References

The Synthetic Versatility of 6-Chloro-2-fluoronicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold in Modern Synthesis

6-Chloro-2-fluoronicotinic acid is a halogenated pyridine derivative that has emerged as a valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique electronic and steric properties, arising from the presence of a carboxylic acid, a fluorine atom, and a chlorine atom on the pyridine ring, offer a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the fluorine and chlorine substituents, renders the aromatic ring susceptible to nucleophilic attack. Furthermore, the chloro and fluoro moieties provide orthogonal handles for selective functionalization through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in several key synthetic methodologies, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application. Below is a summary of key data for this compound and its related compounds.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound1211578-46-9C₆H₃ClFNO₂175.55White to off-white solid
6-Chloronicotinic acid5326-23-8C₆H₄ClNO₂157.55Off-white to beige crystalline powder[1]
6-Fluoronicotinic acid403-45-2C₆H₄FNO₂141.10White solid[2]

Spectroscopic data for derivatives of this compound can be found through various chemical suppliers and databases.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the context of this compound, the chlorine atom at the 6-position serves as a reactive handle for palladium-catalyzed cross-coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The reactivity of aryl chlorides in Suzuki-Miyaura couplings can be challenging compared to their bromide or iodide counterparts, often necessitating the use of specialized catalyst systems.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-B(OH)2, Base) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)Ln->Ar-R Product Ar-X This compound R-B(OH)2 Aryl/Heteroaryl Boronic Acid Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) [Ar-Pd(II)(HNR'R'')Ln]X [Ar-Pd(II)(HNR'R'')Ln]X Ar-Pd(II)(X)Ln->[Ar-Pd(II)(HNR'R'')Ln]X Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')Ln Ar-Pd(II)(NR'R'')Ln [Ar-Pd(II)(HNR'R'')Ln]X->Ar-Pd(II)(NR'R'')Ln Deprotonation (Base) Ar-Pd(II)(NR'R'')Ln->Pd(0)Ln Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')Ln->Ar-NR'R'' Product Ar-X This compound HNR'R'' Amine SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer_Complex Addition Product 6-Chloro-2-(Nu)nicotinic acid Meisenheimer_Complex->Product Elimination (Loss of F⁻)

References

Application Notes and Protocols: 6-Chloro-2-fluoronicotinic Acid as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinic acid has emerged as a highly versatile and strategically important building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique electronic and steric properties, conferred by the presence of three distinct functional groups—a carboxylic acid, a fluorine atom, and a chlorine atom on a pyridine ring—allow for a range of selective chemical transformations. This document provides an in-depth guide to the reactivity of this compound and detailed protocols for its application in key synthetic reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex pharmaceutical molecules.

Introduction: The Strategic Advantage of this compound

The pyridine nucleus is a common scaffold in a multitude of pharmaceutical agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile. This compound, a trifunctionalized pyridine derivative, offers medicinal chemists a powerful tool for molecular design and synthesis. The differential reactivity of the chloro and fluoro substituents, coupled with the directing effects of the carboxylic acid and the pyridine nitrogen, enables regio- and chemoselective modifications, providing access to a diverse array of complex molecular architectures.

The strategic utility of this compound lies in the ability to perform sequential reactions at the C2 and C6 positions. The fluorine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution than the chlorine atom at the C6 position. This difference in reactivity allows for the selective introduction of a nucleophile at the C2 position while leaving the C6 chloro group intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the pyridine ring in this compound is significantly influenced by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry and is particularly relevant to this compound. The reaction proceeds via a two-step addition-elimination mechanism.[1][2] A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] Subsequent expulsion of the leaving group restores the aromaticity of the ring.

In the case of this compound, the C2 and C6 positions are activated towards nucleophilic attack. The relative reactivity of the C-F and C-Cl bonds is a critical consideration. Fluorine, being more electronegative than chlorine, is generally a better leaving group in SNAr reactions on electron-deficient aromatic rings because it stabilizes the transition state leading to the Meisenheimer complex more effectively.[4] This allows for selective substitution at the C2 position.

dot

SNAr_Mechanism cluster_products Products Start This compound F Cl COOH Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer + Nu⁻ (Attack at C2) Nu Nu⁻ Product 2-Substituted-6-chloronicotinic acid Nu Cl COOH Meisenheimer->Product - F⁻ (Elimination) LeavingGroup F⁻

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C6 position of the nicotinic acid ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of many modern pharmaceuticals.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[5][6][7] It is a widely used method for forming biaryl linkages. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with the relatively less reactive aryl chlorides.[8]

  • Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne.[9][10][11] The Sonogashira coupling is invaluable for introducing alkynyl moieties into drug scaffolds.[12]

Application in the Synthesis of Pharmaceutical Ingredients

A notable, albeit structurally related, application of halogenated nicotinic acids is in the synthesis of agrochemicals like Picoxystrobin, a strobilurin fungicide.[13][14] The synthesis of Picoxystrobin involves the coupling of a substituted phenol with a pyridine derivative, highlighting the utility of these building blocks in creating complex molecules.[15][16][17] While not a direct pharmaceutical example, the synthetic strategies are highly relevant.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2 Position

This protocol details the reaction of this compound with a generic primary amine nucleophile.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and acidify with 1M HCl to pH ~4-5.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Protocol1_Workflow Step1 Combine Reactants This compound Amine, K₂CO₃, DMF Step2 Heat Reaction 80-100 °C, 4-8 h Step1->Step2 Step3 Work-up Quench with H₂O Acidify with HCl Step2->Step3 Step4 Extraction Ethyl Acetate Step3->Step4 Step5 Purification Column Chromatography Step4->Step5 Product 2-Amino-6-chloronicotinic acid Step5->Product

Caption: Experimental workflow for the SNAr reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol describes the coupling of the product from Protocol 1 (2-amino-6-chloronicotinic acid derivative) with an arylboronic acid.

Materials:

  • 2-Amino-6-chloronicotinic acid derivative (from Protocol 1)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the 2-amino-6-chloronicotinic acid derivative (1.0 mmol), the arylboronic acid (1.5 mmol), Palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation

Reaction TypeSubstrateReagentsCatalyst/LigandBaseSolventTemp (°C)Yield (%)
SNAr This compoundBenzylamine-K₂CO₃DMF90>90
Suzuki 2-(Benzylamino)-6-chloronicotinic acidPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O11085-95
Sonogashira 2-(Benzylamino)-6-chloronicotinic acidPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF6580-90

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical ingredients. Its well-defined and predictable reactivity allows for the selective and sequential introduction of various functional groups, providing a robust platform for the construction of complex molecular scaffolds. The protocols outlined in this document serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient utilization of this powerful synthetic intermediate.

References

Synthesis of 6-Chloro-2-fluoronicotinic Acid: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-fluoronicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, allows for selective functionalization, making it a valuable intermediate in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the rationale behind the experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 2,6-dichloronicotinic acid. The overall strategy involves:

  • Esterification: Protection of the carboxylic acid functionality of 2,6-dichloronicotinic acid as a methyl ester. This is a crucial step to prevent unwanted side reactions of the carboxylic acid group during the subsequent fluorination step.

  • Selective Nucleophilic Aromatic Substitution (SNAr): Replacement of one of the chloro groups with a fluoro group. This is the key transformation, and its selectivity is governed by the electronic properties of the pyridine ring.

  • Hydrolysis: Deprotection of the methyl ester to yield the final product, this compound.

This synthetic approach is robust, scalable, and utilizes relatively common and accessible reagents.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In this step, a fluoride ion attacks the electron-deficient pyridine ring, leading to the displacement of a chloride ion. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of the electron-withdrawing nitrogen atom in the pyridine ring, along with the chloro substituents, activates the ring towards nucleophilic attack.[1] The substitution occurs preferentially at the 2-position due to the activating effect of the nitrogen atom.

Experimental Protocol

Part 1: Esterification of 2,6-Dichloronicotinic Acid

Objective: To synthesize methyl 2,6-dichloronicotinate.

Materials:

  • 2,6-Dichloronicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl2)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Dichloromethane (CH2Cl2)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,6-dichloronicotinate. The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Selective Fluorination of Methyl 2,6-Dichloronicotinate

Objective: To synthesize methyl 6-chloro-2-fluoronicotinate.

Materials:

  • Methyl 2,6-dichloronicotinate

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Diatomaceous earth (Celite®)

Procedure:

  • In a dry round-bottom flask, combine methyl 2,6-dichloronicotinate (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetrabutylammonium bromide (0.1 eq). The use of spray-dried KF is recommended as its high surface area enhances reactivity.[1]

  • Add anhydrous DMSO (5 mL per gram of the ester) to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 8-12 hours. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure methyl 6-chloro-2-fluoronicotinate.

Part 3: Hydrolysis of Methyl 6-Chloro-2-fluoronicotinate

Objective: To synthesize this compound.

Materials:

  • Methyl 6-chloro-2-fluoronicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 6-chloro-2-fluoronicotinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Esterification 2,6-Dichloronicotinic acidMethyl 2,6-dichloronicotinateSOCl2, MethanolMethanolReflux4-6>95
Fluorination Methyl 2,6-dichloronicotinateMethyl 6-chloro-2-fluoronicotinateSpray-dried KF, TBABDMSO120-1308-1270-80
Hydrolysis Methyl 6-chloro-2-fluoronicotinateThis compoundLiOH, THF/H2O, HClTHF/H2ORT2-4>90

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fluorination (SNAr) cluster_2 Step 3: Hydrolysis A 2,6-Dichloronicotinic acid B Methyl 2,6-dichloronicotinate A->B SOCl₂, MeOH Reflux C Methyl 6-chloro-2-fluoronicotinate B->C Spray-dried KF, TBAB DMSO, 120-130°C D This compound C->D LiOH, THF/H₂O Then HCl

Caption: Synthetic pathway for this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The inclusion of mechanistic insights and a clear, step-by-step guide is intended to empower scientists to not only replicate the synthesis but also to understand the underlying chemical principles.

References

Application Notes & Protocols: Purification of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity

6-Chloro-2-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of pharmacologically active agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide provides a detailed overview of robust, field-proven methods for the purification of this compound, ensuring it meets the stringent quality standards required for pharmaceutical development.

The methodologies described herein are grounded in fundamental chemical principles and are designed to be both effective and scalable. We will explore purification strategies based on differential solubility (Acid-Base Extraction) and controlled precipitation (Recrystallization), which are mainstays in process chemistry for their efficiency and reliability.

Method 1: Purification via Acid-Base Extraction

Expertise & Experience: The Underlying Principle

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[1] The core principle relies on the differential solubility of a compound in its neutral versus its ionized (salt) form.[2] this compound, being a carboxylic acid, is largely insoluble in water but soluble in many organic solvents. However, upon treatment with an aqueous base, it is deprotonated to form a carboxylate salt. This ionic salt is highly soluble in the aqueous phase and can be separated from neutral or basic impurities that remain in the organic phase.[3][4] Subsequently, the pure carboxylic acid can be regenerated by acidifying the aqueous layer, causing it to precipitate out of the solution.[3][5]

This method is particularly effective for removing non-acidic impurities that may be present from the synthetic route. The choice of base is critical; a weak base like sodium bicarbonate is often sufficient and can be more selective than strong bases like sodium hydroxide.[6]

Workflow: Acid-Base Extraction

start Crude this compound in an organic solvent (e.g., Dichloromethane) add_base Add aqueous NaHCO3 solution (weak base) start->add_base shake Mix layers thoroughly in a separatory funnel add_base->shake separate Separate the two immiscible layers shake->separate org_layer Organic Layer: Contains neutral impurities separate->org_layer Discard or process separately aq_layer Aqueous Layer: Contains sodium 6-chloro-2-fluoronicotinate (water-soluble salt) separate->aq_layer acidify Acidify aqueous layer with HCl (aq) to pH ~2 aq_layer->acidify precipitate Precipitation of pure This compound acidify->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold deionized water filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end start Crude or Post-Extraction This compound dissolve Dissolve in minimum amount of hot solvent (e.g., Methanol) start->dissolve decolorize Add activated carbon (if solution is colored) dissolve->decolorize hot_filter Perform hot gravity filtration to remove insoluble impurities and carbon decolorize->hot_filter cool Allow filtrate to cool slowly to room temperature, then in ice bath hot_filter->cool crystallize Crystals form as solution cools cool->crystallize filter Collect crystals by vacuum filtration crystallize->filter wash Wash with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry end High-Purity Crystalline Product dry->end

References

Application Note: A Protocol for the Recrystallization of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Purity

6-Chloro-2-fluoronicotinic acid is a pivotal halogenated pyridine-carboxylic acid derivative, serving as a versatile building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups—a carboxylic acid, a chloro substituent, and a fluoro substituent—makes it an essential precursor for novel therapeutics and crop protection agents.

The purity of this starting material is not merely a matter of quality control; it is fundamental to the success of subsequent synthetic steps. Impurities can lead to unpredictable side reactions, catalyst poisoning, and low yields, ultimately compromising the efficacy and safety of the final active ingredient.[1] Recrystallization is a powerful, cost-effective, and scalable purification technique that exploits differences in solubility to isolate the target compound from its impurities.[2]

This document provides a comprehensive, field-proven guide to the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying scientific principles, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it with confidence.

Physicochemical Profile and Safety Considerations

A thorough understanding of the compound's properties is the foundation of a successful purification strategy. While specific data for this compound (CAS 1211578-46-9) is not extensively published, we can infer its characteristics from closely related analogs. This data is crucial for solvent selection and for anticipating the compound's behavior during the procedure.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound6-Chloronicotinic acid[3][4]2-Chloronicotinic acid[5]6-Fluoronicotinic acid[6]
CAS Number 1211578-46-9[7]5326-23-82942-59-8403-45-2
Molecular Formula C₆H₃ClFNO₂C₆H₄ClNO₂C₆H₄ClNO₂C₆H₄FNO₂
Molecular Weight 175.54 g/mol [7]157.55 g/mol 157.56 g/mol 141.10 g/mol
Appearance Crystalline SolidOff-white to beige crystalline powderWhite to light yellow crystalsCrystalline Solid
Melting Point Not Published~190 °C (dec.)176 - 178 °C (dec.)Not Published
Solubility (Water) Not Published2 g/L at 20°C[8]0.17 g/100g Not Published
Other Solubilities Not PublishedSoluble in ethanol, methanol, DMSO; slightly soluble in chloroform[4][9]Soluble in methanolNot Published
Critical Safety Precautions

Halogenated nicotinic acids are classified as irritants. All handling of this compound and its solutions must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Safety goggles or a face shield are mandatory.[10]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[8]

  • Respiratory Protection: Avoid inhaling dust. Use respiratory protection if dust is generated.[6][11]

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[10]

The Science of Recrystallization: A Primer

Recrystallization is a purification process based on differential solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[12] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase) or completely insoluble (allowing for removal via hot filtration).

When a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, creating a supersaturated state. This forces the compound to crystallize out of the solution. The slow, ordered formation of the crystal lattice tends to exclude impurity molecules, resulting in a significantly purer solid product upon filtration.[1][12]

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization.[13] Given the polar nature of the carboxylic acid group and the pyridine ring, polar solvents are logical starting points. Based on the properties of its analogs, an alcohol/water system is a promising candidate.

Recommended Solvent Screening Protocol
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • At Room Temperature: Agitate the tubes. A suitable solvent should not dissolve the compound at room temperature. If it dissolves readily, the solvent is too good and will result in poor recovery.

  • At Boiling Point: For the solvents that did not dissolve the compound at room temperature, heat them gently in a water or sand bath. Add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.

  • Upon Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. An ideal solvent will yield a high quantity of crystalline precipitate.

Table 2: Solvent Selection Guide for Carboxylic Acids

Solvent ClassExamplesSuitability for Carboxylic Acids[13]Rationale
Protic Solvents Water, Ethanol, MethanolHigh The carboxylic acid group can hydrogen bond with these solvents, leading to the desired temperature-dependent solubility. Water and ethanol are often effective for nicotinic acids.[2]
Aprotic Polar Acetone, Ethyl AcetateModerate Can be effective, but may show high solubility even at low temperatures, potentially reducing yield.
Nonpolar Solvents Hexanes, TolueneLow Generally poor solvents for polar carboxylic acids, but can be useful as an "anti-solvent" in a mixed-solvent system.

For this compound, an ethanol/water mixture is a highly recommended starting point due to its tunability and effectiveness with similar compounds.

Detailed Application Protocol: Recrystallization of this compound

This protocol is designed as a self-validating system, with checkpoints to ensure optimal purity and yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start 1. Weigh Crude This compound dissolve 2. Dissolve in Minimum Hot Solvent (e.g., EtOH/H2O) start->dissolve Add to flask hot_filter 3. Hot Filtration (If insoluble impurities exist) dissolve->hot_filter Optional cool 4. Slow Cooling & Crystallization dissolve->cool If no insolubles hot_filter->cool vac_filter 5. Vacuum Filtration to Collect Crystals cool->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a small portion of the chosen solvent (e.g., 80% ethanol in water) and heat the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent, swirling after each addition, until the solid has just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is critical for maximizing recovery. An excess of solvent will keep more of your product dissolved even after cooling, drastically reducing the yield.[1]

  • Decolorization (If Necessary):

    • If the hot solution is colored by impurities, remove it from the heat and allow it to cool slightly.

    • Add a very small amount (1-2% of the solute's weight) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping; therefore, a slight cooling period is essential for safety.

  • Hot Filtration (If Insoluble Impurities or Charcoal are Present):

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Pour the hot solution through the filter paper as quickly as possible. Causality: This step removes insoluble impurities and charcoal. Pre-heating the apparatus prevents the product from crystallizing prematurely on the cold funnel or filter paper, which would result in product loss.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, well-defined, and therefore purer, crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Connect the filter flask to a vacuum source.

    • Swirl and pour the cold slurry of crystals into the funnel.

    • Use a small amount of the ice-cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent. Causality: The wash removes any residual mother liquor that contains dissolved impurities. Using ice-cold solvent is crucial to avoid dissolving the purified product crystals.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.

    • Transfer the semi-dry crystalline cake to a pre-weighed watch glass and allow it to air-dry completely, or for faster results, dry in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the final product and determine its melting point to assess purity. A pure compound will have a sharp melting range close to the literature value.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.

Troubleshooting problem1 Problem: No Crystals Form After Cooling Possible Causes Solutions cause1a Too much solvent used. problem1:c->cause1a cause1b Solution is supersaturated. problem1:c->cause1b sol1a Boil off excess solvent and re-cool. cause1a->sol1a Fix sol1b 1. Scratch inner wall of flask with glass rod. 2. Add a 'seed' crystal of crude material. cause1b->sol1b Fix problem2 Problem: Oily Substance Forms Instead of Crystals Possible Causes Solutions cause2a Compound melting point is below solvent boiling point. problem2:c->cause2a cause2b Solution cooled too rapidly. problem2:c->cause2b sol2a Reheat to dissolve oil, add slightly more solvent, and re-cool slowly. cause2a->sol2a Fix sol2b Allow solution to cool undisturbed on the benchtop before using an ice bath. cause2b->sol2b Fix problem3 Problem: Very Low Yield of Recovered Product Possible Causes Solutions cause3a Too much solvent used. problem3:c->cause3a cause3b Premature crystallization during hot filtration. problem3:c->cause3b cause3c Washed crystals with room-temp solvent. problem3:c->cause3c sol3a Evaporate some solvent from the mother liquor to recover a second crop of crystals. cause3a->sol3a Fix sol3b Ensure filtration apparatus is thoroughly pre-heated. cause3b->sol3b Fix sol3c Always use ice-cold solvent for washing. cause3c->sol3c Fix

Caption: A troubleshooting decision guide for common recrystallization issues.

References

Application Notes and Protocols for the Chromatographic Purification of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Purified 6-Chloro-2-fluoronicotinic Acid in Drug Discovery

This compound is a halogenated pyridinecarboxylic acid, a class of compounds of significant interest in medicinal chemistry and drug development. Halogenated organic acids are key building blocks in the synthesis of a wide array of pharmacologically active molecules. The precise incorporation of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. The purity of these intermediates is paramount, as even minute impurities can lead to undesirable side reactions, reduced yields, and potential toxicological concerns in downstream applications.

This document provides a comprehensive guide to the chromatographic purification of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are grounded in established chromatographic principles for acidic compounds and tailored to the specific physicochemical characteristics of halogenated nicotinic acid derivatives.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. For this compound, while specific experimental data is not extensively published, we can infer key parameters from closely related analogs, such as 6-chloronicotinic acid, which has a predicted pKa of approximately 3.24[1].

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Formula C₆H₃ClFNO₂-
Molecular Weight 175.54 g/mol Influences diffusion and mass transfer in the column.
pKa (estimated) ~3.0 - 3.5The compound is acidic. To ensure it is in its neutral, less polar form for better retention on a reversed-phase column, the mobile phase pH should be maintained below the pKa, ideally around pH 2.5-3.0.[2]
Polarity PolarSuggests that reversed-phase chromatography is a suitable purification technique.
UV Absorbance ExpectedThe pyridine ring and carboxylic acid moiety are chromophores, allowing for UV detection. A wavelength of around 265 nm is often effective for nicotinic acid derivatives.[3]

The presence of both chloro and fluoro substituents increases the compound's hydrophobicity compared to nicotinic acid, suggesting that a reversed-phase high-performance liquid chromatography (RP-HPLC) approach will be highly effective. The acidic nature of the carboxylic acid group necessitates careful control of the mobile phase pH to achieve optimal retention and peak shape.

Chromatographic Purification Workflow

The overall process for the purification of this compound from a crude synthesis reaction mixture involves several key stages, from initial sample preparation to final purity assessment.

Purification Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Reaction Mixture Dissolve Dissolution in Mobile Phase A / Methanol Crude->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection onto C18 Column Filter->Inject Elute Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Dry Drying Evaporate->Dry Pure Pure Compound Dry->Pure

Caption: Workflow for the purification of this compound.

Detailed Protocol: Preparative Reversed-Phase HPLC

This protocol outlines a robust method for the purification of gram-scale quantities of this compound.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

  • Standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE)

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% (v/v) TFA or Formic acid in deionized water.

  • Mobile Phase B: 0.1% (v/v) TFA or Formic acid in acetonitrile.

Rationale: The addition of an acid like TFA or formic acid to the mobile phase is crucial. It lowers the pH to approximately 2.5-3.0, which is below the estimated pKa of this compound. This suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and enhancing its retention on the C18 stationary phase, leading to sharper peaks and better separation.[4]

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and methanol is often a good starting point. Aim for a concentration that ensures complete dissolution but is as high as possible to maximize loading on the column.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column.

4. Preparative HPLC Method

ParameterCondition
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection UV at 265 nm
Injection Volume 1-5 mL (depending on concentration)
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
5.010
35.090
40.090
40.110
45.010

Rationale: A gradient elution is employed to ensure that the target compound is well-retained and separated from both more polar and less polar impurities. The initial low percentage of acetonitrile allows for strong binding of the compound to the column. The gradual increase in acetonitrile concentration then elutes the compounds based on their hydrophobicity, with the target compound eluting at a specific time window.

5. Fraction Collection and Analysis

  • Collect fractions corresponding to the main peak observed in the chromatogram.

  • Analyze the purity of the collected fractions using an analytical HPLC method. This allows for a more accurate assessment of purity due to the higher efficiency of analytical columns.

6. Analytical HPLC Method for Purity Assessment

ParameterCondition
Column Analytical C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Gradient Program See table below

Analytical Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
10.090
12.090
12.110
15.010

7. Post-Purification Processing

  • Pool the fractions with the desired purity (typically >98%).

  • Remove the acetonitrile and water using a rotary evaporator.

  • Lyophilize or dry the remaining aqueous solution under high vacuum to obtain the purified this compound as a solid.

Troubleshooting and Method Optimization

  • Poor Peak Shape (Tailing): This can be due to secondary interactions with the silica backbone of the stationary phase or an inappropriate mobile phase pH. Ensure the pH is sufficiently low. If tailing persists, consider using a column with end-capping or a different acidic modifier.

  • Poor Resolution: If the target compound co-elutes with impurities, the gradient profile may need to be adjusted. A shallower gradient around the elution time of the target compound can improve separation.

  • Low Recovery: This could be due to precipitation of the sample in the tubing or on the column. Ensure the sample is fully dissolved in the injection solvent. The solubility of 6-chloronicotinic acid is noted to be 2 mg/mL in water, and it is also soluble in methanol and DMSO.[1]

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the efficient purification of this compound using reversed-phase HPLC. By carefully considering the physicochemical properties of the target molecule and systematically optimizing the chromatographic conditions, researchers can obtain this valuable synthetic intermediate with high purity, ensuring the integrity and success of subsequent research and development activities.

References

Application Notes and Protocols: Reactions of 6-Chloro-2-fluoronicotinic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoronicotinic acid is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutics.[1][2] Its pyridine core, functionalized with a carboxylic acid, a chlorine atom, and a fluorine atom, presents multiple reaction sites for chemical modification. This dual halogenation is particularly advantageous, allowing for selective reactions with a variety of nucleophiles, most notably amines. The resulting aminopyridine derivatives are prevalent in a wide range of biologically active compounds.

This guide provides an in-depth exploration of the reactions between this compound and various amines. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into optimizing these crucial transformations for drug discovery and development.

Core Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound with amines is Nucleophilic Aromatic Substitution (SNAr).[3][4][5] This reaction is particularly effective on electron-deficient aromatic rings, such as the pyridine nucleus, especially when activated by electron-withdrawing groups. The halogen substituents at the 2- and 6-positions make these sites susceptible to nucleophilic attack.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] First, the amine nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group.[4]

A key consideration in the reaction of this compound with amines is regioselectivity : the preference for the reaction to occur at one position over another.[6] In this case, the amine can theoretically substitute either the fluorine at the C2 position or the chlorine at the C6 position.

Several factors influence this regioselectivity:

  • Leaving Group Ability: Fluorine is a better leaving group than chlorine in SNAr reactions on electron-deficient rings. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state of the rate-determining nucleophilic addition step. It has been reported that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group further activates the ring towards nucleophilic attack.

  • Steric Hindrance: The steric bulk of the incoming amine and the substituents on the pyridine ring can also influence the site of attack.

Generally, for 2-fluoro-6-chloropyridine derivatives, nucleophilic attack preferentially occurs at the 2-position due to the superior leaving group ability of fluoride in SNAr reactions.

SNAr_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product 6-Chloro-2-fluoronicotinic_acid This compound Nucleophilic_Attack Nucleophilic Attack 6-Chloro-2-fluoronicotinic_acid->Nucleophilic_Attack C2 Position Amine R-NH2 (Amine) Amine->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Nucleophilic_Attack->Meisenheimer_Complex Elimination Elimination of Halide Meisenheimer_Complex->Elimination Loss of F- Final_Product 2-Amino-6-chloronicotinic acid Elimination->Final_Product

Caption: General mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with primary and secondary amines.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol outlines a typical procedure for the synthesis of 2-(benzylamino)-6-chloronicotinic acid.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF to dissolve the solids.

  • Addition of Amine: Slowly add benzylamine (1.2 equivalents) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 6-chloro-2-morpholinonicotinic acid.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 equivalent) in acetonitrile.

  • Addition of Reagents: Add morpholine (1.5 equivalents) followed by triethylamine (2.0 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress.

  • Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the crude product by an appropriate method such as column chromatography.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Base) Start->Reaction_Setup Amine_Addition Addition of Amine Reaction_Setup->Amine_Addition Heating_Monitoring Heating & Monitoring (TLC, LC-MS) Amine_Addition->Heating_Monitoring Workup Aqueous Workup (Quenching, Extraction) Heating_Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for SNAr reactions.

Summary of Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the outcome of the reaction. The following table summarizes typical conditions for the reaction of this compound with amines.

Amine TypeTypical SolventsTypical BasesTemperature (°C)Notes
Primary Amines DMF, DMSO, AcetonitrileK₂CO₃, Cs₂CO₃, Et₃N80 - 120Reactions are generally clean and proceed to completion.
Secondary Amines Dioxane, Acetonitrile, NMPEt₃N, DIPEARefluxMay require slightly longer reaction times compared to primary amines.
Anilines DMF, DMAcK₂CO₃, NaH100 - 150Electron-deficient anilines may require more forcing conditions.

Troubleshooting

Even with robust protocols, challenges can arise. Here is a guide to addressing common issues.

Troubleshooting_Tree Start Problem Observed Low_Conversion Low or No Conversion Start->Low_Conversion Side_Products Formation of Side Products Start->Side_Products Difficult_Purification Difficult Purification Start->Difficult_Purification Check_Reagents Check Reagent Purity (Amine, Solvent, Base) Low_Conversion->Check_Reagents Possible Cause Increase_Temp Increase Temperature or Change Solvent Low_Conversion->Increase_Temp Possible Solution Stronger_Base Use a Stronger Base Low_Conversion->Stronger_Base Possible Solution Lower_Temp Reaction Temperature Too High Side_Products->Lower_Temp Possible Cause Optimize_Base Optimize Base Stoichiometry Side_Products->Optimize_Base Possible Solution Protecting_Group Consider Protecting Groups for Bifunctional Amines Side_Products->Protecting_Group Possible Solution Recrystallize Attempt Recrystallization Difficult_Purification->Recrystallize Possible Solution Alternative_Chromatography Try Different Chromatography (e.g., Reverse Phase) Difficult_Purification->Alternative_Chromatography Possible Solution

Caption: A decision tree for troubleshooting common reaction issues.

Conclusion

The reaction of this compound with amines is a powerful and versatile method for the synthesis of a diverse range of substituted aminopyridines. A thorough understanding of the underlying SNAr mechanism and the factors influencing regioselectivity is crucial for successfully applying this chemistry in a research and development setting. The protocols and troubleshooting guide provided herein serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 6-Chloro-2-fluoronicotinic acid. This electron-deficient heterocyclic building block is of significant interest in medicinal chemistry for the synthesis of novel 2,6-disubstituted nicotinic acid derivatives, which are prevalent scaffolds in pharmacologically active compounds. This document offers in-depth insights into the reaction's mechanics, challenges, and optimization strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Strategic Overview: Navigating the Reactivity of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, valued for its functional group tolerance and mild conditions.[1] However, the unique electronic and structural features of this compound present specific challenges that must be addressed for a successful transformation.

  • Reactive Site Selectivity : The pyridine ring is substituted with two different halogens. The Carbon-Fluorine (C-F) bond is significantly stronger and generally unreactive under typical Suzuki coupling conditions compared to the Carbon-Chlorine (C-Cl) bond. Therefore, the palladium-catalyzed cross-coupling will selectively occur at the C-Cl bond at the 6-position.

  • Electron-Deficient Substrate : The pyridine nitrogen, combined with the electron-withdrawing effects of the fluoro and chloro substituents, renders the pyridine ring electron-deficient. This property facilitates the rate-determining oxidative addition step of the catalytic cycle.[2] However, it also makes the pyridine susceptible to catalyst inhibition through coordination of the nitrogen lone pair to the palladium center.[3]

  • The Carboxylic Acid Dilemma : The presence of a free carboxylic acid group is known to be problematic in many Suzuki-Miyaura reactions. The carboxylate, formed under basic conditions, can coordinate to the palladium catalyst, leading to its deactivation.[4] Therefore, a protection strategy is paramount. The most common and effective approach is the conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

Based on these considerations, a robust synthetic strategy involves a two-step sequence:

  • Esterification : Protection of the carboxylic acid functionality.

  • Suzuki-Miyaura Coupling : C-C bond formation at the 6-position.

  • Hydrolysis (Optional) : Deprotection to yield the final 6-aryl-2-fluoronicotinic acid.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps, initiated by an active Pd(0) species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ + Base pd_aryl_complex Ar-Pd(II)L₂(R') transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloro-2-fluoronicotinate ester. This is often the rate-limiting step for aryl chlorides and requires a highly active catalyst.[5]

  • Transmetalation : The organic group (R') from the boronic acid or ester is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base.

  • Reductive Elimination : The two organic partners (the nicotinoyl ring and the R' group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes a standard Fischer esterification. The choice of alcohol (methanol or ethanol) will determine the resulting ester.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol, 20-40 eq) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer to ensure it is basic (pH > 7).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 6-Chloro-2-fluoronicotinate

This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and temperature may be required for different boronic acid partners.

Materials:

  • Methyl 6-chloro-2-fluoronicotinate (from Protocol 1) (1.0 eq)

  • Aryl- or Heteroarylboronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃), anhydrous and finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Methyl 6-chloro-2-fluoronicotinate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0-3.0 eq).[6]

  • Inert Atmosphere : Seal the vessel and thoroughly purge with an inert gas (evacuate and backfill with argon or nitrogen three times) to remove all oxygen.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[6] Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-2-fluoronicotinate ester.

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol 3: Hydrolysis of Methyl 6-Aryl-2-fluoronicotinate (Optional)

This protocol describes the saponification of the ester to yield the final carboxylic acid.

Materials:

  • Methyl 6-aryl-2-fluoronicotinate (from Protocol 2)

  • Solvent (e.g., Methanol, THF, or a mixture)

  • Aqueous base (e.g., 1-4 M NaOH or LiOH)

  • Aqueous acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the ester in a suitable solvent such as methanol or a THF/water mixture.

  • Add the aqueous base (e.g., NaOH solution, 2-4 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Cool the mixture to 0 °C and carefully acidify with aqueous HCl until the pH is acidic (pH ~2-3), which should precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract it into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.

Optimization and Troubleshooting

The success of coupling unreactive aryl chlorides hinges on the careful selection of reaction parameters.

Table 1: Key Parameter Optimization

ParameterRecommendation & Rationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are common choices. They generate the active Pd(0) species in situ.
Ligand Crucial for success. Use bulky, electron-rich monodentate phosphine ligands like SPhos , XPhos , or RuPhos . These promote the difficult oxidative addition of the C-Cl bond and prevent catalyst deactivation.[5]
Base Strong, non-nucleophilic bases are preferred. K₃PO₄ and Cs₂CO₃ are excellent choices. The base must be anhydrous and finely powdered for optimal reactivity.[5]
Solvent Anhydrous, polar aprotic solvents like 1,4-Dioxane , Toluene , or THF are standard. Thorough degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Temperature Aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C . Microwave heating can significantly reduce reaction times.[6]
Boron Source While boronic acids can be used, their corresponding pinacol esters or trifluoroborate salts are often more stable and less prone to protodeboronation, a major side reaction.[6]

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst system. 2. Insufficient temperature. 3. Catalyst deactivation by oxygen.1. Switch to a more active ligand (e.g., SPhos, XPhos). Increase catalyst/ligand loading. 2. Increase reaction temperature or use microwave irradiation. 3. Ensure solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.
Protodeboronation The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom.Use the more stable pinacol ester or trifluoroborate salt of the boronic acid. Use anhydrous conditions and a weaker base like K₂CO₃ if possible.
Dehalogenation The starting material is converted to the de-chlorinated product (methyl 2-fluoronicotinate).This can occur if the organopalladium intermediate reacts with a hydride source. Ensure solvents are pure and consider a different base or ligand system.
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.Lower the reaction temperature. Ensure the system is oxygen-free, as oxygen can promote homocoupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly feasible and valuable transformation for the synthesis of complex heterocyclic molecules. Success requires a strategic approach that addresses the inherent challenges of the substrate: the potential for catalyst inhibition by the free carboxylic acid and the low reactivity of the C-Cl bond. By employing an ester protection strategy and utilizing modern, highly active palladium catalyst systems featuring bulky, electron-rich ligands, researchers can reliably access a diverse range of 6-aryl-2-fluoronicotinic acid derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Esterification of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-2-fluoronicotinate Esters

6-Chloro-2-fluoronicotinic acid is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its esters, the 6-chloro-2-fluoronicotinates, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The strategic introduction of the ester moiety allows for further functionalization and coupling reactions, making the efficient and high-yield synthesis of these esters a critical step in many drug discovery and development programs. For instance, these intermediates are utilized in the creation of novel inhibitors for enzymes like DNA gyrase B and BRAFV600E.[1] This guide provides a comprehensive overview of the esterification of this compound, detailing the underlying chemical principles, offering field-proven experimental protocols, and ensuring scientific integrity through authoritative citations.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties is paramount for safe and effective handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1211578-46-9[2]
Molecular FormulaC6H3ClFNO2[2]
Molecular Weight175.54 g/mol [2]
AppearancePale-yellow to yellow-brown solid[3]
Storage ConditionsInert atmosphere, 2-8°C[2][3]

Safety and Handling:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5]

Part 1: The Chemistry of Esterification - Mechanisms and Methodologies

The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic synthesis. For a substituted heteroaromatic carboxylic acid like this compound, several methods can be employed, each with its own advantages and mechanistic nuances.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[7][8][9] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[7][8][10]

Mechanism of Fischer-Speier Esterification:

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[9][11][12] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][12] The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to form the ester.[8][11][12]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification Start This compound + Alcohol (ROH) Protonation Protonation of Carbonyl Oxygen (H+ Catalyst) Start->Protonation Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water (H2O) Proton_Transfer->Water_Elimination Ester Protonated Ester Water_Elimination->Ester Deprotonation Deprotonation Ester->Deprotonation Final_Product 6-Chloro-2-fluoronicotinate Ester + H2O Deprotonation->Final_Product

Caption: A workflow diagram of the Fischer-Speier esterification.

Carbodiimide-Mediated Esterification: Mild and Efficient

For substrates that are sensitive to strong acids, carbodiimide coupling agents offer a milder alternative.[13] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[14][15] These reactions are often carried out in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[13]

Mechanism of Carbodiimide-Mediated Esterification:

The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[15] This intermediate can then be attacked by the alcohol to form the desired ester and a urea byproduct.[15] The addition of DMAP can accelerate the reaction by forming an even more reactive acylpyridinium species. A significant advantage of using EDC is that its urea byproduct is water-soluble, simplifying the purification process through aqueous extraction.[15][16]

Diagram 2: Carbodiimide (EDC) Esterification Workflow

EDC_Esterification Start This compound + EDC Activation Formation of O-Acylisourea Intermediate Start->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Nucleophilic_Attack Nucleophilic Attack by Alcohol (ROH) (Optional DMAP catalyst) Intermediate->Nucleophilic_Attack Product_Formation Formation of Ester and Urea Byproduct Nucleophilic_Attack->Product_Formation Final_Product 6-Chloro-2-fluoronicotinate Ester + Water-Soluble Urea Product_Formation->Final_Product

Caption: A workflow for esterification using EDC.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification.

Protocol 1: Fischer-Speier Esterification of this compound

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used in excess.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 6-chloro-2-fluoronicotinate ester.

Protocol 2: EDC/DMAP-Mediated Esterification of this compound

This protocol is ideal for more complex or acid-sensitive alcohols and when milder reaction conditions are required.

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-chloro-2-fluoronicotinate ester.

Part 3: Data Interpretation and Troubleshooting

Table 2: Typical Reaction Parameters and Outcomes

ParameterFischer-Speier EsterificationEDC/DMAP-Mediated Esterification
Reaction Temperature Reflux0 °C to Room Temperature
Reaction Time 4-24 hours12-24 hours
Typical Yield 70-90%80-95%
Substrate Scope Good for simple, robust alcoholsBroad, suitable for complex and sensitive alcohols
Purification Distillation or chromatographyChromatography
Key Advantage Cost-effective for simple estersMild conditions, high yields
Key Disadvantage Harsh conditions, requires excess alcoholHigher cost of reagents

Troubleshooting:

  • Low Yield in Fischer Esterification: Ensure the alcohol is anhydrous and used in a large excess. Check for incomplete reaction by TLC/HPLC and extend the reaction time if necessary. The removal of water using a Dean-Stark trap can also improve yields.[17]

  • Side Reactions with Carbodiimides: The formation of an N-acylurea byproduct can occur.[15] Using additives like HOBt or DMAP can minimize this side reaction.[13][15]

  • Difficult Purification: If the urea byproduct from DCC is problematic, switch to EDC, as the resulting urea is water-soluble and easily removed during aqueous workup.[15][16]

Conclusion

The esterification of this compound is a fundamental transformation that opens the door to a vast chemical space for drug discovery and agrochemical development. The choice between the classic Fischer-Speier method and modern carbodiimide-mediated couplings depends on the specific alcohol substrate, scale of the reaction, and sensitivity of the starting materials. By understanding the underlying mechanisms and following robust protocols, researchers can efficiently and reliably synthesize 6-chloro-2-fluoronicotinate esters, paving the way for the creation of novel and impactful molecules.

References

Application Notes & Protocols: Halogen Exchange (Halex) Reactions of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on performing halogen exchange (Halex) reactions on 6-Chloro-2-fluoronicotinic acid. This key intermediate is a valuable building block in medicinal chemistry, and the ability to selectively modify its halogen substituents is crucial for developing novel molecular architectures. These application notes cover the underlying principles of Nucleophilic Aromatic Substitution (SNAr), provide step-by-step protocols for the conversion of this compound to 2,6-difluoronicotinic acid, and discuss an unconventional fluorine-to-chlorine exchange. The guide includes mechanistic diagrams, experimental workflows, and a troubleshooting section to ensure robust and reproducible results.

Introduction: The Strategic Importance of Dihalonicotinic Acids

Substituted nicotinic acids are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents.[1] In particular, dihalogenated nicotinic acids, such as derivatives of this compound, are pivotal intermediates.[2][3] The differential reactivity of the halogens at the C2 and C6 positions allows for selective, stepwise functionalization, enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[4] The introduction of fluorine, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[5]

Halogen exchange (Halex) reactions, a subset of nucleophilic aromatic substitution (SNAr), are among the most powerful industrial methods for synthesizing aryl fluorides from the corresponding aryl chlorides.[6] This guide focuses on the practical application of Halex chemistry to this compound, a substrate activated for SNAr at both halogen-bearing positions.

Mechanistic Overview: The SNAr Pathway on Pyridine Scaffolds

The halogen exchange reaction on an electron-deficient heterocyclic ring like pyridine proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[7] The reactivity of halopyridines is significantly greater than their benzene analogs because the ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate.[8]

Key Mechanistic Principles:

  • Activation: The pyridine nitrogen and the carboxylic acid group at C3 withdraw electron density from the ring, making the carbon atoms at the C2 and C6 positions (ortho and para to the nitrogen) highly electrophilic and susceptible to nucleophilic attack.[9]

  • Nucleophilic Attack: A nucleophile, such as a fluoride ion (F⁻), attacks the electron-deficient carbon atom bearing a leaving group (e.g., Cl⁻). This initial attack is typically the rate-determining step and results in the temporary disruption of the ring's aromaticity.[9]

  • Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the ring system and, crucially, onto the electronegative pyridine nitrogen atom, which provides substantial stabilization.[7][8]

  • Elimination & Aromaticity Restoration: The leaving group (Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The general leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths.[10] This "element effect" is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and thus more susceptible to the initial, rate-determining nucleophilic attack.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc 1. Nucleophilic Attack (RDS) nuc F⁻ prod 2,6-Difluoronicotinic acid mc->prod 2. Leaving Group Elimination lg Cl⁻

Caption: Generalized SNAr mechanism for halogen exchange.

Application Protocol 1: Fluoride-for-Chloride Exchange

This protocol details the conversion of this compound to 2,6-difluoronicotinic acid using potassium fluoride. The key to success in this reaction is the rigorous exclusion of water and the use of a highly active fluoride source.

Rationale for Reagent and Condition Selection
  • Fluorinating Agent (KF): Potassium fluoride is the most common and cost-effective fluoride source. However, its low solubility and hygroscopic nature can hinder reactivity.[5] Using spray-dried potassium fluoride is highly recommended as it has a larger surface area, is less hygroscopic, and demonstrates significantly enhanced effectiveness compared to standard calcined KF.[11][12]

  • Solvent: A high-boiling, polar aprotic solvent is required. Solvents like DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP) are ideal because they solvate the potassium cation (K⁺) effectively while leaving the fluoride anion (F⁻) poorly solvated, thereby increasing its nucleophilicity.[6]

  • Phase Transfer Catalyst (PTC): To further overcome the low solubility of KF, a PTC such as tetrabutylammonium bromide (TBAB) or tetraphenylphosphonium bromide is often employed. The PTC facilitates the transfer of the fluoride anion from the solid phase into the organic reaction medium.[13]

  • Temperature: Halex reactions on deactivated or moderately activated rings require high temperatures (typically 180-220 °C) to overcome the activation energy barrier associated with the disruption of aromaticity.[6]

Step-by-Step Experimental Protocol

Materials & Equipment:

  • This compound (1 eq.)

  • Spray-dried potassium fluoride (KF) (2-3 eq.), pre-dried under vacuum at 120 °C for 12 hours.[13][14]

  • Tetrabutylammonium bromide (TBAB) (0.1 eq.)

  • Dimethyl sulfoxide (DMSO), anhydrous (10 mL per gram of starting material)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen/argon inlet, and a thermocouple.

  • Heating mantle.

Workflow_Fluorination A Reagent Preparation (Dry KF & Solvent) B Reaction Setup (Charge flask under N2) A->B C Heating & Reaction (Heat to 190-200 °C) B->C D Reaction Monitoring (TLC or LC-MS) C->D D->C Continue heating if incomplete E Work-up (Cool, Quench, Extract) D->E Proceed upon completion F Purification (Acidification & Filtration) E->F G Analysis (NMR, MS, HPLC) F->G

Caption: Experimental workflow for the fluorination of this compound.

Procedure:

  • Preparation: To the three-neck flask, add spray-dried KF (2-3 eq.), TBAB (0.1 eq.), and this compound (1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Heating: Begin vigorous stirring and heat the reaction mixture to 190-200 °C. The mixture will be a heterogeneous slurry.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, acidify with HCl, extract with ethyl acetate, and analyze the organic layer by TLC or LC-MS to check for the disappearance of the starting material.[15][16] The reaction typically requires 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction slurry into ice-water.

  • Purification: While stirring, slowly add concentrated hydrochloric acid (HCl) to the aqueous mixture until the pH is ~2. The product, 2,6-difluoronicotinic acid, will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC analysis.

Data and Troubleshooting

Table 1: Typical Reaction Parameters and Outcomes

ParameterConditionRationaleExpected Outcome
Fluoride Source Spray-Dried KFHigh surface area, less hygroscopicHigher conversion, faster reaction
Solvent Anhydrous DMSOPolar aprotic, high boiling pointEfficient reaction, prevents side reactions
Catalyst TBAB (0.1 eq.)Phase Transfer CatalystImproves KF solubility and reactivity
Temperature 190-200 °COvercomes activation energyReasonable reaction times (8-16 h)
Typical Yield Not specifiedVaries with scale and purity70-90% (literature dependent)

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive KF (moisture), insufficient temperature, poor KF solubility.Use freshly dried, spray-dried KF. Ensure thermocouple is accurate. Increase catalyst loading to 0.15 eq. or switch to a more soluble fluoride source like CsF.
Formation of Byproducts Presence of water leading to hydroxy-pyridines. Decarboxylation at high temperatures.Ensure all reagents and solvents are rigorously anhydrous. Perform the reaction under a strict inert atmosphere. Do not exceed the recommended temperature range.
Difficult Product Isolation Product is partially soluble in acidic water.After filtration, extract the acidic aqueous filtrate with ethyl acetate or another suitable organic solvent to recover any dissolved product.

Application Note 2: Unconventional Chlorine-for-Fluorine Exchange

While the thermodynamically favored Halex reaction typically involves the displacement of a heavier halogen by fluoride, specific conditions can promote the reverse exchange. A novel fluorine-to-chlorine exchange has been observed during the acyl chlorination of 6-fluoronicotinic acid.[17] This presents a unique synthetic strategy using a simple chloride source.

Mechanistic Insight

In this process, the formation of an acyl chloride intermediate from the nicotinic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can generate a significant concentration of chloride ions. In the presence of a Lewis or Brønsted acid (which can be generated in situ), the pyridine nitrogen becomes protonated or coordinated, further activating the ring towards nucleophilic attack. Under these conditions, the chloride ion can act as a nucleophile to displace the fluoride at the C6 position.

Protocol for F/Cl Exchange during Acyl Chloride Formation

Materials & Equipment:

  • 6-Fluoro-2-chloronicotinic acid (or 6-fluoronicotinic acid as per the reference) (1 eq.)

  • Thionyl chloride (SOCl₂) (3-5 eq.)

  • Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Toluene or Dichloromethane (DCM) as solvent

  • Standard reaction flask with reflux condenser and gas trap (for HCl and SO₂).

Procedure:

  • Setup: To a flask, add 6-fluoronicotinic acid and the chosen solvent.

  • Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack intermediate formation).

  • Reagent Addition: Slowly add thionyl chloride at room temperature. The reaction is exothermic and will evolve gas (HCl, SO₂).

  • Heating: Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., Toluene ~110 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction for the formation of the chloro-substituted product via LC-MS.[17]

  • Work-up: Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can then be hydrolyzed back to the carboxylic acid by carefully quenching with water.[18][19]

  • Purification: The resulting 6-chloronicotinic acid derivative can be purified by recrystallization or column chromatography.

Analytical Methods for Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction time and maximizing yield.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. A suitable eluent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid) can typically resolve the starting material and the more polar product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the starting material, product, and any intermediates or byproducts, providing definitive evidence of the halogen exchange.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for monitoring fluorination reactions. The disappearance of the fluorine signal corresponding to the starting material and the appearance of a new signal for the product provides clear evidence of the transformation.[16]

Conclusion

The halogen exchange reactions of this compound are a robust and versatile tool for the synthesis of valuable fluorinated building blocks in drug discovery. By carefully controlling reaction parameters—particularly the activity of the fluoride source and the exclusion of water—high yields of 2,6-difluoronicotinic acid can be reliably obtained. Furthermore, an understanding of less conventional reaction pathways, such as the acid-mediated chlorine-for-fluorine exchange, expands the synthetic chemist's toolkit. The protocols and insights provided in this guide are intended to empower researchers to successfully implement these critical transformations in their own laboratories.

References

Scale-Up Synthesis of 6-Chloro-2-fluoronicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 6-Chloro-2-fluoronicotinic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a practical and scientifically grounded approach to its large-scale production.

Introduction and Strategic Importance

This compound is a valuable heterocyclic building block. Its unique substitution pattern, featuring a carboxylic acid, a chlorine atom, and a fluorine atom on the pyridine ring, makes it a versatile precursor for the synthesis of complex molecules with diverse biological activities. The controlled, scalable, and cost-effective synthesis of this intermediate is therefore of critical importance for the advancement of various research and development programs.

This application note details a robust and scalable synthetic route, focusing on the practical aspects of process development, including reaction optimization, work-up procedures, and purification strategies suitable for industrial production. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Overview of Synthetic Strategies

Several synthetic routes to substituted nicotinic acids have been reported in the literature. For the synthesis of this compound, two primary strategies are considered, starting from either a pre-functionalized pyridine ring or by constructing the pyridine ring itself.

  • Strategy A: Halogen Exchange on a Dihalo-Precursor: This common approach involves the selective replacement of a halogen atom on a dihalogenated nicotinic acid derivative.

  • Strategy B: Oxidation of an Alkylpyridine: This method involves the oxidation of a methyl or other alkyl group on a correspondingly substituted pyridine to a carboxylic acid.

This guide will focus on a detailed protocol derived from a halogen exchange strategy, which often provides good yields and is amenable to scale-up.

Detailed Scale-Up Protocol: Synthesis via Halogen Exchange

This protocol is based on the selective fluorination of a dichloro-precursor, followed by hydrolysis. The process is designed to be scalable and has been developed with safety and efficiency as primary considerations.

Workflow Overview

The overall synthetic workflow can be visualized as a two-step process starting from 2,6-dichloronicotinic acid.

Synthesis_Workflow Start 2,6-Dichloronicotinic Acid Step1 Esterification Start->Step1 Intermediate1 Methyl 2,6-dichloronicotinate Step1->Intermediate1 Step2 Selective Fluorination Intermediate1->Step2 Intermediate2 Methyl 6-chloro-2-fluoronicotinate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: High-level workflow for the synthesis of this compound.

Step 1: Esterification of 2,6-Dichloronicotinic Acid

The initial step involves the protection of the carboxylic acid as a methyl ester. This is crucial to prevent side reactions in the subsequent fluorination step.

Reaction:

Protocol:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with 2,6-dichloronicotinic acid (10.0 kg, 52.1 mol).

  • Reagent Addition: Methanol (50 L) is added to the reactor, and the suspension is stirred.

  • Catalyst Addition: Concentrated sulfuric acid (1.0 L, 18.4 mol) is added slowly via the addition funnel, keeping the internal temperature below 40 °C.

  • Reaction: The mixture is heated to reflux (approximately 65 °C) and maintained for 12-16 hours. Reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The excess methanol is removed under reduced pressure.

    • The residue is dissolved in dichloromethane (50 L) and washed with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 2,6-dichloronicotinate.

Rationale:

  • Esterification: The use of methanol with a catalytic amount of strong acid is a classic and cost-effective method for esterification.

  • Work-up: The aqueous work-up is designed to remove the acid catalyst and any remaining starting material.

Step 2: Selective Nucleophilic Aromatic Substitution (Fluorination)

This key step involves the selective replacement of the chlorine atom at the 2-position with a fluorine atom. This selectivity is driven by the electronic properties of the pyridine ring.

Reaction:

Protocol:

  • Reactor Setup: A 100 L reactor equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, a temperature probe, and a nitrogen inlet is charged with spray-dried potassium fluoride (4.5 kg, 77.5 mol).

  • Solvent Addition: Anhydrous dimethylformamide (DMF, 40 L) is added, and the suspension is heated to 120 °C with azeotropic removal of any residual water using toluene.

  • Reagent Addition: Methyl 2,6-dichloronicotinate (from Step 1, approx. 52.1 mol) and a phase transfer catalyst such as tetrabutylammonium bromide (1.7 kg, 5.3 mol) are added.

  • Reaction: The reaction mixture is heated to 150-160 °C and maintained for 24-36 hours. The reaction is monitored by GC-MS for the disappearance of the starting material.

  • Work-up:

    • The reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

    • The filtrate is diluted with toluene (60 L) and washed with water (3 x 30 L) to remove DMF.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation.

Rationale:

  • Fluorinating Agent: Potassium fluoride is a cost-effective and commonly used fluoride source for nucleophilic aromatic substitution. Spray-drying ensures it is anhydrous, which is critical for reactivity.

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to facilitate the dissolution of the reagents and to achieve the high temperatures required for the reaction.

  • Phase Transfer Catalyst: The phase transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic phase.

Step 3: Saponification (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Reaction:

Protocol:

  • Reactor Setup: A 100 L glass-lined reactor is charged with the purified methyl 6-chloro-2-fluoronicotinate (from Step 2, approx. 45 mol).

  • Reagent Addition: A solution of sodium hydroxide (2.7 kg, 67.5 mol) in a mixture of water (20 L) and methanol (20 L) is added.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours until the hydrolysis is complete (monitored by HPLC).

  • Work-up:

    • The methanol is removed under reduced pressure.

    • The aqueous solution is washed with methyl tert-butyl ether (MTBE) (2 x 15 L) to remove any non-polar impurities.

    • The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum at 50 °C.

Rationale:

  • Saponification: Basic hydrolysis is a standard method for converting esters to carboxylic acids. The use of a water/methanol co-solvent system ensures the homogeneity of the reaction mixture.

  • Purification: The acidification and precipitation is an effective method for isolating the final product in a pure form.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

Technique Parameter Expected Result
HPLC Purity> 98%
¹H NMR Chemical Shift, IntegrationConsistent with the structure of this compound
¹³C NMR Chemical ShiftConsistent with the structure of this compound
Mass Spec (MS) m/z[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight
Melting Point RangeSharp melting point range

Safety and Handling

All operations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.[1][2][3][4][5]

  • 2,6-Dichloronicotinic Acid: Causes skin and eye irritation.[3] Avoid inhalation of dust.

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Potassium Fluoride: Toxic if swallowed or inhaled. Causes serious eye damage. Handle in a fume hood.

  • Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[2]

Emergency eyewash and safety showers should be readily available.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]

Process Logic Diagram

Process_Logic cluster_prep Preparation cluster_reaction1 Esterification Reaction cluster_workup1 Work-up 1 cluster_reaction2 Fluorination Reaction cluster_workup2 Work-up 2 & Purification cluster_reaction3 Hydrolysis Reaction cluster_workup3 Final Work-up & Isolation charge_reagents Charge 2,6-Dichloronicotinic Acid and Methanol add_catalyst Slowly add H₂SO₄ charge_reagents->add_catalyst heat_reflux Heat to Reflux (65°C) add_catalyst->heat_reflux monitor_hplc1 Monitor by HPLC heat_reflux->monitor_hplc1 cool_down1 Cool to RT monitor_hplc1->cool_down1 remove_methanol Remove Methanol (vac) cool_down1->remove_methanol extract_dcm Extract with DCM remove_methanol->extract_dcm wash_bicarb Wash with NaHCO₃ extract_dcm->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_evaporate1 Dry and Evaporate wash_brine->dry_evaporate1 charge_kf_dmf Charge KF and DMF dry_evaporate1->charge_kf_dmf azeotrope Azeotropic Removal of H₂O charge_kf_dmf->azeotrope add_ester_ptc Add Ester and PTC azeotrope->add_ester_ptc heat_reaction2 Heat to 150-160°C add_ester_ptc->heat_reaction2 monitor_gcms Monitor by GC-MS heat_reaction2->monitor_gcms cool_down2 Cool to RT monitor_gcms->cool_down2 filter_salts Filter Inorganic Salts cool_down2->filter_salts dilute_wash Dilute with Toluene & Wash filter_salts->dilute_wash dry_evaporate2 Dry and Evaporate dilute_wash->dry_evaporate2 vac_distill Vacuum Distillation dry_evaporate2->vac_distill charge_ester Charge Fluorinated Ester vac_distill->charge_ester add_naoh Add NaOH Solution charge_ester->add_naoh stir_rt Stir at RT add_naoh->stir_rt monitor_hplc2 Monitor by HPLC stir_rt->monitor_hplc2 remove_methanol2 Remove Methanol (vac) monitor_hplc2->remove_methanol2 wash_mtbe Wash with MTBE remove_methanol2->wash_mtbe acidify Acidify with HCl wash_mtbe->acidify filter_dry Filter and Dry Product acidify->filter_dry

Caption: Detailed process logic for the scale-up synthesis of this compound.

References

Industrial production of 6-Chloro-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Industrial Production of 6-Chloro-2-fluoronicotinic Acid

Abstract

This compound is a critical pyridine-based building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its specific substitution pattern allows for versatile downstream functionalization. This document provides a comprehensive guide to a robust and scalable four-step synthesis for the industrial production of this compound, commencing from 2,6-dihydroxynicotinic acid. The protocol emphasizes mechanistic rationale, process optimization, safety, and validation, tailored for researchers, chemists, and process development professionals.

Introduction and Strategic Overview

The synthesis of heteroaromatic compounds with precise halogen substitution patterns is a cornerstone of drug discovery. This compound (CAS 1211578-46-9) is of particular interest due to the differential reactivity of its chloro and fluoro substituents, enabling selective cross-coupling and nucleophilic substitution reactions.

The industrial synthesis strategy outlined herein is designed for efficiency, scalability, and control. It proceeds through four distinct chemical transformations:

  • Double Chlorination: Conversion of the readily available 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid.

  • Esterification: Protection of the carboxylic acid as a methyl ester to prevent side reactions in the subsequent fluorination step.

  • Selective Halogen Exchange (Fluorination): The core transformation, involving a regioselective nucleophilic aromatic substitution (SNAr) to replace the C2-chloro substituent with a fluoride ion.

  • Saponification (Hydrolysis): Deprotection of the methyl ester to yield the final carboxylic acid product.

This pathway is predicated on established, high-yielding reactions and leverages the inherent electronic properties of the pyridine ring to achieve the desired regioselectivity.

Mechanistic Rationale: The Key to Selectivity

The success of this synthesis hinges on the selective fluorination at the C2 position, which is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[1] The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles. This effect is enhanced by the presence of two electron-withdrawing chlorine atoms.

The attack of the fluoride nucleophile can occur at either the C2 or C6 position. However, the C2 position is more electrophilic and therefore more reactive for two primary reasons:

  • Inductive Effect: The ring nitrogen atom exerts a strong electron-withdrawing inductive effect, which is felt more strongly at the adjacent C2 and C6 positions than at other positions.

  • Resonance Stabilization: During the SNAr mechanism, the nucleophile adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] When the attack occurs at the C2 (or C6) position, the negative charge can be delocalized onto the electronegative ring nitrogen atom through resonance, providing significant stabilization. This is not possible if the attack occurs at other positions. The proximity of the carboxylate group (in ester form) at C3 further influences the electron distribution, favoring substitution at the adjacent C2 position.[2]

The choice of an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical. These solvents strongly solvate the cation (e.g., K⁺ from the KF salt) but poorly solvate the anion (F⁻), leaving a highly reactive "naked" fluoride anion that readily participates in the nucleophilic attack.[3]

Detailed Synthesis Protocol

Materials and Reagents
Reagent / MaterialFormulaCAS NumberKey Vendor / GradeNotes
2,6-Dihydroxynicotinic AcidC₆H₅NO₄634-11-7Technical GradeStarting Material
Phosphorus OxychloridePOCl₃10025-87-3Technical GradeChlorinating Agent
TolueneC₇H₈108-88-3AnhydrousSolvent
MethanolCH₃OH67-56-1AnhydrousReagent/Solvent
Sulfuric AcidH₂SO₄7664-93-998%, Reagent GradeCatalyst
Potassium FluorideKF7789-23-3Anhydrous, Spray-DriedFluorinating Agent
Tetraphenylphosphonium Bromide(C₆H₅)₄PBr2751-90-8Reagent GradePhase-Transfer Catalyst
Dimethyl Sulfoxide (DMSO)C₂H₆OS67-68-5AnhydrousSolvent
Sodium HydroxideNaOH1310-73-2Pellets, 97%+Base for Hydrolysis
Hydrochloric AcidHCl7647-01-037% (conc.)For pH adjustment
Ethyl AcetateC₄H₈O₂141-78-6Technical GradeExtraction Solvent
Brine (Saturated NaCl)NaCl(aq)7647-14-5N/AFor work-up
Anhydrous Sodium SulfateNa₂SO₄7757-82-6GranularDrying Agent
Step 1: Synthesis of 2,6-Dichloronicotinic Acid

This procedure is adapted from principles demonstrated in the synthesis of related chlorinated pyridines.[4]

  • Reactor Setup: Charge a glass-lined reactor with 2,6-dihydroxynicotinic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-7.0 eq).

  • Reaction: Heat the mixture under reflux (approx. 105-110°C) with gentle stirring for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Under vigorous stirring and external cooling, slowly and carefully pour the mixture onto crushed ice. This is a highly exothermic process.

  • Precipitation: The product, 2,6-dichloronicotinic acid, will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Isolation: Filter the solid product using a Nutsche filter, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then dry under vacuum at 50-60°C.

Step 2: Esterification to Methyl 2,6-Dichloronicotinate

This step follows a standard Fischer esterification protocol.[5]

  • Reactor Setup: To a reactor equipped with a reflux condenser, add the dried 2,6-dichloronicotinic acid (1.0 eq) and anhydrous methanol (10-15 vol).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) while maintaining the internal temperature below 20°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 5-8 hours. Monitor by TLC or HPLC.

  • Work-up: Cool the reaction mixture and reduce the volume of methanol by ~70% under vacuum.

  • Neutralization & Extraction: Dilute the residue with water and cool in an ice bath. Slowly neutralize with a saturated sodium bicarbonate solution until the pH is 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,6-dichloronicotinate as a solid.[6][7]

Step 3: Selective Fluorination to Methyl 6-Chloro-2-fluoronicotinate

This key step utilizes a halogen exchange (Halex) reaction, enhanced by a phase-transfer catalyst.[8]

  • Reactor Setup: Charge a dry reactor with anhydrous potassium fluoride (2.0-2.5 eq, spray-dried), tetraphenylphosphonium bromide (PTC, 0.05-0.1 eq), and anhydrous DMSO (5-8 vol).

  • Azeotropic Drying (Optional but Recommended): To ensure strictly anhydrous conditions, a small amount of toluene can be added and distilled off under vacuum to remove any trace water from the KF/DMSO mixture.

  • Reaction: Add Methyl 2,6-dichloronicotinate (1.0 eq) to the slurry. Heat the mixture to 120-140°C under a nitrogen atmosphere for 8-12 hours. The reaction is driven by the precipitation of KCl. Monitor for the disappearance of starting material and the formation of the product by GC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and stir.

  • Extraction: Extract the product from the aqueous DMSO mixture multiple times with a suitable solvent like ethyl acetate or toluene.

  • Isolation: Combine the organic layers, wash extensively with water to remove residual DMSO, then wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Step 4: Hydrolysis to this compound

This is a standard saponification of the ester.[9]

  • Reactor Setup: Dissolve the crude Methyl 6-chloro-2-fluoronicotinate (1.0 eq) in a mixture of water and a co-solvent like methanol or THF.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at 40-50°C for 2-4 hours until the hydrolysis is complete (monitored by HPLC).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • Precipitation & Isolation: The final product, this compound, will precipitate as a white or off-white solid. Stir the slurry in the cold for 1 hour.

  • Final Purification: Filter the solid, wash with a minimal amount of cold water, and dry under vacuum at 50-60°C to yield the final, purified product.

Process Parameters and Data Summary

The following table summarizes the key operational parameters for this synthesis. Yields are estimates based on related literature and are subject to optimization.

StepKey ReagentsSolventTemp (°C)Time (h)Est. Yield
1. Chlorination POCl₃Neat105-1104-685-95%
2. Esterification CH₃OH, H₂SO₄Methanol~655-890-98%
3. Fluorination KF, PTCDMSO120-1408-1275-85%
4. Hydrolysis NaOH(aq), HCl(aq)Water/MeOH40-502-490-97%

Workflow Visualization

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification cluster_2 Step 3: Fluorination (SₙAr) cluster_3 Step 4: Hydrolysis A 2,6-Dihydroxynicotinic Acid B 2,6-Dichloronicotinic Acid A->B  POCl₃, Δ   C Methyl 2,6-Dichloronicotinate B->C  MeOH, H₂SO₄, Δ   D Methyl 6-Chloro-2-fluoronicotinate C->D  KF, PTC, DMSO, Δ   E This compound (Final Product) D->E  1. NaOH(aq)  2. HCl(aq)  

Caption: Four-step industrial synthesis of this compound.

Industrial Safety Considerations

The described synthesis involves hazardous materials and requires strict adherence to industrial safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. All transfers and reactions must be conducted in a closed system under an inert atmosphere. Personnel must wear acid-resistant PPE, including full face shields, gloves, and aprons.

  • Potassium Fluoride (KF): Toxic if swallowed, inhaled, or in contact with skin.[10] It is a source of fluoride ions, which are highly toxic. Operations should be conducted in well-ventilated areas, and appropriate respiratory protection (dust masks or respirators) must be used when handling the solid.[11] Skin and eye contact must be avoided. Calcium gluconate gel should be readily available as a first aid measure for skin contact.

  • DMSO: Can enhance the absorption of other chemicals through the skin. It is crucial to wear appropriate gloves (double-gloving with nitrile is often recommended) to prevent contact.

  • Exothermic Reactions: The quenching of POCl₃ and the acid-base neutralization steps are highly exothermic. These must be performed with adequate cooling and slow, controlled addition of reagents to manage the heat evolution and prevent runaway reactions.

  • Pressure and Ventilation: All reactions should be carried out in pressure-rated vessels equipped with appropriate pressure relief systems. Adequate ventilation and fume hoods are mandatory to prevent exposure to volatile and corrosive fumes.

All personnel must be fully trained on the specific hazards of each chemical and process step. A thorough process hazard analysis (PHA) should be conducted before any scale-up operation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 6-Chloro-2-fluoronicotinic acid (CAS: 1211578-46-9). This molecule is a key building block in the development of advanced pharmaceutical and agrochemical agents. Achieving a high yield of this intermediate is critical for the economic viability and success of multi-step synthetic campaigns. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but also the underlying chemical principles to empower your research.

Our primary focus will be on the most common and scalable synthetic route: the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom for a fluorine atom, starting from 2,6-dichloronicotinic acid. This halogen exchange (Halex) reaction, while conceptually straightforward, is sensitive to several parameters that can drastically impact yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and commonly employed method for synthesizing this compound?

The most prevalent and industrially scalable route involves a selective halogen exchange (Halex) reaction on 2,6-dichloronicotinic acid.[1] The core of this transformation is a nucleophilic aromatic substitution (SNAr). The pyridine ring is "electron-deficient," particularly at the 2- and 6-positions, which are ortho and para to the ring nitrogen. This electronic characteristic makes these positions susceptible to attack by nucleophiles like the fluoride ion.

The selectivity for substitution at the 2-position over the 6-position is driven by the directing effect of the adjacent carboxylic acid group. The reaction is typically performed using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

Synthesis_Pathway start 2,6-Dichloronicotinic Acid end This compound start->end  KF or CsF Polar Aprotic Solvent (e.g., DMSO) Heat (120-180 °C) Phase Transfer Catalyst (optional)  

Caption: Primary synthesis route via Halex reaction.

Troubleshooting Guide

Q2: My Halex reaction suffers from low conversion, with significant starting material remaining. What are the primary causes and how can I improve the conversion rate?

Low conversion is the most common issue and is almost always linked to the activity of the fluoride source or the reaction conditions. Here’s a breakdown of the critical factors:

  • Causality 1: Water Contamination

    • The Problem: Alkali metal fluorides, especially potassium fluoride, are highly hygroscopic. Trace amounts of water in the reaction mixture can significantly hinder the reaction. Water molecules solvate the fluoride anions, creating a tight hydration shell that drastically reduces their nucleophilicity. Furthermore, water can compete as a nucleophile, leading to undesired hydroxylation byproducts.

    • The Solution:

      • Reagent Preparation: Use spray-dried potassium fluoride, which has a much higher surface area and lower water content than standard crystalline KF. Alternatively, dry the KF in a vacuum oven at >120 °C for several hours before use.

      • Solvent Purity: Use anhydrous polar aprotic solvents (e.g., DMSO, DMF, Sulfolane) with very low water content (<50 ppm). Consider drying the solvent over molecular sieves prior to the reaction.

  • Causality 2: Ineffective Fluoride Source & Solubility

    • The Problem: The reaction is heterogeneous, as KF has poor solubility in most organic solvents. The reaction rate is dependent on the concentration of "naked" fluoride ions in the solution.

    • The Solution:

      • Phase Transfer Catalysis: Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6). The PTC complexes with the potassium ion, bringing the more nucleophilic, unsolvated fluoride anion into the organic phase where the reaction occurs.

      • Cesium Fluoride: Consider using cesium fluoride (CsF). It is significantly more soluble in polar aprotic solvents than KF, leading to a higher concentration of active fluoride ions and often allowing for lower reaction temperatures. However, CsF is more expensive.

  • Causality 3: Insufficient Reaction Temperature

    • The Problem: SNAr reactions on heterocyclic rings have a significant activation energy barrier. The C-Cl bond at the 2-position is strong, and sufficient thermal energy is required to overcome this barrier.

    • The Solution: Ensure the reaction is heated to an adequate temperature, typically in the range of 140-180 °C for reactions using KF in DMSO or Sulfolane. Monitor the internal reaction temperature, not just the oil bath temperature. If using a lower-boiling solvent like DMF, the achievable temperature may be insufficient for high conversion.

Q3: I'm achieving good conversion, but my yield is low due to the formation of significant impurities. What are the likely side reactions?

Impurity generation is often a consequence of non-optimal reaction conditions. Understanding the potential side reactions is key to minimizing them.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Problem Analysis Low Conversion? Significant Impurities? Difficult Purification? start->check_conversion low_conv Low Conversion Troubleshooting Check for Water Increase Temperature Add Phase Transfer Catalyst (PTC) Use Spray-Dried KF check_conversion:s->low_conv:n Yes impurities Impurity Troubleshooting Side Products Observed: 6-Hydroxy-2-chloro... 2,6-Difluoro... Decarboxylated Product Solutions: Ensure Anhydrous Conditions Optimize Temperature/Time Use Milder Fluoride Source (CsF) check_conversion:s->impurities:n Yes purification Purification Issues Poor Precipitation Colored Product Co-eluting Impurities Solutions: Optimize pH for Precipitation Charcoal Treatment Recrystallization Study check_conversion:s->purification:n Yes

Caption: Troubleshooting workflow for yield improvement.

  • Side Reaction 1: Hydroxylation

    • Mechanism: As mentioned, water or hydroxide ions can act as nucleophiles, attacking the C2 position to form 6-Chloro-2-hydroxynicotinic acid. This impurity has very similar polarity to the product, making it difficult to remove via chromatography or simple recrystallization.

    • Prevention: The most effective prevention is maintaining strictly anhydrous conditions.[2]

  • Side Reaction 2: Over-fluorination

    • Mechanism: Under forcing conditions (very high temperatures, long reaction times, or highly active fluorinating agents), the second chlorine atom at the C6 position can also be substituted to form 2,6-difluoronicotinic acid.

    • Prevention: Carefully monitor the reaction progress using HPLC or GC-MS. Avoid excessive temperatures or prolonged heating after the starting material has been consumed. The C6-Cl bond is generally less reactive than the C2-Cl bond, but this selectivity is not absolute.

  • Side Reaction 3: Decarboxylation

    • Mechanism: At very high temperatures (>180-200 °C), nicotinic acids can be susceptible to decarboxylation, leading to the formation of 2-chloro-6-fluoropyridine. This results in a direct loss of product.

    • Prevention: Maintain the reaction temperature within the optimal range (typically ≤180 °C).

Q4: My final product is off-color and difficult to crystallize, leading to significant losses during purification. What are the best practices?

A robust purification protocol is essential for achieving high purity and maximizing isolated yield.

  • Work-up and Isolation:

    • Quenching: After the reaction is complete, cool the mixture and quench by adding it to water.

    • pH Adjustment: The product is a carboxylic acid. It will be deprotonated (soluble) in basic or neutral water. To precipitate the product, carefully acidify the aqueous solution with a mineral acid like HCl to a pH of approximately 2-3.[2][3] Perform this step slowly in an ice bath to control the exotherm and obtain a more easily filterable solid.

    • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual solvent.

  • Purification:

    • Decolorization: If the crude product is dark, it may be due to polymeric impurities. Dissolve the crude solid in a suitable solvent (e.g., methanol or an ethyl acetate/heptane mixture) and treat with activated carbon.[4] Heat briefly, then filter the hot solution through celite to remove the carbon.

    • Recrystallization: This is the most effective method for achieving high purity. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often provides the best results. Dissolve the product in the minimum amount of hot solvent, then allow it to cool slowly to form well-defined crystals.

Experimental Protocol: Optimized Halex Synthesis

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 2,6-Dichloronicotinic acid (1.0 eq)

  • Spray-dried Potassium Fluoride (2.5 eq)

  • Tetrabutylammonium Bromide (0.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Three-neck round-bottom flask with mechanical stirrer, thermometer, and reflux condenser with a drying tube.

Procedure:

  • Setup: Assemble the reaction apparatus and flush with dry nitrogen or argon.

  • Charging Reagents: To the flask, add 2,6-dichloronicotinic acid (e.g., 19.2 g, 0.1 mol), spray-dried potassium fluoride (14.5 g, 0.25 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol).

  • Solvent Addition: Add anhydrous DMSO (e.g., 100 mL).

  • Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 150-160 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water/acetonitrile, and analyzing by HPLC. The reaction is typically complete in 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the dark reaction mixture into 500 mL of ice-cold water with stirring.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated HCl.

    • Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation.

  • Isolation:

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake with two portions of cold water (2 x 100 mL).

    • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. (Typical crude yield: 85-92%).

  • Purification (Recrystallization):

    • Transfer the crude solid to a flask. Add ethanol and heat to reflux until all the solid dissolves.

    • Slowly add water dropwise until the solution becomes faintly turbid. Add a few drops of ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

    • Collect the pure white crystals by filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum. (Typical final yield: 75-85%).

Data Summary

The choice of reaction parameters significantly impacts the outcome. The following table summarizes typical conditions and expected outcomes based on literature and internal studies.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Improvement
Fluoride Source Standard KFSpray-Dried KFHigher surface area, lower water content increases reactivity.
Catalyst NoneTetrabutylammonium Bromide (0.1 eq)Improves solubility of fluoride in the organic phase.
Solvent Anhydrous DMFAnhydrous DMSOHigher boiling point allows for optimal reaction temperature.
Temperature 120 °C155 °CEnsures sufficient energy to overcome activation barrier.
Typical Yield 40-55%75-85%Combination of optimized parameters leads to higher conversion and fewer side products.

References

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: Impurities in the synthesis of this compound can originate from starting materials, intermediates, side-products, and residual solvents. The most common impurities are categorized below:

  • Starting Material and Intermediate-Related Impurities:

    • 2,6-Dichloronicotinic acid: A common precursor that may be carried over due to incomplete fluorination.[1][2][3][4]

    • 6-Chloronicotinic acid: Can be present if the fluorination step is not selective or complete.[5][6][7]

    • 6-Chloro-2-hydroxynicotinic acid: Arises from the hydrolysis of the 2-chloro position, which is susceptible to nucleophilic attack by water.[8][9]

    • Unreacted precursors: Depending on the specific synthetic route, other starting materials may also be present.

  • Side-Product-Related Impurities:

    • Positional Isomers: Depending on the synthetic strategy, isomers such as 2-Chloro-6-fluoronicotinic acid could potentially form.

    • Over-chlorinated species: In processes involving chlorination, tri-chlorinated pyridine derivatives can be formed as by-products.[10]

    • Decarboxylation products: At elevated temperatures, decarboxylation of the nicotinic acid moiety can occur, leading to the formation of 2-chloro-6-fluoropyridine.[11][12]

  • Residual Solvents and Reagents:

    • Solvents: Common solvents used in the synthesis and purification, such as methanol, chlorobenzene, or methylene chloride, may remain in the final product.[13][14]

    • Reagents: Trace amounts of reagents like phosphorus oxychloride or catalysts might be present.

Q2: I am observing a significant amount of 2,6-Dichloronicotinic acid in my final product. How can I minimize this impurity?

A2: The presence of 2,6-Dichloronicotinic acid typically indicates an incomplete fluorination reaction. Here are several strategies to address this issue:

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimal for the fluorinating agent being used. Insufficient temperature can lead to a sluggish reaction.

    • Reaction Time: Extend the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

    • Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent may be necessary to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.

  • Choice of Fluorinating Agent: The reactivity of fluorinating agents varies. If you are using a milder agent, consider switching to a more reactive one if the substrate is deactivated. Common fluorinating agents for such transformations include potassium fluoride with a phase-transfer catalyst or more modern reagents like Selectfluor®.[15]

  • Purification Strategy: If optimizing the reaction is not sufficient, a robust purification strategy is necessary. Recrystallization is a common method for purifying nicotinic acid derivatives.[14] A carefully chosen solvent system can help in selectively precipitating the desired this compound, leaving the more soluble dichloro- impurity in the mother liquor.

Q3: My product is contaminated with 6-Chloro-2-hydroxynicotinic acid. What is the cause and how can I prevent it?

A3: The formation of 6-Chloro-2-hydroxynicotinic acid is a result of hydrolysis of the chloro group at the 2-position of the pyridine ring.[9] The 2- and 4-positions of the pyridine ring are particularly susceptible to nucleophilic substitution.[10]

  • Causality: This hydrolysis can occur during the reaction itself if water is present, or more commonly, during aqueous work-up or purification steps, especially under basic conditions.

  • Prevention and Troubleshooting:

    • Anhydrous Reaction Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water during the reaction.

    • Controlled Work-up: During the work-up, if an aqueous base is used, it should be done at low temperatures and for the shortest possible time. Neutralize the reaction mixture carefully with acid to the isoelectric point of the carboxylic acid to precipitate the product, minimizing its time in a basic aqueous environment.

    • Purification: If the hydroxy impurity is already formed, it can be challenging to remove due to similar polarities. Acid-base extraction can be attempted, as the pKa of the carboxylic acid and the phenolic proton of the hydroxypyridine will differ. Alternatively, chromatographic methods may be required.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress by TLC or HPLC. - Increase reaction time or temperature if the reaction has stalled. - Ensure efficient stirring.
Product Degradation - Check for the formation of by-products like decarboxylated or hydrolyzed species. - If degradation is observed, consider running the reaction at a lower temperature or for a shorter duration.
Loss during Work-up/Purification - Optimize the pH for precipitation during aqueous work-up. - Use an appropriate solvent system for recrystallization to maximize recovery.[14] - Perform extractions with an adequate volume and number of solvent portions.
Sub-optimal Reagents - Verify the purity and activity of starting materials and reagents.
Problem 2: Product Purity Issues
Impurity Observed Identification Method Troubleshooting and Resolution
Unreacted Starting Material (e.g., 2,6-Dichloronicotinic acid) HPLC, LC-MS, NMR- Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. - Employ fractional crystallization for purification.
Hydrolysis Product (e.g., 6-Chloro-2-hydroxynicotinic acid) HPLC, LC-MS, NMR- Use anhydrous conditions for the reaction. - Perform aqueous work-up at low temperatures and minimize exposure to basic conditions. - Consider purification by chromatography if recrystallization is ineffective.
Decarboxylation Product GC-MS, NMR- Avoid excessively high temperatures during the reaction and purification steps.[12]
Residual Solvents GC, NMR- Dry the final product under vacuum at an appropriate temperature.

Experimental Workflow for Impurity Identification

cluster_0 Impurity Identification Workflow start Crude Product Sample hplc HPLC Analysis for Purity Profile start->hplc lcms LC-MS for Molecular Weight of Impurities hplc->lcms If unknown peaks are present gcms GC-MS for Volatile Impurities (e.g., Solvents, Decarboxylation Products) hplc->gcms If volatile impurities are suspected nmr NMR Spectroscopy for Structural Elucidation lcms->nmr For detailed structure compare Compare Data with Known Standards and Starting Materials lcms->compare nmr->compare gcms->compare identify Identify Impurity Structure and Source compare->identify end Implement Corrective Actions identify->end

Caption: Workflow for the systematic identification of impurities.

Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding to a small volume of water or a suitable solvent). Dilute the sample with the mobile phase to an appropriate concentration.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the prepared sample. Compare the chromatogram to that of the starting material and, if available, the pure product to determine the extent of conversion and the presence of any major impurities.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. The impurities should ideally be either highly soluble or insoluble in the chosen solvent at all temperatures. Common solvents for nicotinic acid derivatives include alcohols (e.g., methanol, ethanol), water, or mixtures thereof.[5][13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationship of Impurity Formation

cluster_1 Potential Impurity Pathways start 2,6-Dichloronicotinic Acid (Starting Material) incomplete_fluorination Incomplete Fluorination start->incomplete_fluorination product This compound (Desired Product) incomplete_fluorination->product impurity1 2,6-Dichloronicotinic Acid (Impurity) incomplete_fluorination->impurity1 Leads to hydrolysis Hydrolysis (Presence of Water) impurity2 6-Chloro-2-hydroxynicotinic Acid (Impurity) hydrolysis->impurity2 Can form decarboxylation Decarboxylation (High Temperature) impurity3 2-Chloro-6-fluoropyridine (Impurity) decarboxylation->impurity3 Can form product->hydrolysis Can form product->decarboxylation Can form

References

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Synthesis from 2,6-Dichloronicotinic Acid Precursors

This common route involves the selective nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluoride, followed by hydrolysis if starting from an ester or nitrile.

Q1: My fluorination of methyl 2,6-dichloronicotinate is low-yielding and I see two main products by LC-MS. What is happening?

A1: This is a classic issue of regioselectivity in nucleophilic aromatic substitution on the pyridine ring. You are likely forming a mixture of the desired 6-chloro-2-fluoro- and the isomeric 2-chloro-6-fluoro- nicotinic acid esters.

  • Probable Cause: The electronic environment of the two chlorine atoms at the C2 and C6 positions is similar. Nucleophilic attack by the fluoride ion can occur at either position. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack.[1] While the carboxylate group at C3 offers some steric hindrance, it is often not sufficient to achieve perfect selectivity.

  • Mechanism Insight: The reaction proceeds through a negatively charged Meisenheimer complex.[2][3] The stability of this intermediate determines the reaction rate. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge when the attack is at the C2 or C6 position.[1]

  • Solutions & Troubleshooting:

    • Lower the Reaction Temperature: Lowering the temperature can sometimes improve the selectivity of the reaction by favoring the thermodynamically more stable product.

    • Choice of Fluoride Source: The nature of the fluoride source (e.g., KF, CsF, TBAF) and the presence of a phase-transfer catalyst can influence the reaction's selectivity. Experiment with different fluoride sources to find the optimal conditions for your specific substrate.

    • Solvent Effects: The solvent can play a crucial role in the regioselectivity of SNAr reactions. Aprotic polar solvents like DMF, DMSO, or sulfolane are typically used. The solvation of the fluoride ion and the stabilization of the Meisenheimer complex can be solvent-dependent.

Q2: During the hydrolysis of my crude methyl 6-chloro-2-fluoronicotinate, I am seeing a significant amount of a new byproduct with a mass corresponding to a hydroxyl group.

A2: You are likely observing the hydrolysis of one of the halogen substituents on the pyridine ring, leading to the formation of a hydroxypyridine derivative.

  • Probable Cause: The chloro and fluoro substituents on the electron-deficient pyridine ring are susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures. The C2 and C6 positions are particularly activated for such substitutions.[2] It has been noted that halogens at the 2- and 4-positions of pyridine are easily hydrolyzed.[2]

  • Side Products:

    • 6-Hydroxy-2-fluoronicotinic acid

    • 6-Chloro-2-hydroxynicotinic acid

  • Solutions & Troubleshooting:

    • Milder Hydrolysis Conditions:

      • Use a weaker base, such as lithium hydroxide (LiOH), which can sometimes be more selective.

      • Perform the hydrolysis at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.

    • Acid-Catalyzed Hydrolysis: Consider switching to acid-catalyzed hydrolysis. A mixture of a strong acid like HCl or H₂SO₄ in water or an organic solvent can hydrolyze the ester, often with less risk of displacing the ring halogens. However, monitor for potential decarboxylation at high temperatures.

Route 2: Oxidation of 2-Chloro-6-fluoro-5-methylpyridine

This route relies on the oxidation of a methyl group to a carboxylic acid.

Q3: My oxidation of 2-chloro-6-fluoro-5-methylpyridine with potassium permanganate (KMnO₄) is giving a low yield of the desired acid and a complex mixture of byproducts.

A3: The oxidation of alkyl groups on a pyridine ring with strong oxidizing agents like KMnO₄ can be aggressive and lead to over-oxidation or ring cleavage.

  • Probable Cause: Potassium permanganate is a powerful oxidizing agent.[4] Under harsh conditions (high temperature, high concentration of KMnO₄), it can attack the pyridine ring itself, leading to its cleavage and the formation of smaller, highly oxidized fragments.

  • Potential Side Reactions & Byproducts:

    • Incomplete oxidation: Formation of 6-chloro-2-fluoronicotinaldehyde or (6-chloro-2-fluoropyridin-3-yl)methanol.

    • Ring Cleavage: Leads to a complex mixture of aliphatic carboxylic acids, ammonia, and CO₂.

  • Solutions & Troubleshooting:

    • Control Reaction Conditions:

      • Slowly add the KMnO₄ solution to the reaction mixture to maintain control over the exotherm.

      • Keep the reaction temperature moderate. Some literature suggests temperatures around 95°C for similar oxidations.[1]

      • Use a buffered solution or maintain a specific pH to modulate the reactivity of the permanganate.

    • Alternative Oxidation Methods:

      • Catalytic Air Oxidation: A greener and often milder alternative is catalytic oxidation using oxygen or air with a metal catalyst, such as cobalt acetate.[1][5] This can offer higher selectivity and avoids the generation of large amounts of manganese dioxide waste.

      • Nitric Acid Oxidation: Oxidation with nitric acid is another possibility, though it requires careful temperature control to avoid runaway reactions and the formation of nitrated byproducts.

Route 3: Synthesis from 2,5-Dibromopyridine

This multi-step synthesis involves halogen-metal exchange, carboxylation, and fluorination.

Q4: In the first step of my synthesis from 2,5-dibromopyridine, the Grignard formation followed by quenching with CO₂ is giving a low yield of the desired 6-bromonicotinic acid.

A4: The formation of Grignard reagents can be plagued by several side reactions, and the subsequent carboxylation also has its challenges.

  • Probable Causes:

    • Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the solvent or on the glassware will quench the reagent.

    • Wurtz Coupling: The Grignard reagent can react with the starting 2,5-dibromopyridine to form a biphenyl-type dimer.

    • Inefficient Carboxylation: The reaction with CO₂ (either as a gas or solid dry ice) can be inefficient if not performed correctly. The Grignard reagent can also add to the initially formed carboxylate, leading to ketone formation.

  • Solutions & Troubleshooting:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (typically THF or ether) is rigorously dried before use.

    • Grignard Initiation: Use a crystal of iodine or a piece of magnesium that has been crushed to initiate the reaction.

    • Carboxylation Protocol:

      • When using dry ice, ensure it is freshly crushed and free of condensed water. Add the Grignard solution to a large excess of crushed dry ice in a well-ventilated fume hood.

      • When using CO₂ gas, bubble it through the solution at a controlled rate with efficient stirring.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for in my final this compound product?

A1: Besides residual starting materials from the specific route you have chosen, a common impurity to watch for is the isomeric 2-chloro-6-fluoronicotinic acid . This is particularly relevant if your synthesis involves a nucleophilic substitution on a 2,6-dihalopyridine precursor. These isomers can have very similar physical properties, making them difficult to separate by simple recrystallization. HPLC and NMR spectroscopy are the best methods for identifying and quantifying this impurity.

Q2: Can the final product, this compound, decompose during workup or storage?

A2: While generally stable, nicotinic acids can undergo decarboxylation (loss of CO₂) at high temperatures.[6] It is advisable to avoid excessive heat during purification, such as high-temperature distillation. For storage, keeping the compound in a cool, dry, and dark place is recommended to prevent any potential degradation over time.

Q3: What analytical techniques are best for monitoring the progress of my reaction?

A3:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It is highly effective for separating the desired product from starting materials, intermediates, and side products (including isomers).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Very useful for identifying the components of the reaction mixture by their mass-to-charge ratio, which can help in elucidating the structures of unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the final product and intermediates. ¹⁹F NMR is particularly useful for tracking the success of fluorination reactions.

III. Visualizing the Challenges: Reaction and Troubleshooting Workflows

Diagram 1: Key Side Reactions in the Synthesis of this compound

Side_Reactions Potential Side Reactions in Synthesis cluster_route1 Route 1: From 2,6-Dichloronicotinate cluster_route2 Route 2: Oxidation R1_Start Methyl 2,6-Dichloronicotinate R1_Desired Methyl 6-Chloro-2-fluoronicotinate R1_Start->R1_Desired Fluorination (Desired) R1_Isomer Methyl 2-Chloro-6-fluoronicotinate R1_Start->R1_Isomer Isomer Formation R1_Hydrolysis_Prod 6-Hydroxy-2-fluoronicotinic acid R1_Desired->R1_Hydrolysis_Prod Halogen Hydrolysis R2_Start 2-Chloro-6-fluoro-5-methylpyridine R2_Desired This compound R2_Start->R2_Desired Complete Oxidation (Desired) R2_Incomplete Aldehyde/Alcohol Intermediate R2_Start->R2_Incomplete Incomplete Oxidation R2_Cleavage Ring Cleavage Products R2_Start->R2_Cleavage Over-oxidation

Caption: Common side products in two synthetic routes.

Diagram 2: Troubleshooting Flowchart for Low Yield in Fluorination

Troubleshooting_Fluorination Troubleshooting Low Yield in S_NAr Fluorination Start Low Yield in Fluorination Step Check_SM Check for unreacted starting material by HPLC/TLC Start->Check_SM SM_Present Incomplete Reaction Check_SM->SM_Present Check_Isomer Analyze for Isomer Formation (LC-MS, NMR) Isomer_Present Poor Regioselectivity Check_Isomer->Isomer_Present SM_Present->Check_Isomer No Increase_Temp Increase reaction time or temperature SM_Present->Increase_Temp Yes Lower_Temp Lower reaction temperature Isomer_Present->Lower_Temp Yes Other_Issues Investigate other decomposition pathways Isomer_Present->Other_Issues No Change_Solvent Screen alternative solvents (e.g., DMSO, Sulfolane) Lower_Temp->Change_Solvent Change_F_Source Test different fluoride sources (KF, CsF, TBAF) Change_Solvent->Change_F_Source

References

How to remove byproducts from 6-Chloro-2-fluoronicotinic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with obtaining high-purity this compound. My insights are based on established chemical principles and analogous purifications of related halogenated nicotinic acids.

I. Understanding the Chemistry of Impurity Formation

Before delving into purification strategies, it is crucial to understand the potential byproducts that can form during the synthesis of this compound. The synthetic route often dictates the impurity profile. Common synthetic precursors include multi-halogenated pyridines, which can lead to the following classes of impurities through various side reactions:

  • Incomplete Halogenation/Substitution: Residual starting materials or intermediates from the synthetic sequence.

  • Hydrolysis: The chloro and fluoro substituents on the pyridine ring are susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures, leading to the formation of hydroxypyridine derivatives.

  • Positional Isomers: In some synthetic routes, regioisomers with the substituents in different positions on the pyridine ring can be formed.

  • Dehalogenation: Reductive processes can lead to the loss of a halogen atom, resulting in simpler nicotinic acid derivatives.

  • Decarboxylation: Excessive heat can sometimes lead to the loss of the carboxylic acid group, forming a simple halopyridine.[1][2]

The following diagram illustrates the potential pathways to common byproducts from a hypothetical synthetic precursor.

Byproduct_Formation Precursor Synthetic Precursor (e.g., 2,6-dichloronicotinic acid) Target This compound (Target Product) Precursor->Target Main Reaction (Fluorination) Dehalogenation 2-Fluoronicotinic acid or 6-Chloronicotinic acid Precursor->Dehalogenation Incomplete Reaction or Reductive Side Reaction Isomer Positional Isomer Precursor->Isomer Isomeric Starting Material or Rearrangement Hydrolysis_Cl 6-Hydroxy-2-fluoronicotinic acid Target->Hydrolysis_Cl Hydrolysis of Chloro Group (e.g., excess base/heat) Hydrolysis_F 2-Hydroxy-6-chloronicotinic acid Target->Hydrolysis_F Hydrolysis of Fluoro Group (less common) Purification_Workflow Crude Crude this compound Dissolve Dissolve in Hot Solvent (e.g., Methanol) Crude->Dissolve Carbon Treat with Activated Carbon (if colored) Dissolve->Carbon Optional Recrystallize Recrystallization (e.g., from Methanol/Water) Dissolve->Recrystallize HotFilter Hot Filtration Carbon->HotFilter HotFilter->Recrystallize FilterWash Filter and Wash Crystals Recrystallize->FilterWash Dry Dry Under Vacuum FilterWash->Dry Chromatography Column Chromatography (for high purity) FilterWash->Chromatography If purity is insufficient Pure Pure this compound Dry->Pure Chromatography->Pure

References

Optimizing reaction conditions for 6-Chloro-2-fluoronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common questions and robust troubleshooting strategies based on established chemical principles and field-proven experience. Our goal is to help you optimize your reaction conditions, maximize yield and purity, and resolve common experimental challenges.

Part 1: Synthesis Overview & Core Mechanism

The industrial synthesis of this compound is predominantly achieved via a Halogen Exchange (Halex) reaction . This is a specific type of Nucleophilic Aromatic Substitution (SNAr) where a chloride on an electron-deficient aromatic ring is displaced by a fluoride anion.[1][2]

The starting material, 2,6-dichloronicotinic acid, is well-suited for this transformation. The pyridine ring is inherently electron-poor, and this effect is amplified by two electron-withdrawing chlorine atoms and a carboxylic acid group. These features make the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to attack by a nucleophile like fluoride.

The SNAr Mechanism:

The reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition: The fluoride anion (F⁻) attacks the electron-deficient carbon at the 2-position of the pyridine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group (Cl⁻), yielding the final product.

The regioselectivity—the preferential substitution at the 2-position over the 6-position—is dictated by the powerful electron-withdrawing effect of the adjacent carboxylic acid group at the 3-position, which provides superior resonance stabilization for the Meisenheimer complex when the attack occurs at the ortho (C-2) position.[3][4]

Caption: General mechanism for the SNAr Halex reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best fluoride source for this reaction?

A1: Anhydrous potassium fluoride (KF) is the most widely used reagent due to its favorable balance of reactivity, cost, and availability.[6][7] Cesium fluoride (CsF) is more reactive but significantly more expensive.[1] The critical parameter for KF is its absolute dryness. Commercial spray-dried KF is highly recommended as it possesses a high surface area and low water content, which is crucial for preventing side reactions.[6]

Q2: Why are high temperatures and polar aprotic solvents necessary?

A2: This reaction requires substantial energy input to overcome the activation barrier of the initial nucleophilic attack.

  • High Temperatures (180-220 °C): Provide the necessary thermal energy for the reaction to proceed at a practical rate.[1]

  • Polar Aprotic Solvents (e.g., DMSO, Sulfolane, NMP): These solvents are essential for two reasons. First, they can dissolve the starting material. Second, and more importantly, they effectively solvate the potassium cation (K⁺) of the KF salt, leaving a poorly solvated, "naked" fluoride anion. This greatly enhances the nucleophilicity of the fluoride, making it reactive enough to attack the electron-poor pyridine ring.[1][8] DMSO, in particular, has been shown to give dramatically higher yields compared to other solvents in similar Halex reactions.[8]

Q3: Should I use a phase-transfer catalyst (PTC)?

A3: A PTC is not always necessary but can be highly beneficial. In this solid-liquid reaction, the PTC (e.g., tetramethylammonium chloride or tetraphenylphosphonium bromide) facilitates the transfer of the fluoride anion from the solid KF crystal into the organic solvent phase where the reaction occurs.[9][10] This can increase the reaction rate, and in some cases, allow for lower reaction temperatures.[11] However, the amount of water in the system must be carefully controlled when using a PTC, as it can impact catalyst efficacy.[9][12]

Q4: Can I fluorinate the 6-position as well to make 2,6-difluoronicotinic acid?

A4: Yes, but it requires more forcing conditions. The chlorine at the 6-position is less activated than the one at the 2-position. To achieve double substitution, you would typically need a higher temperature, longer reaction time, and/or a larger excess of a more reactive fluoride source like CsF. For selective mono-fluorination, it is crucial to carefully monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.

Part 3: Troubleshooting Guide

Issue 1: Low or no conversion of 2,6-dichloronicotinic acid.

  • Question: My reaction has stalled, with a significant amount of starting material remaining after several hours at 190 °C. What's wrong?

  • Possible Cause & Solution:

    • Inactive Fluoride Source: KF is extremely hygroscopic. Any absorbed moisture will hydrate the fluoride ion, drastically reducing its nucleophilicity, and can lead to hydrolysis byproducts.

      • Validation: Always use freshly opened, spray-dried KF or dry your KF under high vacuum at >150 °C for several hours before use. Store it in a desiccator. Several patented methods exist for preparing highly active, anhydrous KF.[13][14][15]

    • Insufficient Temperature: The reaction has a high activation energy.

      • Validation: Ensure your reaction's internal temperature—not the heating mantle or oil bath temperature—is reaching the target (e.g., 180-220 °C). Use a calibrated thermometer or probe.

    • Poor KF Solubility/Reactivity: The fluoride may not be effectively entering the solution phase.

      • Validation: Ensure vigorous stirring. Consider adding a phase-transfer catalyst (3-5 mol%) to improve fluoride availability.[16]

Issue 2: Significant formation of 6-Chloro-2-hydroxynicotinic acid.

  • Question: My mass spec analysis shows a major byproduct with a mass corresponding to the replacement of chlorine with a hydroxyl group. How do I prevent this?

  • Possible Cause & Solution:

    • Water Contamination: This is the most common cause. At high temperatures, water becomes a competent nucleophile and will compete with fluoride, leading to the undesired hydrolysis product. The source could be wet KF, wet solvent, or atmospheric moisture.

      • Validation: Use anhydrous grade solvents (<50 ppm water). Rigorously dry your KF. Assemble your reaction apparatus hot under a stream of inert gas (N₂ or Ar) and maintain a positive pressure of inert gas throughout the reaction.

Issue 3: The product is contaminated with 2,6-difluoronicotinic acid.

  • Question: I am getting good conversion, but my desired product is contaminated with the di-fluorinated byproduct, which is difficult to separate. How can I improve selectivity?

  • Possible Cause & Solution:

    • Over-reaction: The reaction was allowed to proceed for too long or at too high a temperature.

      • Validation: Monitor the reaction progress closely by a suitable method (HPLC, GC, or TLC). Aim to stop the reaction when the consumption of the starting material is >98%. Create a time course study to find the optimal reaction time for your specific conditions.

    • Excess Fluoride: Using a large excess of KF can drive the reaction towards the thermodynamically favored di-fluorinated product.

      • Validation: Reduce the equivalents of KF used. Start with a stoichiometric amount (e.g., 1.05-1.2 equivalents) and optimize from there.

Part 4: Experimental Protocol & Data

This protocol is a representative example and should be optimized for your specific laboratory conditions.

Experimental Workflow Diagram

Caption: Standard experimental workflow for the Halex synthesis.

Step-by-Step Protocol:

  • Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with an inert gas inlet), and a thermocouple, add spray-dried potassium fluoride (1.1 eq). Dry the apparatus under vacuum with a heat gun, then backfill with dry nitrogen.

  • Charging: Add anhydrous dimethyl sulfoxide (DMSO, ~5-10 mL per gram of starting material). Begin vigorous stirring. Add 2,6-dichloronicotinic acid (1.0 eq).

  • Reaction: Heat the stirred slurry to an internal temperature of 190-200 °C.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it in water/acetonitrile, and analyzing by HPLC or LC-MS. The reaction is typically complete in 8-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to ~60-70 °C. Slowly and carefully pour the mixture into a beaker of cold water.

  • Isolation: Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl. The product will precipitate as a solid.

  • Purification: Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Comparison of Reaction Conditions

ParameterCondition ACondition B (PTC-Assisted)
Starting Material 2,6-Dichloronicotinic Acid2,6-Dichloronicotinic Acid
Fluoride Source Spray-Dried KF (1.2 eq)Anhydrous KF (1.2 eq)
Solvent SulfolaneDMSO
Catalyst NoneTetraphenylphosphonium bromide (5 mol%)
Temperature 210-220 °C180-190 °C
Time 12-18 hours6-10 hours
Typical Yield 75-85%80-90%
Reference Insight Classic high-temperature Halex conditions often seen in industrial processes.[1]The use of a PTC and a highly polar solvent like DMSO can lower the required temperature and shorten reaction times.[8]

References

Troubleshooting low yield in 6-Chloro-2-fluoronicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of 6-Chloro-2-fluoronicotinic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Synthesizing this compound

This compound is a pivotal building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. Its value lies in the specific arrangement of substituents on the pyridine ring, which allows for selective downstream functionalization. However, its synthesis, most commonly via a nucleophilic aromatic substitution (SNAr) halogen exchange (Halex) reaction, is often plagued by low yields. This guide dissects the common pitfalls and provides robust, actionable solutions.

The most prevalent and industrially relevant route to this compound involves the selective fluorination of a more readily available precursor, 2,6-dichloronicotinic acid.

FAQ 1.1: What is the core reaction mechanism and what are its critical parameters?

The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a fluoride ion displaces a chloride ion at the C2 position of the pyridine ring. The reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group, which stabilize the negatively charged intermediate (a Meisenheimer complex).

The key steps and critical control points are outlined in the workflow below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Product Isolation A 1. Reactant Charging (2,6-Dichloronicotinic Acid, Fluorinating Agent, Solvent) B 2. Addition of Catalyst (Optional Phase-Transfer Catalyst) A->B Anhydrous Conditions C 3. Heating to Reaction Temp (e.g., 120-180°C) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D Time-course Sampling E 5. Quenching & pH Adjustment D->E F 6. Extraction / Precipitation E->F G 7. Purification (Recrystallization) F->G H Final Product: This compound G->H G cluster_0 Impurity Profile cluster_1 Probable Cause & Solution A Low Yield with Impurity Detected B Mass Spec shows (M+H)+ at 158 A->B C Mass Spec shows (M+H)+ at 174 A->C D Mass Spec shows (M-CO2)+ A->D E Probable Cause: Hydrolysis of Chloro Group Solution: Ensure anhydrous reaction; minimize base exposure in workup. B->E Impurity: 6-Hydroxy-2-fluoronicotinic acid F Probable Cause: Hydrolysis of Fluoro Group Solution: Ensure rigorous anhydrous conditions during reaction. C->F Impurity: 2-Hydroxy-6-chloronicotinic acid G Probable Cause: Thermal Decarboxylation Solution: Reduce reaction temperature; ensure even heating. D->G Impurity: 2-Fluoro-6-chloropyridine

Technical Support Center: 6-Chloro-2-fluoronicotinic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the NMR analysis of this compound. Here, we combine theoretical principles with practical, field-proven insights to help you achieve clean, interpretable spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected NMR spectrum for this compound?

Understanding the standard ¹H, ¹³C, and ¹⁹F NMR spectra is the first step in any analysis. Below is a summary of the predicted chemical shifts and coupling constants for this compound in a typical NMR solvent like DMSO-d₆.

Molecular Structure and Atom Numbering:

To facilitate the discussion of NMR data, the following numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

ProtonMultiplicityChemical Shift (ppm)Coupling Constants (J, Hz)Notes
H4Doublet of doublets (dd)~8.2 - 8.4³J(H4-H5) ≈ 8-9 Hz, ⁴J(H4-F) ≈ 3-4 Hz
H5Doublet (d)~7.8 - 8.0³J(H5-H4) ≈ 8-9 Hz
COOHBroad singlet (br s)> 13.0-Exchangeable with D₂O.[1][2][3]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

CarbonChemical Shift (ppm)Coupling Constants (J, Hz)Notes
C2~158 - 162¹J(C2-F) ≈ 240-260 HzLarge one-bond coupling with Fluorine.
C3~120 - 124²J(C3-F) ≈ 15-20 Hz
C4~140 - 144³J(C4-F) ≈ 3-5 Hz
C5~125 - 129⁴J(C5-F) ≈ 1-3 Hz
C6~150 - 154³J(C6-F) ≈ 5-8 Hz
C7 (COOH)~165 - 168³J(C7-F) ≈ 2-4 Hz

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):

FluorineMultiplicityChemical Shift (ppm)Coupling Constants (J, Hz)Notes
F2Doublet~ -65 to -75⁴J(F2-H4) ≈ 3-4 HzReferenced to CFCl₃.
Q2: Why am I seeing more peaks in my ¹H NMR spectrum than expected?

This is a common issue that can arise from several sources. The key is to systematically identify the origin of the extra signals.

G cluster_solvents Troubleshooting Solvents cluster_impurities Troubleshooting Impurities cluster_isomers Troubleshooting Isomers A Unexpected Peaks in ¹H NMR B Potential Cause: Residual Solvents A->B C Potential Cause: Starting Materials/Reagents A->C D Potential Cause: Byproducts/Degradation A->D E Potential Cause: Rotational Isomers (Rotamers) A->E B1 Consult solvent impurity tables B->B1 B2 Dry sample under high vacuum B->B2 C1 Review synthetic route C->C1 C2 Acquire NMR of starting materials C->C2 D1 Check for hydrolysis (e.g., 6-hydroxy-2-fluoronicotinic acid) D->D1 D2 Recrystallize or purify sample D->D2 E1 Variable Temperature (VT) NMR E->E1 E2 Observe peak coalescence at higher temperatures E1->E2

Caption: Workflow for troubleshooting unexpected peaks in ¹H NMR.

Potential Causes & Solutions:

  • Residual Solvents: Solvents used during synthesis or purification are a frequent source of extra peaks.

    • Verification: Compare the chemical shifts of the unknown peaks with a table of common NMR solvent impurities.[4][5][6][7]

    • Solution: Dry your sample thoroughly under high vacuum before preparing the NMR sample.

  • Starting Materials and Reagents: Incomplete reactions can leave starting materials in your final product.

    • Verification: A common starting material for the synthesis of 6-fluoronicotinic acid is 2-fluoro-5-methylpyridine.[8][9] The presence of a methyl peak around 2.5 ppm could indicate this impurity. Another possible precursor is 2,6-dichloro-5-fluoronicotinic acid.[10]

    • Solution: If possible, run an NMR spectrum of your starting materials to confirm their chemical shifts. Improved purification of the final product, such as recrystallization or column chromatography, may be necessary.

  • Byproducts and Degradation Products: Side reactions or degradation of the product can introduce new species.

    • Verification: Hydrolysis of the chloro group to a hydroxyl group can yield 6-hydroxy-2-fluoronicotinic acid. Look for changes in the aromatic signals that would be consistent with this structure.

    • Solution: Ensure anhydrous conditions during synthesis and storage. Purification is the most effective way to remove these impurities.

Table of Potential Impurities and their Approximate ¹H NMR Chemical Shifts (DMSO-d₆):

CompoundKey ¹H Signals (ppm)
2,6-Dichloronicotinic acid~8.3 (d), ~7.7 (d)[11][12]
6-Hydroxynicotinic acid~8.1 (d), ~6.6 (dd)[13][14]
2-Fluoropyridine~8.2 (d), ~7.8 (m), ~7.2 (m), ~6.9 (m)[15]
Q3: Why are some of my peaks broad, especially the carboxylic acid proton?

Peak broadening can be indicative of several chemical and physical phenomena.

Potential Causes & Solutions:

  • Chemical Exchange (Carboxylic Acid Proton): The carboxylic acid proton is acidic and can exchange with other acidic protons (like trace water in the solvent) or undergo intermolecular hydrogen bonding. This is a dynamic process that often results in a broad signal.[1][3]

    • Verification: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The broad carboxylic acid peak should disappear or significantly diminish as the proton is exchanged for deuterium, which is not observed in ¹H NMR.[2][16]

    • Solution: This is a characteristic feature of carboxylic acids and is often used for peak identification.

  • Quadrupolar Broadening: The chlorine atom is attached to the pyridine ring. Chlorine has quadrupolar isotopes (³⁵Cl and ³⁷Cl) which can sometimes cause minor broadening of adjacent carbon signals in the ¹³C NMR spectrum, although this effect is usually not pronounced for neighboring protons.

  • Sample Concentration and Temperature: High sample concentrations can lead to viscosity-related broadening. Temperature can also affect the rates of dynamic processes like conformational changes or chemical exchange, thereby influencing peak width.

    • Solution: Try acquiring the spectrum with a more dilute sample. If you suspect dynamic processes, running the experiment at different temperatures (Variable Temperature NMR) can be informative.

Q4: My chemical shifts do not match the reference values. What could be the cause?

Minor shifts are common, but significant deviations warrant investigation.

G A Chemical Shift Deviations B Solvent Effects A->B Different solvent used? C pH Dependence A->C Is the sample acidic/basic? D Concentration Effects A->D Is the sample highly concentrated? E Incorrect Referencing A->E Was the spectrum calibrated correctly? B1 B1 B->B1 Compare with data for your specific solvent C1 C1 C->C1 Protonation of pyridine nitrogen shifts signals downfield D1 D1 D->D1 Dilute the sample and re-acquire E1 E1 E->E1 Recalibrate to residual solvent peak or TMS

Caption: Decision tree for diagnosing chemical shift deviations.

Potential Causes & Solutions:

  • Solvent Effects: Chemical shifts are highly dependent on the solvent used due to differences in polarity and aromaticity, which can induce specific shielding or deshielding effects.[17]

    • Solution: Always report the solvent used for your NMR analysis and only compare your data to reference spectra acquired in the same solvent.

  • pH Dependence: The chemical shifts of pyridine derivatives are particularly sensitive to pH. Protonation of the pyridine nitrogen atom upon addition of acid will cause a significant downfield shift of the ring protons.[18][19][20][21]

    • Solution: Ensure your NMR solvent is neutral. If you suspect your sample is acidic, you can add a small amount of a neutralising agent, but be aware this may introduce other signals. For consistent results, buffering the sample solution can be considered, though this is less common for routine small molecule analysis.

  • Concentration Effects: At high concentrations, intermolecular interactions such as hydrogen bonding and stacking of aromatic rings can influence the electronic environment of the nuclei and thus their chemical shifts.

    • Solution: If you suspect concentration effects are at play, acquire spectra at different concentrations to see if the chemical shifts change.

  • Referencing: The chemical shift scale must be correctly calibrated.

    • Solution: Typically, the residual proton signal of the deuterated solvent is used as a secondary reference. For example, in DMSO-d₆, the residual peak is at ~2.50 ppm. Alternatively, an internal standard like tetramethylsilane (TMS) can be used, which is defined as 0 ppm.

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of the Carboxylic Acid Proton
  • Acquire Standard ¹H NMR Spectrum: Dissolve 5-10 mg of your this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Gently shake the tube for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The broad singlet corresponding to the carboxylic acid proton should have disappeared or be significantly reduced in intensity in the second spectrum.[1][2][16][22]

References

Degradation of 6-Chloro-2-fluoronicotinic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the use of this versatile building block in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your reactions and the purity of your products.

I. Understanding the Stability of this compound

This compound is a valuable reagent in the synthesis of complex molecules. However, its trifunctional nature—a carboxylic acid, a chloro-substituent, and a fluoro-substituent on a pyridine ring—presents a unique set of reactivity and stability challenges. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing carboxylic acid and halogen substituents, makes the molecule susceptible to nucleophilic attack. The primary degradation pathway observed during reactions is Nucleophilic Aromatic Substitution (SNAr) .

The reactivity of halogens on a pyridine ring in SNAr reactions is a critical factor. It is well-established that 2-fluoropyridines are significantly more reactive towards nucleophiles than their 2-chloropyridine counterparts.[1][2] This is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. While the C-F bond is strong, its cleavage is not the rate-determining step in SNAr reactions.[3]

II. Troubleshooting Guide: Degradation During Reactions

This section addresses common issues encountered during reactions involving this compound, providing potential causes and actionable solutions.

Issue 1: Formation of an Unexpected Hydroxylated Byproduct

  • Question: During my reaction, which is run under basic conditions (e.g., using NaOH, KOH, or other strong bases), I am observing a significant amount of a byproduct with a mass corresponding to the replacement of a halogen with a hydroxyl group. What is happening and how can I prevent it?

  • Answer:

    Plausible Cause: You are likely observing hydrolysis of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxide ion (OH⁻) acts as the nucleophile. Given the higher reactivity of the 2-fluoro position on the pyridine ring, the primary byproduct is likely 6-Chloro-2-hydroxynicotinic acid .

    Mechanism Insight: The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 6-positions electrophilic. Under basic conditions, the hydroxide ion can attack these positions, leading to the displacement of the fluoride or chloride ion. The 2-position is generally more activated and susceptible to this attack.

    Preventative & Corrective Actions:

    • Choice of Base: If possible, switch to a non-nucleophilic, sterically hindered base. Examples include:

      • Diisopropylethylamine (DIPEA)

      • 1,8-Diazabicycloundec-7-ene (DBU)

      • Proton sponge

    • Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of hydrolysis.

    • Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions to minimize the presence of water, which can be a source of hydroxide ions in the presence of a base.

    • Protecting Group Strategy: If the carboxylic acid is not directly involved in the desired transformation, consider protecting it as an ester. This can sometimes modulate the electronic properties of the ring and may influence the rate of undesired side reactions.

Issue 2: Reaction with Nucleophile at the Pyridine Ring Instead of the Carboxylic Acid

  • Question: I am trying to perform a reaction at the carboxylic acid moiety (e.g., amide coupling), but my nucleophile (e.g., an amine) is reacting with the pyridine ring, displacing one of the halogens. How can I promote reactivity at the carboxylic acid?

  • Answer:

    Plausible Cause: Strong nucleophiles, particularly primary and secondary amines, can directly participate in an SNAr reaction with the activated pyridine ring, competing with the desired reaction at the carboxylic acid. The 2-fluoro position is the most probable site of this undesired nucleophilic attack, leading to the formation of a 2-(substituted)-6-chloronicotinic acid derivative.

    Mechanism Insight: The direct SNAr reaction is often kinetically competitive with the activation of the carboxylic acid. Strong, unhindered nucleophiles can readily attack the electron-deficient pyridine ring.

    Preventative & Corrective Actions:

    • Activate the Carboxylic Acid: To favor reaction at the carboxylic acid, it should be converted to a more reactive species. This is the most effective strategy.

      • Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react rapidly with the nucleophile.

      • Coupling Reagents: Utilize standard peptide coupling reagents such as:

        • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

        • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

        • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole).

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the rate of the SNAr side reaction.

    • Order of Addition: Add the activating agent to the carboxylic acid first, allow for a short pre-activation period, and then add the nucleophile. This ensures that the more reactive acyl intermediate is present before the nucleophile has a chance to react with the pyridine ring.

Issue 3: Evidence of Decarboxylation

  • Question: My reaction, which is run at a high temperature, is showing byproducts that suggest the loss of the carboxylic acid group. Is decarboxylation a known degradation pathway?

  • Answer:

    Plausible Cause: While not the most common degradation pathway under typical synthetic conditions, decarboxylation of nicotinic acid derivatives can occur at elevated temperatures. The presence of electron-withdrawing groups can sometimes facilitate this process. The expected byproduct would be 2-fluoro-6-chloropyridine .

    Preventative & Corrective Actions:

    • Temperature Management: Avoid excessive heating. If the desired reaction requires high temperatures, explore alternative conditions, such as microwave irradiation for shorter reaction times or the use of a more active catalyst that allows for lower reaction temperatures.

    • Reaction Monitoring: Carefully monitor the reaction progress by techniques like TLC, LC-MS, or GC-MS to detect the onset of decarboxylation. If the byproduct is observed, reduce the reaction temperature or time.

III. Frequently Asked Questions (FAQs)

  • Q1: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction?

    • A1: The fluorine atom at the 2-position is significantly more susceptible to nucleophilic displacement than the chlorine atom at the 6-position.[1][2] This is a general trend for halopyridines, where fluoride is a better leaving group in SNAr reactions due to its ability to stabilize the transition state through its high electronegativity.

  • Q2: What are the recommended storage conditions for this compound?

    • A2: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere is often recommended for long-term storage to prevent gradual degradation from atmospheric moisture.

  • Q3: What analytical techniques are best for monitoring the degradation of this compound?

    • A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most effective technique.[4] LC-MS is particularly powerful as it can simultaneously monitor the disappearance of the starting material and the appearance of byproducts, providing mass information for their identification. For volatile byproducts like 2-fluoro-6-chloropyridine (from decarboxylation), Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable.

IV. Visualization of Degradation Pathways

To provide a clearer understanding of the potential degradation pathways, the following diagrams illustrate the key transformations discussed.

Caption: Primary degradation pathways of this compound.

V. Experimental Protocols: Monitoring Degradation

Protocol: In-Process Reaction Monitoring by LC-MS

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time points.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis. This will prevent further reaction or degradation in the sample vial.

  • LC-MS Conditions (General Example):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be screened for optimal detection of the starting material and potential byproducts.

    • Detection: Monitor the exact masses of the starting material (C₆H₃ClFNO₂) and expected degradation products (e.g., C₆H₃ClNO₃ for the hydrolyzed product, and masses corresponding to nucleophile addition and decarboxylation).

  • Data Analysis:

    • Track the peak area of the this compound over time to determine its consumption rate.

    • Identify any new peaks that appear in the chromatogram. Analyze their mass spectra to tentatively identify the structures of the byproducts.

VI. Summary Table of Troubleshooting Strategies

Observed Issue Potential Cause Primary Solution Secondary Actions
Byproduct with mass +16 DaHydrolysis by OH⁻ or H₂OUse a non-nucleophilic base (e.g., DIPEA, DBU).Lower reaction temperature; ensure anhydrous conditions.
Nucleophile adds to ringDirect SNAr reactionActivate the carboxylic acid (e.g., form acyl chloride, use coupling agents).Lower reaction temperature; control order of addition.
Byproduct with mass -44 DaDecarboxylationReduce reaction temperature.Use a more efficient catalyst; explore microwave synthesis.
Low reaction conversionDeactivation of nucleophileAdd a non-nucleophilic base to scavenge acid formed during the reaction.Use an excess of the nucleophile if it is inexpensive.

References

Technical Support Center: Catalyst Selection for 6-Chloro-2-fluoronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into a critical aspect of this synthesis: catalyst selection and troubleshooting . Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying chemistry, anticipate challenges, and systematically resolve issues as they arise.

Understanding the Synthetic Landscape

The synthesis of this compound often involves multi-step pathways where the strategic introduction of halogen atoms is paramount. A common and effective approach involves a halogen exchange reaction, particularly for the introduction of the fluorine atom, which can be challenging. A representative modern synthesis is a multi-step process that may begin with a di-substituted pyridine, such as 2,5-dibromopyridine. This starting material can undergo a selective Grignard exchange, followed by carboxylation and subsequent halogen exchange, or other functional group interconversions. The choice of catalyst at each stage is critical for achieving high selectivity and yield.

A key challenge in these syntheses is the inherent nature of the pyridine ring. The Lewis basic nitrogen atom can coordinate with and deactivate transition metal catalysts, a phenomenon often referred to as catalyst poisoning. This guide will provide a focused look at overcoming this and other catalyst-related hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing precursors to this compound?

A1: A prevalent method involves a copper-catalyzed Grignard exchange reaction on a di-halogenated pyridine, followed by a carboxylation step to introduce the carboxylic acid moiety. For instance, starting from 2,5-dibromopyridine, a selective Grignard exchange at the 5-position can be achieved using a Grignard reagent like isopropyl magnesium chloride in the presence of a catalyst such as cuprous iodide or cuprous bromide. This is then reacted with a source of CO2 (like a chloroformate) to yield a 6-bromonicotinate intermediate. This intermediate is then poised for a subsequent halogen exchange reaction to introduce the fluorine atom.[1][2]

Q2: Why is catalyst deactivation a significant issue in reactions involving pyridine substrates?

A2: The primary cause of catalyst deactivation is the coordination of the pyridine nitrogen's lone pair of electrons to the metal center of the catalyst (commonly palladium or copper).[3] This forms a stable, inactive complex that effectively "poisons" the catalyst, preventing it from participating in the catalytic cycle.[3][4] This is a well-documented challenge, sometimes called the "2-pyridyl problem," especially when the reaction site is near the nitrogen atom.[3]

Q3: How can I mitigate catalyst deactivation when working with pyridine derivatives?

A3: Several strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). These ligands can sterically hinder the coordination of the pyridine nitrogen to the metal center and promote the desired catalytic cycle.[3]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in solution.[3]

  • Increase Catalyst Loading: While not always ideal from a cost and sustainability perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[3]

  • Reaction Conditions: Optimization of temperature and reaction time can also be crucial. Slower catalysis can sometimes lead to catalyst agglomeration (e.g., formation of palladium black), so conditions that promote a faster catalytic cycle are often beneficial.[3]

Q4: What are the typical catalysts for the fluorination step in the synthesis of this compound?

A4: The fluorination is often a nucleophilic aromatic substitution (SNAr) or a metal-mediated halogen exchange (Halex) reaction. While not always catalytic in the traditional sense, the choice of fluoride source and reaction conditions is critical. Sources like anhydrous tetramethylammonium fluoride are used to displace a leaving group, such as bromine, from an activated pyridine ring.[1][2] In some cases, metal-catalyzed halogen exchange reactions can be employed, though these are more common for heavier halogens.[5]

Troubleshooting Guide: Catalyst-Related Issues

This section addresses specific problems you might encounter during your synthesis and provides a systematic approach to resolving them.

Problem 1: Low or No Conversion

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The reaction has stalled before completion.

Potential Catalyst-Related Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Catalyst Poisoning by Pyridine Nitrogen Reaction works with non-pyridine substrates but fails with your pyridine derivative.1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos or SPhos.[3] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for more efficient generation of the active species.[3] 3. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading.[3]
Inactive Catalyst The catalyst has been stored improperly or is from an old batch.1. Use Fresh Catalyst: Always use freshly opened or properly stored catalyst. 2. Test Catalyst Activity: Run a standard, reliable reaction to confirm the activity of your catalyst batch.
Insufficient Catalyst Activation For pre-catalysts that require in-situ activation, the conditions may be suboptimal.1. Review Activation Protocol: Ensure the temperature and any required additives for activation are correct. 2. Use a Pre-formed Active Catalyst: Consider using a catalyst that does not require a separate activation step.
Problem 2: Formation of Palladium Black

Symptoms:

  • A black precipitate forms in the reaction mixture.

  • The reaction rate slows down or stops after the appearance of the black solid.

Potential Catalyst-Related Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Slow Catalysis Leading to Agglomeration The reaction is sluggish even from the start.1. Optimize Reaction Conditions: Increase the reaction rate by adjusting temperature, concentration, or ligand choice to accelerate the catalytic cycle and reduce the lifetime of vulnerable Pd(0) species.[3]
Ligand Degradation The phosphine ligand is oxidizing or otherwise degrading under the reaction conditions.1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. 2. Use a More Robust Ligand: Consider ligands known for their higher stability.

Experimental Protocols

Protocol 1: Catalyst Screening for a Suzuki-Miyaura Coupling on a Chloropyridine Substrate

This protocol provides a general workflow for screening different palladium catalysts and ligands for the coupling of a 6-chloro-2-substituted-nicotinic acid derivative with a boronic acid.

Materials:

  • 6-chloro-2-substituted-nicotinic acid derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the 6-chloro-2-substituted-nicotinic acid derivative, arylboronic acid, and base.

  • In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vial.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalyst Deactivation Problem

The following diagram illustrates the key issue of catalyst poisoning by the pyridine substrate.

CatalystDeactivation Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Inactive_Complex Coordination (Deactivation) Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pyridine_Substrate Pyridine Substrate Pyridine_Substrate->Inactive_Complex

Caption: Catalyst deactivation pathway due to pyridine coordination.

Decision-Making Workflow for Catalyst Selection

This workflow provides a structured approach to selecting a catalyst system for your specific pyridine-based coupling reaction.

CatalystSelectionWorkflow Start Start: Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Initial_Screen Initial Screen: Standard Pd Catalyst/Ligand (e.g., Pd(OAc)₂/PPh₃) Start->Initial_Screen Check_Conversion Low Conversion? Initial_Screen->Check_Conversion Troubleshoot_Deactivation Suspect Catalyst Deactivation (Pyridine Poisoning) Check_Conversion->Troubleshoot_Deactivation Yes Optimize_Conditions Optimize Reaction Conditions: Temperature, Base, Solvent Check_Conversion->Optimize_Conditions No (Moderate Conversion) Bulky_Ligands Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos, etc.) Troubleshoot_Deactivation->Bulky_Ligands Check_Conversion_2 Improved Conversion? Bulky_Ligands->Check_Conversion_2 Check_Conversion_2->Optimize_Conditions Yes Re_evaluate Re-evaluate Reaction Strategy (Alternative Coupling, Different Catalyst Metal) Check_Conversion_2->Re_evaluate No Success Successful Reaction Optimize_Conditions->Success

References

Solvent effects on 6-Chloro-2-fluoronicotinic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide from the office of the Senior Application Scientist.

Technical Support Center: 6-Chloro-2-fluoronicotinic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and questions regarding its reactivity, with a special focus on the critical role of solvent selection.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear, actionable protocol to resolve the problem.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is showing low yield and slow conversion. What are the primary causes and how can I optimize it?

Answer: Low yield and slow reaction rates in SNAr reactions involving this compound are common and typically point to suboptimal solvent choice or reaction conditions. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate is paramount.[1][2][3]

Causality Analysis:

  • Poor Intermediate Stabilization: The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex.[4] Polar aprotic solvents excel at stabilizing this charged intermediate without deactivating the nucleophile through hydrogen bonding.[2][5] Nonpolar or weakly polar solvents fail to provide this stabilization, thus increasing the activation energy and slowing the reaction.

  • Nucleophile Solvation: Protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophilic ring and reduces its effective nucleophilicity.[5][6]

  • Insufficient Temperature: SNAr reactions on electron-deficient rings like this pyridine derivative often require thermal energy to overcome the activation barrier, even with good leaving groups like fluorine and chlorine.

Troubleshooting Protocol:

  • Solvent Re-evaluation: If you are using a nonpolar solvent (e.g., Toluene, Hexane) or a protic solvent (e.g., Ethanol, Methanol), switch to a high-polarity aprotic solvent.

    • Primary Recommendation: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating cations and stabilizing the Meisenheimer complex.[3][7]

    • Alternative Options: Acetonitrile (ACN) or N-Methyl-2-pyrrolidone (NMP) can also be effective.[7]

  • Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress and check for any signs of decomposition. Many SNAr reactions with this substrate run well between 80 °C and 120 °C.

  • Base Selection: If your nucleophile is an amine or alcohol, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is crucial to neutralize the generated acid (HCl or HF) and maintain the nucleophilicity of your reagent.

  • Concentration Adjustment: Ensure the reaction is not too dilute. Increasing the concentration can improve reaction kinetics. A typical starting concentration is between 0.1 M and 0.5 M.

Question 2: I am observing significant formation of a byproduct that I suspect is the decarboxylated starting material. Why is this happening and how can I prevent it?

Answer: Unwanted decarboxylation is a known side reaction for nicotinic acid derivatives, especially under thermal stress.[8][9] The electron-withdrawing nature of the halogen substituents can further facilitate this process.

Causality Analysis: Decarboxylation of pyridinecarboxylic acids can be initiated by heat.[10][11] The reaction mechanism involves the loss of CO₂ to form a pyridinyl anion, which is then protonated by a proton source in the reaction mixture. High temperatures and the presence of certain metals or even water can catalyze this process.[10][12]

Preventative Measures:

  • Minimize Thermal Stress: Use the lowest effective temperature for your primary reaction. If the desired substitution is slow, it is better to extend the reaction time at a moderate temperature than to force it with excessive heat.

  • Anhydrous Conditions: Water can facilitate decarboxylation under certain conditions.[10][12] Ensure your solvent and reagents are dry. Use of molecular sieves can be beneficial.

  • Choice of Base: If a base is required, consider using a bulky, non-nucleophilic organic base instead of strong inorganic bases, which can sometimes promote side reactions at high temperatures.

  • Reaction Monitoring: Closely monitor the reaction using a suitable analytical technique (e.g., HPLC, LC-MS) to stop the reaction as soon as the starting material is consumed, preventing prolonged heating that could lead to product degradation or side reactions.[13][14]

Question 3: My this compound is not fully dissolving in the reaction solvent. How does this affect the reaction, and what is the solution?

Answer: Incomplete dissolution of a starting material is a critical issue as it leads to a heterogeneous reaction mixture. This reduces the effective concentration of the reactant in the solution phase, drastically slowing down the reaction rate and often leading to inconsistent and irreproducible results.

Causality Analysis: this compound is a polar, crystalline solid.[15] Its solubility is limited in nonpolar or weakly polar solvents like toluene, hexane, or diethyl ether. Even in some polar aprotic solvents, solubility might be an issue at room temperature.

Troubleshooting Protocol:

  • Consult a Solvent Solubility Chart: Refer to a standard solvent properties table to choose a solvent with a higher dielectric constant and appropriate polarity.[16]

  • Switch to a More Effective Solvent:

    • High Solubility Solvents: DMF and DMSO are generally excellent choices for dissolving polar substrates like this nicotinic acid derivative.

    • Moderate Solubility Solvents: THF and Acetonitrile may also work, but a solubility test is recommended.

  • Gentle Heating: In many cases, gentle heating of the mixture can help dissolve the starting material before adding other reagents.

  • Co-Solvent System: If a single solvent does not provide the desired properties (e.g., for compatibility with a subsequent workup), a co-solvent system can be employed. For example, using a mixture of THF and a small amount of DMF can enhance solubility while maintaining easier workup conditions than pure DMF.

Frequently Asked Questions (FAQs)

This section provides quick and authoritative answers to common questions about the reactivity of this compound.

Q1: What are the main reactive sites on this compound for nucleophilic substitution?

The molecule has two electrophilic centers on the pyridine ring susceptible to SNAr: the carbon at position 2 (bonded to fluorine) and the carbon at position 6 (bonded to chlorine). Generally, the C-F bond is more polarized and the fluorine atom is a better leaving group in SNAr reactions on electron-deficient rings, making the C2 position the more reactive site for nucleophilic attack. The carboxylic acid group can also react (e.g., esterification, amide formation) but this typically requires different reaction conditions (e.g., activation with coupling agents).

Q2: Which solvent is definitively the best for SNAr reactions with this compound?

While there is no single "best" solvent for all possible reactions, polar aprotic solvents are overwhelmingly preferred for SNAr. [5][7] DMF and DMSO are the most common and effective choices because they provide excellent solubility for the polar substrate and effectively stabilize the charged Meisenheimer complex, accelerating the reaction.[3]

Q3: How do protic and aprotic solvents fundamentally differ in their effect on SNAr reactions?

The key difference lies in hydrogen bonding.

  • Protic Solvents (e.g., water, ethanol) have O-H or N-H bonds. They can solvate and stabilize the anionic Meisenheimer intermediate but, more importantly, they strongly solvate and deactivate the nucleophile through hydrogen bonding, which generally slows the reaction rate.[5][6]

  • Aprotic Solvents (e.g., DMF, DMSO, acetone) lack O-H or N-H bonds. They cannot act as hydrogen bond donors. This leaves the nucleophile "bare" and highly reactive, while their polarity still stabilizes the charged intermediate, leading to a significant rate enhancement for SNAr reactions.[2]

Q4: Can I use greener, more benign solvents for my reaction?

Yes, there is a significant push towards replacing traditional dipolar aprotic solvents. Options like 2-MeTHF, and ethyl acetate have been used for some SNAr reactions, particularly when the substrate is highly activated or the nucleophile is very strong.[17] However, for a moderately reactive substrate like this compound, these may require higher temperatures, longer reaction times, or the use of phase-transfer catalysts. A feasibility study is recommended.

Data Summary & Visual Guides

Table 1: Influence of Solvent Choice on a Typical SNAr Reaction

(Reaction: this compound + Benzylamine, K₂CO₃, 100 °C, 8h)

SolventSolvent TypeDielectric Constant (ε)Typical OutcomeKey Considerations
DMSO Polar Aprotic47.0High Yield (>90%) Excellent choice. Can be difficult to remove during workup.
DMF Polar Aprotic38.3High Yield (>90%) Excellent choice. Potential for decomposition at high temp.
Acetonitrile Polar Aprotic36.6Moderate Yield (50-70%) Lower boiling point limits reaction temperature. Good for milder conditions.
THF Polar Aprotic7.6Low to Moderate Yield (20-50%) Lower polarity, less effective at stabilizing the intermediate.
Ethanol Polar Protic24.6Low Yield (<20%) Nucleophile deactivation via H-bonding significantly slows the reaction.
Toluene Nonpolar2.4Trace to No Reaction Poor solubility and inability to stabilize the charged intermediate.

Note: Yields are illustrative and can vary based on specific reaction conditions.

Diagrams

Below are diagrams illustrating key decision-making processes and mechanisms.

SolventSelectionWorkflow cluster_solvents Solvent Choice start Start: Plan SNAr Reaction with This compound solubility_check Is the substrate soluble in the proposed solvent? start->solubility_check reaction_rate Is the reaction rate acceptably fast? solubility_check->reaction_rate Yes polar_aprotic Try Polar Aprotic: DMSO, DMF, NMP solubility_check->polar_aprotic No side_reactions Are side reactions (e.g., decarboxylation) observed? reaction_rate->side_reactions Yes reaction_rate->polar_aprotic success Proceed with Scale-up side_reactions->success No fail Re-evaluate Experiment side_reactions->fail Yes polar_aprotic->solubility_check Re-test other_solvents Consider Greener Solvents or Protic Solvents with caution

Caption: Decision workflow for solvent selection in SNAr reactions.

Caption: Role of polar aprotic solvents in stabilizing the SNAr intermediate.

References

Managing exothermic reactions in 6-Chloro-2-fluoronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Managing Exothermic Hazards for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 6-Chloro-2-fluoronicotinic acid. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical and safety information to navigate the potential exothermic hazards associated with this synthesis. This resource is designed for researchers, scientists, and drug development professionals to ensure both successful experimental outcomes and, most importantly, a safe laboratory environment.

The synthesis of halogenated pyridines, such as this compound, involves highly energetic transformations. A failure to understand and control the heat generated during these reactions can lead to thermal runaway, characterized by a rapid increase in temperature and pressure, potentially resulting in equipment failure and hazardous material release. This guide is structured in a question-and-answer format to directly address the critical challenges you may face.

Frequently Asked Questions (FAQs) on Exothermic Hazards

Q1: What are the primary synthetic routes to this compound, and which steps are most concerning for exothermic reactions?

A1: The synthesis of this compound can be approached through several pathways, each with distinct exothermic risks. The most common strategies involve:

  • Route A: Grignard Reaction and Electrophilic Fluorination: Starting from a di-halogenated pyridine, such as 2,5-dibromopyridine, a Grignard reagent is formed, which is then carboxylated and subsequently fluorinated. The formation of the Grignard reagent is a well-known and often vigorous exothermic reaction[1][2].

  • Route B: Oxidation of a Methylpyridine: This route typically starts with a precursor like 2-chloro-5-methylpyridine, which is oxidized to the corresponding carboxylic acid. The subsequent fluorination at the 2-position completes the synthesis. Oxidation reactions, particularly when using strong oxidizing agents, are highly exothermic and can pose significant thermal hazards[3][4].

  • Route C: Diazotization and Fluorination (Balz-Schiemann type reaction): This would involve the diazotization of an amino-chloronicotinic acid precursor, followed by a fluorination reaction. Diazonium salts are notoriously unstable and can decompose explosively, with the decomposition being highly exothermic[5][6][7].

The key exothermic steps to be vigilant about are the Grignard reagent formation, the oxidation of the methyl group, and the decomposition of any diazonium salt intermediate.

Q2: I am observing a rapid and unexpected temperature increase during the addition of my alkyl halide to magnesium turnings for the Grignard reaction. What is happening and what should I do?

A2: You are likely experiencing an uncontrolled initiation of the Grignard reaction. This is a common and dangerous scenario. The reaction often has an induction period where nothing appears to be happening, followed by a sudden and violent exotherm[1].

Causality: The induction period is due to the presence of a passivating magnesium oxide layer on the turnings and trace amounts of water in the solvent. Once the reaction initiates at a few active sites, the heat generated accelerates the reaction at neighboring sites, leading to a runaway condition.

Troubleshooting Guide: Grignard Reaction Runaway

Symptom Probable Cause(s) Immediate Corrective Action Long-Term Preventative Measure
Sudden, rapid temperature rise and vigorous boiling after an initial quiet period.Uncontrolled initiation of the Grignard reaction.1. Immediately cease addition of the alkyl halide. 2. Apply external cooling (ice bath). 3. If the reaction is too vigorous to control, retreat to a safe location and activate emergency protocols.1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (Nitrogen or Argon)[8]. 2. Use a chemical or mechanical activation method for the magnesium (e.g., a small crystal of iodine, 1,2-dibromoethane, or crushing the turnings in situ). 3. Add a small portion of the alkyl halide first and wait for initiation (slight temperature rise) before proceeding with a slow, controlled addition.
The reaction does not start, and a significant amount of alkyl halide has been added.Poor quality magnesium, wet solvent, or insufficient activation.DO NOT attempt to heat the mixture to initiate the reaction. This is a recipe for a violent runaway. Safely quench the reaction by slowly adding it to a well-stirred, cooled quenching solution (see quenching protocol below).1. Use fresh, high-quality magnesium turnings. 2. Use freshly distilled, anhydrous solvents. 3. Reserve a small amount of a previously successful Grignard reagent to initiate the new batch.

Experimental Protocol: Safe Grignard Reagent Formation (Illustrative)

This protocol is a general guideline. You must perform a thorough risk assessment for your specific reagents and scale[9].

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser with a drying tube, and an addition funnel, all under a positive pressure of dry nitrogen.

  • Magnesium Activation: Add magnesium turnings to the flask. If activation is needed, add a single crystal of iodine and gently warm until the iodine vapor is visible. Allow to cool before proceeding.

  • Initial Addition: Add a small portion (approx. 5-10%) of the alkyl halide solution (dissolved in anhydrous ether or THF) to the magnesium.

  • Initiation: Observe for signs of reaction initiation: gentle bubbling from the magnesium surface and a slight, controlled temperature increase.

  • Controlled Addition: Once initiated, add the remaining alkyl halide solution dropwise from the addition funnel at a rate that maintains a gentle reflux and a manageable internal temperature. Use an external cooling bath to modulate the temperature.

  • Completion: After the addition is complete, continue stirring until the magnesium is consumed.

Troubleshooting Guide: Oxidation of 2-chloro-5-methylpyridine

Q3: My oxidation reaction is showing a continuous, steady increase in temperature even with full cooling applied. What are the risks and what should I do?

A3: This indicates that the rate of heat generation from the oxidation is exceeding the heat removal capacity of your reactor. This is a pre-runaway condition and requires immediate attention.

Causality: The oxidation of an alkyl side-chain on a pyridine ring is a highly energetic process. If the oxidizing agent is added too quickly or the reaction is initiated at too high a temperature, the reaction rate can accelerate exponentially, leading to a thermal runaway.

Symptom Probable Cause(s) Immediate Corrective Action Long-Term Preventative Measure
Temperature continues to rise despite maximum cooling.Rate of heat generation exceeds heat removal capacity. Accumulation of unreacted oxidizing agent.1. Immediately stop the addition of the oxidizing agent. 2. If possible and safe, add a pre-cooled, inert solvent to dilute the reaction mass and absorb some of the heat. 3. Prepare for an emergency quench if the temperature continues to accelerate.1. Perform Reaction Calorimetry: Before scaling up, determine the heat of reaction (ΔHr) and the maximum temperature of the synthesis reaction (MTSR) to ensure your cooling capacity is sufficient[10][11]. 2. Controlled Addition: Add the oxidizing agent slowly and sub-surface to ensure it reacts immediately and does not accumulate. 3. Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger safety margin.

Workflow for Managing Exothermic Reactions

The following diagram illustrates a decision-making workflow for managing potentially exothermic reactions during the synthesis.

ExothermManagement cluster_prep Preparation & Assessment cluster_execution Execution & Monitoring A Identify Potentially Exothermic Step B Perform Reaction Calorimetry (Determine ΔHr, MTSR) A->B C Assess Cooling Capacity of Reactor B->C D Is Cooling Sufficient? C->D E Proceed with Caution D->E Yes F Redesign Process (e.g., Semi-batch, Flow Chemistry) D->F No G Start Reaction at Reduced Temperature E->G F->B H Slow, Controlled Addition of Reagent G->H I Monitor Temperature Continuously H->I J Is Temperature Stable? I->J K Continue Reaction J->K Yes L HALT ADDITION! Apply Emergency Cooling J->L No M Safe Reaction Completion L->I

Caption: Decision workflow for assessing and managing exothermic reactions.

FAQs on Diazotization and Fluorination

Q4: I am considering a Balz-Schiemann type reaction. What are the critical safety concerns?

A4: The Balz-Schiemann reaction involves the generation of an aryl diazonium salt, which is then thermally decomposed to yield the aryl fluoride. The primary hazards are:

  • Explosive Nature of Diazonium Salts: Solid diazonium salts can be shock-sensitive and may detonate upon impact, friction, or exposure to heat[6][7]. It is strongly advised to use them in-situ and not to isolate them unless absolutely necessary and on a small scale.

  • Highly Exothermic Decomposition: The thermal decomposition of the diazonium salt is a highly exothermic process that generates nitrogen gas. In a closed or inadequately vented system, this can lead to a rapid and dangerous pressure build-up[7]. Pyridyl diazonium salts, in particular, have been noted for their instability[1][5][12].

  • Thermal Stability: The stability of diazonium salts is highly dependent on the substituents on the aromatic ring. Electron-donating groups can decrease stability, while electron-withdrawing groups can increase it. However, all diazonium salts should be treated as potentially unstable[6].

Q5: How can I safely perform a reaction involving a diazonium salt intermediate?

A5: The key to safely handling diazonium salt reactions is strict temperature control and avoiding their isolation.

Protocol for Safe In-Situ Diazotization

  • Low Temperature: The reaction should be carried out at a low temperature, typically between 0 and 5 °C, to minimize the rate of decomposition of the diazonium salt[13][14].

  • Controlled Addition: The sodium nitrite solution should be added slowly to the acidic solution of the amine. This ensures that the nitrous acid is consumed as it is formed and does not accumulate.

  • Monitoring: Monitor the reaction for any signs of gas evolution or unexpected temperature increases.

  • Quenching Excess Nitrite: After the reaction is complete, any excess nitrous acid should be quenched with a scavenger like sulfamic acid or urea.

  • Continuous Flow Chemistry: For larger scale reactions, consider using a continuous flow reactor. This technology minimizes the volume of the hazardous intermediate at any given time, significantly improving safety[15][16][17].

The following diagram illustrates the critical parameters for controlling a diazotization reaction.

DiazotizationControl center Diazotization Reaction T Temperature (0-5 °C) center->T Controls Stability AddRate Slow Addition Rate of NaNO2 center->AddRate Controls Exotherm Venting Adequate Venting center->Venting Prevents Pressure Build-up Quench Quenching of Excess Nitrite center->Quench Ensures Safety Post-Reaction

Caption: Key control parameters for safe diazotization reactions.

Summary of Critical Safety Parameters

The following table summarizes key quantitative data and control measures for the exothermic steps discussed. Note that these are general guidelines, and specific values must be determined for your particular process through appropriate analysis.

Reaction Step Key Hazard Parameter to Control Recommended Range/Action Authoritative Source
Grignard Formation Runaway ReactionAddition RateMaintain gentle reflux[2]
TemperatureDependent on solvent (e.g., <35°C for Diethyl Ether)[1]
Oxidation Thermal RunawayOxidant Feed RateDetermined by calorimetric data to not exceed cooling capacity[10][11]
TemperatureAs low as practical to maintain a reasonable reaction rate[18]
Diazotization Explosive DecompositionTemperatureStrictly 0-5 °C [13][14]
Reagent AccumulationSlow, controlled addition of NaNO2[13]

This guide provides a foundational understanding of the exothermic hazards in the synthesis of this compound. It is imperative that all researchers conduct a thorough hazard analysis and risk assessment before commencing any experimental work. Always consult your institution's safety guidelines and utilize appropriate personal protective equipment.

References

Technical Support Center: Cost-Effective Synthesis of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the cost-effective synthesis of 6-Chloro-2-fluoronicotinic acid. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost-driving factors in the synthesis of this compound?

The primary cost drivers are the starting materials, the fluorinating agent, and the purification method. Routes starting from inexpensive, readily available bulk chemicals like 2,6-dichloropyridine or 2,6-dichloronicotinic acid are generally more cost-effective than those requiring multi-step preparation of complex precursors. The choice of fluorinating agent is critical; while some reagents offer high yields, their cost can be prohibitive for large-scale synthesis. Finally, complex purification procedures involving multiple chromatographic steps can significantly increase labor and solvent costs.

Q2: Which synthetic strategy is most recommended for scalable, cost-effective production?

For industrial-scale production, a halogen exchange (Halex) reaction starting from the relatively inexpensive 2,6-dichloronicotinic acid is often the most economically viable approach. This method avoids the use of potentially explosive diazonium intermediates seen in Balz-Schiemann reactions and can be optimized for high throughput. An alternative is the selective catalytic hydrogenation to remove the 6-chloro group from a 2,6-dichloro-5-fluoronicotinic acid precursor, although catalyst selection and prevention of over-reduction are critical.[1]

Q3: What are the major safety concerns I should be aware of?

The key safety concerns involve the handling of fluorinating agents and reaction intermediates.

  • Fluorinating Agents: Anhydrous hydrogen fluoride (HF) or its complexes (e.g., triethylamine tris(hydrogen fluoride)) are highly corrosive and toxic.[2] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, and work in a well-ventilated fume hood.

  • Pressure Buildup: Halogen exchange reactions, especially when heated in a sealed vessel, can generate significant pressure. Use pressure-rated reactors and relief valves.

  • Exothermic Reactions: The initial mixing of reagents can be exothermic. Ensure controlled addition and adequate cooling capacity to prevent thermal runaways.

Recommended Synthesis Route: Halogen Exchange (Halex) from 2,6-Dichloronicotinic Acid

This route is favored for its use of accessible starting materials and its amenability to scale-up. The core of this process is the nucleophilic aromatic substitution (SNAr) of a chlorine atom with fluoride. The chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate. The reactivity of 2-halopyridines in SNAr reactions is significantly higher than their 3- or 4-isomers, and 2-fluoropyridines react much faster than 2-chloropyridines, making subsequent functionalization easier if required.[3][4]

Workflow Diagram: Halex Synthesis Route

G cluster_0 PART 1: Esterification cluster_1 PART 2: Halogen Exchange (Halex) cluster_2 PART 3: Hydrolysis & Isolation A 2,6-Dichloronicotinic Acid B Esterification (e.g., SOCl2, Methanol) A->B C Methyl 2,6-dichloronicotinate B->C E Halex Reaction (High Temp, Polar Aprotic Solvent) C->E D Fluorinating Agent (e.g., KF, Phase Transfer Catalyst) D->E F Methyl 6-Chloro-2-fluoronicotinate E->F G Base Hydrolysis (e.g., NaOH, H2O) F->G H Acidification (e.g., HCl) G->H I Product Isolation (Filtration/Extraction) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via Halex.

Detailed Experimental Protocol

Part 1: Esterification of 2,6-Dichloronicotinic Acid

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Suspend 2,6-dichloronicotinic acid (1.0 eq) in methanol (5-10 volumes).

  • Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This converts the carboxylic acid to an acyl chloride in situ, which is then readily esterified by methanol. Direct esterification with acid catalysis (e.g., H₂SO₄) is possible but often slower.

  • Reflux: After addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and SOCl₂. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,6-dichloronicotinate, which can often be used in the next step without further purification.

Part 2: Halogen Exchange (Halex) Reaction

  • Setup: Use a pressure-rated vessel equipped with a mechanical stirrer and a thermocouple.

  • Reagents: Charge the vessel with methyl 2,6-dichloronicotinate (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq), and a polar aprotic solvent like DMSO or sulfolane. Causality: A polar aprotic solvent is crucial for solubilizing the fluoride salt and promoting the SNAr mechanism. The phase-transfer catalyst helps transfer the fluoride ion into the organic phase.

  • Reaction: Seal the vessel and heat to 150-180°C for 12-24 hours. Monitor the reaction progress by GC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like toluene or ethyl acetate.

  • Purification: Wash the combined organic extracts with water to remove the solvent and salts. Concentrate the organic layer to obtain crude methyl 6-chloro-2-fluoronicotinate.

Part 3: Hydrolysis and Final Isolation

  • Setup: Use a standard round-bottom flask with a magnetic stirrer.

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of water and a co-solvent like THF or methanol. Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature or with gentle heating (40-50°C) until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 2-3. Self-Validation: The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out of the solution.

  • Isolation: Collect the precipitated white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts. For higher purity, the solid can be recrystallized from a suitable solvent system like ethanol/water. Dry the final product under vacuum.

Data Summary: Reagent and Condition Comparison
ParameterOption 1Option 2Rationale & Cost-Effectiveness
Starting Material 2,6-Dichloronicotinic Acid2,6-Dichloropyridine2,6-Dichloronicotinic acid is preferred as it avoids a separate carboxylation step, which can be low-yielding and require harsh conditions (e.g., Grignard reagents and CO₂).[5]
Fluorinating Agent Potassium Fluoride (KF)Cesium Fluoride (CsF)KF is significantly cheaper than CsF. While CsF is more reactive due to its higher solubility, the cost is prohibitive for large-scale synthesis. KF's reactivity can be enhanced with spray-drying and a phase-transfer catalyst.
Solvent (Halex) DMSOSulfolaneDMSO is a cost-effective and efficient solvent. Sulfolane is also effective but generally more expensive and has a higher boiling point, which can complicate removal.
Dechlorination Method Halogen Exchange (Halex)Catalytic HydrogenationHalex is often more direct. Catalytic hydrogenation requires a specific catalyst (e.g., Lindlar's catalyst) to selectively remove the 6-chloro group without affecting the 2-fluoro or other functionalities, which can be challenging to control.[1]

Troubleshooting Guide

Q: My yield in the Halex fluorination step is low. What are the likely causes and solutions?

A: Low yield in the Halex step is a common issue. The primary culprits are typically inactive fluorinating agent, insufficient temperature, or competing side reactions.

Troubleshooting Workflow: Low Fluorination Yield

G Start Low Yield in Halex Step Q1 Is your KF source anhydrous? Start->Q1 Sol1 Action: Use spray-dried KF or dry it in a vacuum oven at >150°C before use. Q1->Sol1 No Q2 Is the reaction temperature high enough? Q1->Q2 Yes Sol2 Action: Ensure internal reaction temp is 150-180°C. SNAr on this substrate requires high thermal energy. Q2->Sol2 No Q3 Is your phase-transfer catalyst (PTC) active? Q2->Q3 Yes Sol3 Action: Use a fresh batch of PTC. Consider screening other PTCs like 18-crown-6 (use with caution due to toxicity). Q3->Sol3 No Q4 Is hydrolysis occurring? (Formation of 2-hydroxy byproduct) Q3->Q4 Yes Sol4 Action: Ensure all reagents and the solvent are scrupulously dry. Water can compete as a nucleophile, especially at high temperatures. Q4->Sol4 Yes

Caption: Decision tree for troubleshooting low yield in the Halex fluorination step.

  • Cause 1: Wet Potassium Fluoride (KF). KF is hygroscopic, and water will deactivate it and can lead to hydrolysis of the starting material, forming 6-chloro-2-hydroxynicotinic acid.

    • Solution: Always use spray-dried KF. If unavailable, dry your KF in a vacuum oven at >150°C for at least 12 hours before use.

  • Cause 2: Insufficient Reaction Temperature. The C-Cl bond on the pyridine ring is strong, and the SNAr reaction has a high activation energy.

    • Solution: Verify the internal reaction temperature with a calibrated thermocouple. If your equipment allows, carefully increase the temperature in 5-10°C increments, but do not exceed the solvent's decomposition temperature.

  • Cause 3: Inefficient Phase-Transfer. The reaction is heterogeneous. If the fluoride ion is not efficiently transferred to the organic phase, the reaction rate will be very slow.

    • Solution: Ensure your phase-transfer catalyst is fresh and added at the correct loading (5-10 mol%). Vigorous stirring is essential to maximize the interfacial area between the solid KF and the liquid phase.

Q: During the final hydrolysis and acidification, I get an oily substance instead of a clean precipitate. How can I resolve this?

A: This often indicates the presence of impurities that are depressing the melting point of your product or forming a eutectic mixture.

  • Cause 1: Incomplete Hydrolysis. Unreacted ester will remain as an oil upon acidification.

    • Solution: Before acidification, take a small aliquot and check via TLC or LC-MS to confirm the complete disappearance of the starting ester. If the reaction is stalled, add more NaOH or increase the temperature slightly and allow more time.

  • Cause 2: Presence of Organic Byproducts. Byproducts from the fluorination step may be carried through.

    • Solution: After hydrolysis, perform a basic extraction. Make the aqueous solution strongly basic (pH > 12) and wash with a non-polar organic solvent like toluene or dichloromethane to remove neutral impurities (like unreacted ester or other byproducts). Then, proceed with the acidification of the purified aqueous layer. The product should precipitate more cleanly.

Q: I am seeing a significant amount of the 2,6-difluoro byproduct. How can I improve the selectivity of the Halex reaction?

A: Formation of the difluoro byproduct indicates that the reaction is too aggressive, causing the second, less reactive chlorine at the 6-position to be substituted.

  • Cause 1: Excessively High Temperature or Long Reaction Time.

    • Solution: The key is to find the kinetic sweet spot where the first substitution is fast, and the second is slow. Try reducing the reaction temperature by 10-15°C. Monitor the reaction closely and stop it once the consumption of the starting mono-fluoro intermediate begins to slow down significantly, even if a small amount of starting material remains. This can be optimized to find the best balance between conversion and selectivity.

  • Cause 2: Highly Reactive Fluoride Source.

    • Solution: While high reactivity is generally good, it can harm selectivity. If you are using a very active system (e.g., CsF or a highly efficient PTC), you may need to dial back the conditions. Sticking with spray-dried KF and a standard quaternary ammonium salt PTC often provides the best balance for this specific transformation.

References

Technical Support Center: Greener Synthesis Routes for 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the greener synthesis of 6-chloro-2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals seeking sustainable and efficient methodologies for this key pharmaceutical intermediate. We will explore innovative synthetic strategies that align with the principles of green chemistry, focusing on minimizing hazardous waste, improving energy efficiency, and utilizing safer reagents. This resource provides not only detailed protocols but also in-depth troubleshooting guides and frequently asked questions to support your experimental work.

The Imperative for Greener Synthesis

Traditional synthetic routes to halogenated nicotinic acids often rely on harsh reagents, stoichiometric amounts of activating agents, and chlorinated solvents, leading to significant environmental burdens and safety concerns. The principles of green chemistry encourage a shift towards more sustainable practices, including the use of catalytic methods, renewable feedstocks, and safer solvent systems. This guide will focus on emerging techniques such as flow chemistry and biocatalysis, which offer promising avenues for the environmentally benign production of this compound.

Recommended Greener Synthetic Approaches

Here, we outline two promising greener synthetic routes for this compound. These methods are selected for their potential to reduce environmental impact and improve process safety.

Route 1: Catalytic Halogenation and Oxidation in a Continuous Flow System

This approach leverages the advantages of continuous flow chemistry to enhance reaction control, improve safety, and increase efficiency.[1] By utilizing a closed system of small tubes, reactions can be performed under precisely controlled conditions, minimizing the formation of byproducts and allowing for safer handling of hazardous reagents.[2]

Experimental Protocol:

  • Preparation of Starting Material: Begin with a suitable precursor such as a substituted pyridine derivative. For a greener approach, consider starting materials that can be sourced from renewable feedstocks.

  • Flow Reactor Setup: A multi-step continuous flow system is assembled with precise temperature and pressure control. The system should include modules for reagent introduction, mixing, reaction, and in-line quenching.

  • Catalytic Halogenation: The pyridine substrate is introduced into the flow reactor along with a milder halogenating agent (e.g., N-chlorosuccinimide) and a suitable catalyst. The use of a catalyst reduces the need for stoichiometric reagents, thereby minimizing waste.

  • Fluorination: The chlorinated intermediate is then passed through a fluorination module. The use of safer, modern fluorinating agents is encouraged over traditional, more hazardous options.[3] Flow chemistry allows for the safe in-situ generation and immediate use of reactive fluorinating species.[4]

  • Oxidation: The final step involves the selective oxidation of the methyl or other precursor group at the 3-position to a carboxylic acid. This can be achieved using a greener oxidizing agent, such as hydrogen peroxide with a suitable catalyst, in the flow system.

  • In-line Quenching and Purification: The reaction stream is quenched in-line to neutralize any remaining reactive species. The product is then purified using a continuous extraction and crystallization process, which can reduce solvent usage compared to traditional batch purification.

Workflow for Route 1: Continuous Flow Synthesis

Start Substituted Pyridine Precursor Halogenation Catalytic Chlorination (Flow Reactor) Start->Halogenation Greener Reagents Fluorination Fluorination with Safer Agent (Flow Reactor) Halogenation->Fluorination Controlled Conditions Oxidation Greener Oxidation (Flow Reactor) Fluorination->Oxidation Efficient Heat & Mass Transfer Purification In-line Quenching & Purification Oxidation->Purification Minimized Waste End This compound Purification->End

Caption: Continuous flow synthesis of this compound.

Route 2: Biocatalytic Approach

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.[5] Enzymes can catalyze reactions under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, significantly reducing energy consumption and the use of hazardous solvents.[6]

Experimental Protocol:

  • Enzyme Selection and Engineering: Identify or engineer a suitable enzyme, such as a halogenase or an oxidase, that can selectively functionalize the pyridine ring. This may involve screening existing enzyme libraries or using directed evolution to create a bespoke biocatalyst.

  • Whole-Cell Biotransformation: The synthesis is carried out in a bioreactor using whole microbial cells that express the desired enzyme(s). The substrate (a suitable pyridine precursor) is added to the aqueous culture medium.

  • Reaction Conditions: The reaction is maintained at an optimal temperature and pH for enzymatic activity. The progress of the reaction is monitored by HPLC or GC-MS.

  • Product Extraction and Purification: Once the reaction is complete, the product is extracted from the aqueous medium using a bio-based solvent. Purification can be achieved through crystallization or chromatography, with a focus on using greener solvents and minimizing waste streams.

Workflow for Route 2: Biocatalytic Synthesis

Start Pyridine Precursor Bioreactor Whole-Cell Biotransformation (Engineered Microorganism) Start->Bioreactor Mild Conditions Extraction Extraction with Bio-based Solvent Bioreactor->Extraction High Selectivity Purification Greener Purification (Crystallization/Chromatography) Extraction->Purification Aqueous Media End This compound Purification->End

Caption: Biocatalytic synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of halogenated nicotinic acids, with a focus on greener methodologies.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction, side reactions, catalyst deactivation.Extend Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal duration. Optimize Temperature: A moderate increase in temperature may improve conversion, but be cautious of promoting side reactions. Catalyst Activity: Ensure the catalyst is fresh and active. In flow chemistry, check for catalyst bed clogging or deactivation.
Poor Regioselectivity Intrinsic electronic properties of the pyridine ring, inappropriate directing groups.Modify Directing Groups: The choice of substituents on the pyridine ring can influence the position of halogenation.[7] Alternative Catalysts: Explore different catalysts that may offer higher regioselectivity. Reaction Conditions: Fine-tuning the temperature, pressure, and solvent can sometimes alter the regiochemical outcome.
Over-halogenation or Byproduct Formation Excess of halogenating agent, non-selective reaction conditions.Stoichiometry Control: Use a precise stoichiometric amount of the halogenating agent. In flow chemistry, this can be accurately controlled. Milder Reagents: Employ less reactive and more selective halogenating agents. Temperature Control: Lowering the reaction temperature can often reduce the rate of side reactions.
Difficulty in Purification Formation of closely related isomers or impurities.Recrystallization: Experiment with different solvent systems for recrystallization to improve the separation of the desired product.[8] Chromatography: If recrystallization is ineffective, column chromatography with a suitable stationary and mobile phase may be necessary. In-process Controls: Implement in-process monitoring to minimize the formation of impurities from the outset.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for the synthesis of this compound?

A1: Flow chemistry offers several key advantages, including enhanced safety through the use of small reaction volumes and the ability to handle hazardous reagents in a closed system.[1][2] It also provides precise control over reaction parameters, leading to higher yields, better selectivity, and reduced byproduct formation. Furthermore, flow systems are readily scalable and can be automated for continuous production.[9]

Q2: Are there any commercially available enzymes for the biocatalytic synthesis of this compound?

A2: While specific enzymes for the direct synthesis of this compound may not be commercially available "off-the-shelf," the field of biocatalysis is rapidly advancing.[5] Companies specializing in enzyme development can be contracted to screen for and engineer enzymes with the desired activity. Additionally, academic literature is a valuable resource for identifying promising enzyme families for further investigation.

Q3: How can I assess the "greenness" of my synthetic route?

A3: Several metrics can be used to evaluate the environmental performance of a chemical process. The E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product, is a widely used indicator.[10] Atom Economy is another important metric that calculates the efficiency of a reaction in converting reactants to the desired product. Life Cycle Assessment (LCA) provides a more comprehensive evaluation by considering the environmental impacts across the entire product lifecycle.

Q4: What are some of the key challenges in the regioselective fluorination of pyridine rings?

A4: The regioselective fluorination of pyridines is challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack.[7] Directing the fluorine atom to a specific position, especially in the presence of other substituents, requires careful selection of fluorinating agents and reaction conditions. Modern methods, such as those involving transition-metal catalysis or the use of specialized fluorinating reagents, are being developed to address these challenges.[11]

Q5: Are there any greener alternatives to traditional chlorinated solvents for purification?

A5: Yes, there is a growing emphasis on replacing hazardous solvents with greener alternatives. For purification processes like recrystallization and chromatography, consider using solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-derived solvents like cyrene. Supercritical fluids, such as carbon dioxide, also represent a promising green alternative for extraction and chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-2-fluoronicotinic Acid and 6-Bromo-2-fluoronicotinic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Halogenated nicotinic acids are a critical class of intermediates, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 6-chloro-2-fluoronicotinic acid and 6-bromo-2-fluoronicotinic acid. By examining the fundamental principles of their reactivity and presenting supporting experimental data from analogous systems, this document aims to empower chemists to make informed decisions in their synthetic strategies.

Introduction to the Contenders: Structural and Electronic Properties

This compound (CAS: 1211578-46-9) and 6-bromo-2-fluoronicotinic acid (CAS: 1214345-17-1) are both valuable reagents in medicinal chemistry and materials science. Their utility stems from the presence of a halogen atom at the 6-position of the pyridine ring, which serves as a reactive site for various cross-coupling reactions. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing effects of the fluorine atom at the 2-position and the carboxylic acid at the 3-position, enhances the reactivity of the C-X (X = Cl, Br) bond towards oxidative addition by a palladium(0) catalyst, the crucial first step in many cross-coupling cycles.

PropertyThis compound6-Bromo-2-fluoronicotinic acid
CAS Number 1211578-46-91214345-17-1
Molecular Formula C₆H₃ClFNO₂C₆H₃BrFNO₂
Molecular Weight 175.54 g/mol 220.00 g/mol
Structure

The primary determinant of their differential reactivity lies in the inherent properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond, resulting in a lower bond dissociation energy. This fundamental difference has profound implications for the kinetics of cross-coupling reactions, as will be detailed in the subsequent sections.

The Heart of the Matter: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the decreasing strength of the carbon-halogen bond, which facilitates the rate-determining oxidative addition step.[2] Therefore, it is anticipated that 6-bromo-2-fluoronicotinic acid will exhibit greater reactivity than its chloro-analogue under similar reaction conditions.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)(L)2-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. Due to the higher reactivity of the C-Br bond, 6-bromo-2-fluoronicotinic acid is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than the corresponding chloro-derivative.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-dibromothiophenep-fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DMF803>95[4]
2-chloro-4,6-dimethoxypyrimidinebenzo[b]furan-2-boronic acidAllyl(2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl)palladium(II) chlorideK₃PO₄THF/MeOHRT24~75[5]

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Heteroaryl Halides.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Halide

  • To a degassed solution of the heteroaryl halide (1.0 equiv) and the boronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv).

  • Degas the reaction mixture again by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] The reactivity trend observed in Suzuki-Miyaura couplings holds true for C-N bond formation. A compelling example of this differential reactivity is demonstrated in the selective amination of 6-bromo-2-chloroquinoline. In this case, the Buchwald-Hartwig reaction with various amines occurs exclusively at the more reactive C-Br bond at the 6-position, leaving the C-Cl bond at the 2-position intact.[7] This provides strong evidence that 6-bromo-2-fluoronicotinic acid will be significantly more reactive than its chloro counterpart in amination reactions.

A study on the Buchwald-Hartwig amination of 6-bromonicotinonitrile, a close analogue of our target molecule, provides valuable insight into the reaction conditions required.[8]

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-BromonicotinonitrileMorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1101660-88[9]
6-Chloropurine ribonucleosideAnilinePd(OAc)₂ / XantPhosCs₂CO₃Toluene1002~85[10]

Table 2: Representative Buchwald-Hartwig Amination Reactions of Heteroaryl Halides.

Reactivity_Screening cluster_0 Substrate Selection cluster_1 Reaction Conditions Substrate_Cl This compound Screening High-Throughput Screening Substrate_Cl->Screening Substrate_Br 6-Bromo-2-fluoronicotinic acid Substrate_Br->Screening Catalyst Catalyst System (e.g., Pd(OAc)2/Ligand) Catalyst->Screening Base Base (e.g., Cs2CO3, K3PO4) Base->Screening Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Screening Temperature Temperature (e.g., 80-110 °C) Temperature->Screening Analysis LC-MS/GC-MS Analysis Screening->Analysis Optimal_Conditions Optimal Conditions Identified Analysis->Optimal_Conditions

Figure 2: Workflow for optimizing cross-coupling reactions of halogenated substrates.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile [9]

  • In a dry reaction vessel under an inert atmosphere, combine 6-bromonicotinonitrile (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XantPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Degas the mixture and heat to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11] The reactivity of the halide in this reaction also follows the order I > Br > Cl. Consequently, 6-bromo-2-fluoronicotinic acid is expected to be a more amenable substrate for Sonogashira coupling than its chloro analogue.

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-bromo-3-fluoro-2-cyanopyridine1-ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[9]
4-bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT285[12]

Table 3: Representative Sonogashira Coupling Reactions of Heteroaryl Halides.

Experimental Protocol: A General Procedure for Sonogashira Coupling

  • To a solution of the heteroaryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Practical Considerations and Summary

The choice between this compound and 6-bromo-2-fluoronicotinic acid will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route.

6-Bromo-2-fluoronicotinic acid is the more reactive of the two, making it the preferred choice for:

  • Reactions where mild conditions are crucial to preserve sensitive functional groups.

  • Couplings with less reactive partners.

  • Situations where high yields and shorter reaction times are a priority.

This compound , while less reactive, offers the potential advantages of:

  • Lower cost and greater availability.

  • Opportunities for sequential cross-coupling reactions in molecules containing both a chloro and a more reactive bromo or iodo substituent.

References

A Comparative Guide to 6-Chloro-2-fluoronicotinic Acid and Other Nicotinic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Synthesis, Physicochemical Properties, and Biological Activity

Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives are cornerstones in medicinal chemistry and materials science. The strategic placement of halogen substituents on the pyridine ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of 6-Chloro-2-fluoronicotinic acid with its close analogs, 6-chloronicotinic acid and 6-fluoronicotinic acid, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their research and development efforts.

Introduction to Halogenated Nicotinic Acids

The introduction of halogen atoms—fluorine and chlorine—onto the nicotinic acid scaffold is a key strategy in drug design. Halogenation can influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide will delve into the nuanced differences imparted by these substitutions, focusing on the unique properties of this compound.

Physicochemical Properties: A Comparative Overview

The electronic and steric effects of halogen substituents directly impact the physicochemical properties of nicotinic acid derivatives. Understanding these differences is crucial for predicting their behavior in biological systems and for designing synthetic routes.

PropertyThis compound6-Chloronicotinic acid[1][2]6-Fluoronicotinic acid[3]Nicotinic Acid
Molecular Formula C₆H₃ClFNO₂C₆H₄ClNO₂C₆H₄FNO₂C₆H₅NO₂
Molecular Weight 175.54 g/mol 157.55 g/mol [2]141.10 g/mol [3]123.11 g/mol
Melting Point (°C) Not explicitly found~190 (decomposes)[1][2]146.1-148.2236-239
pKa Not explicitly found3.24 ± 0.10 (Predicted)[2]Not explicitly found4.8
Solubility Not explicitly foundSoluble in water (2 mg/ml at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[2]Not explicitly foundSoluble in hot water and hot ethanol.

Synthesis Strategies: A Tale of Halogenation

The synthesis of these halogenated nicotinic acids requires specific strategies to introduce the halogen atoms at the desired positions.

Synthesis of this compound
Synthesis of 6-Chloronicotinic Acid

A prevalent method for synthesizing 6-chloronicotinic acid involves the oxidation of 2-chloro-5-methylpyridine.[4] This approach offers a direct route to the desired product.

Synthesis of 6-Fluoronicotinic Acid

Two primary strategies are employed for the synthesis of 6-fluoronicotinic acid:

  • Oxidation of 2-Fluoro-5-methylpyridine: This method utilizes a strong oxidizing agent like potassium permanganate to convert the methyl group to a carboxylic acid.[5][6]

  • Halogen Exchange from 2,5-Dibromopyridine: A more modern approach involves a Grignard reaction followed by fluorination and hydrolysis, offering an environmentally friendlier alternative with good yields.[7]

Comparative Reactivity and Structure-Activity Relationships

The nature and position of the halogen atoms significantly influence the reactivity of the pyridine ring and the carboxylic acid group, which in turn dictates their biological activity.

The electron-withdrawing effects of both chlorine and fluorine in this compound are expected to make the pyridine ring more electron-deficient compared to the mono-halogenated and parent nicotinic acids. This increased electrophilicity can enhance its interaction with nucleophilic residues in biological targets. The fluorine atom at the 2-position and the chlorine atom at the 6-position will have distinct impacts on the molecule's electrostatic potential and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

In general, for halogenated compounds, reactivity decreases down the group in Group 7.[8] This is because as you go down the group, the number of electron shells increases, meaning the outer shell is further from the nucleus, resulting in less attraction for an incoming electron.[8] However, in the context of substituted pyridines, the interplay of inductive and resonance effects of the halogens, along with their position on the ring, creates a more complex reactivity landscape.

Studies on various nicotinic acid derivatives have shown that substitutions on the pyridine ring can lead to a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[9][10][11] For instance, certain nicotinic acid-derived acylhydrazones have demonstrated potent activity against Gram-positive bacteria.[9] The introduction of halogens can modulate these activities, and quantitative structure-activity relationship (QSAR) studies are often employed to understand these effects and design more potent analogs.

Experimental Protocols

Representative Synthesis of 6-Fluoronicotinic Acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-5-methylpyridine.[5][6]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Dichloroethane

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked flask, mechanical stirrer, oil bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.

  • Begin stirring and add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH to the mixture.

  • Heat the reaction mixture to 95°C using an oil bath and maintain this temperature for 5 hours.

  • Filter the hot reaction mixture to remove the manganese dioxide precipitate.

  • Allow the filtrate to cool to room temperature.

  • Acidify the filtrate to a pH of 2-4 with concentrated hydrochloric acid, which will cause a solid to precipitate.

  • Filter the precipitated solid.

  • Extract the remaining aqueous solution twice with dichloroethane.

  • Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by washing the aqueous solution with a hexane:ethyl acetate mixture, followed by extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and evaporation of the solvent.[5]

Causality: The use of a strong oxidizing agent like KMnO₄ is essential to convert the relatively stable methyl group into a carboxylic acid. The basic conditions facilitated by KOH help in the initial stages of the oxidation. Acidification is crucial to protonate the carboxylate salt to precipitate the final product.

Analytical Protocol: Purity Determination by HPLC

This is a general High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of halogenated nicotinic acids.[12][13][14]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient or isocratic mobile phase can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 1% acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[13]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., this compound) of known concentration in a suitable solvent (e.g., methanol or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized product and dissolve it in a known volume of the solvent used for the standards.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength (e.g., 265 nm for nicotinic acid, which can be optimized for the halogenated derivatives).[13]

    • Inject the standards and the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the sample from the calibration curve and calculate the purity.

Self-Validation: The linearity of the calibration curve (R² > 0.99) and the reproducibility of the retention times and peak areas for replicate injections of the same sample will validate the method's performance.

Visualization of Key Concepts

Synthetic Pathway for 6-Fluoronicotinic Acid

Synthesis_of_6_Fluoronicotinic_Acid start 2-Fluoro-5-methylpyridine reagents KMnO4, KOH, H2O Heat (95°C) intermediate Potassium 6-fluoronicotinate (in solution) start->intermediate Oxidation acidification HCl (aq) product 6-Fluoronicotinic acid intermediate->product Acidification

Caption: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid.

Structure-Activity Relationship Logic

SAR_Logic substituent Halogen Substituent (Nature and Position) physicochem Altered Physicochemical Properties (Lipophilicity, pKa, Electrostatics) substituent->physicochem Influences binding Modulated Binding Affinity (Receptor/Enzyme) physicochem->binding Impacts activity Modified Biological Activity (e.g., IC50, MIC) binding->activity Determines

Caption: Influence of halogen substitution on biological activity.

Conclusion

The choice between this compound, 6-chloronicotinic acid, and 6-fluoronicotinic acid as a starting material or lead compound depends critically on the specific research objectives. The di-substituted analog, this compound, offers a unique combination of electronic and steric properties that may lead to enhanced biological activity or novel material characteristics. However, its synthesis is likely more complex. In contrast, the mono-substituted derivatives, 6-chloronicotinic acid and 6-fluoronicotinic acid, are more readily accessible and provide a valuable platform for exploring the individual effects of chlorine and fluorine substitution. This guide has provided a framework for understanding the key differences between these important nicotinic acid derivatives, supported by available experimental data, to empower researchers in their scientific pursuits.

References

A Comparative Guide to the Biological Activity of 6-Chloro-2-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

As a foundational scaffold in modern medicinal chemistry, 6-Chloro-2-fluoronicotinic acid presents a unique combination of reactive sites and electronic properties. The presence of chlorine and fluorine atoms on the pyridine ring significantly modulates the molecule's acidity, lipophilicity, and metabolic stability, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its derivatives, offering field-proven insights and experimental data for researchers in drug discovery.

The this compound Scaffold: A Privileged Starting Point

The strategic placement of two distinct halogen atoms on the nicotinic acid core offers a powerful tool for medicinal chemists. The fluorine at position 2 enhances binding affinity and can improve metabolic stability, while the chlorine at position 6 serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions. This dual-halogenation pattern creates a privileged scaffold for developing targeted inhibitors and bioactive molecules across various therapeutic areas.

General Synthesis Approach

The derivatization of this compound typically involves the activation of the carboxylic acid group to form an amide, ester, or other functional groups. The chlorine at the 6-position can also be displaced to introduce new substituents, leading to a wide array of analogues.

G cluster_0 Synthesis Workflow Start This compound Step1 Carboxylic Acid Activation (e.g., SOCl2, EDCI) Start->Step1 Reagent Step3 Nucleophilic Aromatic Substitution (at C6-Cl position with Nu-H) Start->Step3 Nucleophile Step2 Amidation/Esterification (Reaction with R-NH2 / R-OH) Step1->Step2 Activated Intermediate ProductA Amide/Ester Derivatives Step2->ProductA ProductB C6-Substituted Derivatives Step3->ProductB

Caption: Generalized synthetic routes for derivatizing the this compound scaffold.

Comparative Anticancer Activity

Halogenated heterocyclic compounds have emerged as a promising class of anticancer agents.[1] The introduction of halogens like chlorine and fluorine can enhance membrane permeability and lead to potent cytotoxic effects against various cancer cell lines.[1][2] Derivatives of nicotinic acid, in particular, have been investigated for their ability to induce apoptosis and inhibit key signaling pathways involved in tumor progression.

Performance Comparison of Halogenated Derivatives

While direct biological data for a wide range of this compound derivatives is emerging, we can infer their potential by comparing them to structurally related halogenated compounds. The choice and position of the halogen atom significantly influence cytotoxicity.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Fluoroquinolone Hybrid Ciprofloxacin-Thiadiazole Derivative (45)SKOV-3 (Ovarian)1.10[2]
Fluoroquinolone Hybrid Ciprofloxacin-Thiadiazole Derivative (46)SKOV-3 (Ovarian)1.13[2]
Chlorochalcone 2'-hydroxy-5'-chlorochalcone (C1)MDA-MB-231 (Breast)51.5[3]
Chlorochalcone 2'-hydroxy-3',5'-dichlorochalcone (C5)MDA-MB-231 (Breast)38.3[3]
Benzofuran Derivative Methyl 4-chloro-6-(dichloroacetyl)-... (7)A549 (Lung)10.3[1]

Expert Analysis: The data suggests that incorporating a chloro-fluoro-pyridine motif into larger, more complex structures, such as quinolones, can lead to highly potent anticancer activity, with IC₅₀ values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][2] For instance, certain derivatives have been shown to inhibit topoisomerase I and II, crucial enzymes for DNA replication in cancer cells.[2]

Key Mechanism: Induction of Apoptosis

Many halogenated anticancer agents function by triggering programmed cell death, or apoptosis. This is often initiated through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

G cluster_1 Apoptosis Pathway Drug 6-Chloro-2-fluoro Derivative Cell Cancer Cell Drug->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation (Caspase-3/7) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for drug-induced apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of novel compounds on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated nicotinic acid derivatives have shown promise in this area, acting as inhibitors of essential bacterial processes.[4]

Performance Comparison of Fluoronicotinic Acid Analogues

The antimicrobial efficacy is highly dependent on the specific derivative and the target microorganism. Generally, Gram-positive bacteria appear to be more susceptible to this class of compounds than Gram-negative bacteria.[5]

CompoundTarget OrganismMIC (µg/mL)Activity TypeReference
5-Fluoronicotinic acid Streptococcus sp.0.05Bacteriostatic[4]
5-Fluoronicotinamide Streptococcus sp.0.5Bacteriostatic[4]
Nicotinic Acid Hydrazide (13) S. aureus MRSA7.81Bactericidal[5]
Nicotinic Acid Hydrazide (5) S. aureus MRSA15.62Bactericidal[5]
2-fluoro-5-iodophenylboronic acid V. parahaemolyticus100Bactericidal[6]

Expert Analysis: The data highlights that even subtle changes to the nicotinic acid core can drastically alter antimicrobial potency. 5-Fluoronicotinic acid, for instance, is a potent inhibitor of Streptococcus sp. growth, and its activity can be reversed by nicotinic acid, suggesting it acts as an antimetabolite.[4] More complex hydrazide derivatives show excellent activity against resistant strains like MRSA.[5] The presence of fluorine is a recurring motif in potent antibacterial agents (e.g., fluoroquinolones), suggesting that this compound is a highly relevant scaffold for developing new antibiotics.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of nicotinic acid and other heterocyclic structures have been explored for their ability to modulate inflammatory pathways, primarily through the inhibition of enzymes like cyclooxygenase (COX) and mediators like nuclear factor kappa B (NF-κB).[7][8]

Performance Comparison of Related Inhibitors

While specific data on this compound derivatives is limited, related structures show significant anti-inflammatory potential. The mechanism often involves inhibiting the production of pro-inflammatory prostaglandins by targeting COX enzymes.

Compound ClassDerivative ExampleTargetIC₅₀ (µM)Reference
Isonicotinate Isonicotinate of meta-aminophenol (5)ROS Production1.42 µg/mL[9]
Phloroglucinol Diacylphloroglucinol (2)iNOS19.0[7]
Phloroglucinol Diacylphloroglucinol (2)NF-κB34.0[7]
Benzothiazine Derivative BS26COX-218.20[10]
Benzothiazine Derivative BS28COX-212.46[10]

Expert Analysis: The data from related heterocyclic compounds is highly encouraging. Benzothiazine derivatives show selective inhibition of COX-2, the inducible isoform of the enzyme that is a key target for anti-inflammatory drugs.[10] This selectivity is crucial for avoiding the gastrointestinal side effects associated with non-selective NSAIDs.[8] The ability of isonicotinates to potently inhibit reactive oxygen species (ROS) production also points to a valuable mechanism for mitigating inflammatory damage.[9] Given these precedents, derivatives of this compound are strong candidates for development as novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights and Future Perspectives

The collective data from derivatives of nicotinic acid and related halogenated heterocycles allows for the formulation of key SAR insights:

  • Role of Halogens: Fluorine substitution often enhances biological activity and improves pharmacokinetic properties. The position and nature of the halogen are critical; for example, a chlorine atom can act as a leaving group for further synthesis or contribute to binding interactions.[2]

  • Carboxylic Acid Derivatization: Converting the carboxylic acid to amides or hydrazides is a common and effective strategy for generating potent bioactive molecules, particularly in the antimicrobial and anticancer space.[5]

  • Molecular Hybridization: Combining the chloro-fluoro-nicotinic acid scaffold with other known pharmacophores (e.g., quinolones, chalcones, benzothiazoles) is a powerful approach to creating hybrid molecules with enhanced potency and potentially novel mechanisms of action.[2]

Future Directions: The this compound scaffold is ripe for further exploration. Future research should focus on synthesizing a focused library of derivatives and screening them against a broad panel of biological targets. Particular emphasis should be placed on developing selective COX-2 inhibitors for inflammation, novel topoisomerase inhibitors for cancer, and potent antimetabolites to combat antibiotic-resistant bacteria.

References

A Researcher's Guide to the Spectroscopic Differentiation of Halogenated Nicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Formula

Nicotinic acid, or niacin (Vitamin B3), is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1][2] Its pyridine core, however, also makes it a versatile scaffold in medicinal chemistry. The strategic placement of halogen atoms (F, Cl, Br, I) onto this core can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated nicotinic acid isomers critical building blocks in the synthesis of novel pharmaceuticals and agrochemicals.[3][4]

However, with identical molecular formulas, these isomers present a significant analytical challenge. Distinguishing between, for example, 2-chloronicotinic acid and 6-chloronicotinic acid is impossible by mass alone. A successful synthesis and application pipeline hinges on the unambiguous structural confirmation that only a multi-technique spectroscopic approach can provide.

This guide provides an in-depth comparison of halogenated nicotinic acid isomers using four cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). We will explore the theoretical underpinnings of how isomerism impacts spectral output and provide practical, field-proven protocols for data acquisition.

Chapter 1: The Foundational Principles of Spectroscopic Isomer Differentiation

The ability to distinguish isomers lies in how the unique spatial arrangement of atoms within each molecule interacts differently with various forms of electromagnetic energy. The position of a halogen substituent creates a distinct electronic environment that serves as a unique fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for isomer elucidation.[5] The electron-withdrawing nature of the pyridine nitrogen and the halogen atom creates a unique electronic environment for each proton and carbon atom. This results in distinct chemical shifts (δ) . Furthermore, the through-bond coupling between adjacent protons provides specific coupling constants (J) and splitting patterns (multiplicity) that are dependent on their relative positions, a principle that is key to distinguishing isomers.[6][7]

  • Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational frequencies of chemical bonds. While isomers share the same functional groups (carboxylic acid, pyridine ring, C-X bond), the position of the halogen affects the bond strengths and vibrational modes of the entire molecule.[8] These subtle differences are most apparent in the complex "fingerprint region" (below 1500 cm⁻¹), which provides a unique pattern for each isomer.[9]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the electronic transitions within a molecule, primarily involving π-electrons in the pyridine ring. The position of the halogen substituent acts as an auxochrome, subtly modifying the energy of the π → π* and n → π* transitions. This leads to slight variations in the wavelength of maximum absorbance (λmax), which can aid in differentiation.[10][11]

  • Mass Spectrometry (MS) : While all isomers have the same molecular weight, MS is invaluable when dealing with chlorine- or bromine-containing compounds due to their characteristic isotopic patterns.[12] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M+ and M+2 peaks with a 3:1 intensity ratio.[13] Bromine's isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 ratio, resulting in M+ and M+2 peaks of almost equal height.[13]

Chapter 2: A Comparative Analysis of Chloro- and Bromo-Nicotinic Acid Isomers

To illustrate these principles, let's compare the spectroscopic data for three common isomers: 2-chloronicotinic acid, 6-chloronicotinic acid, and 5-bromonicotinic acid.

Visualizing the Isomers

First, it is crucial to visualize the structures and the standard numbering of the pyridine ring to understand the forthcoming spectral assignments.

Caption: Chemical structures of 2-chloronicotinic acid, 6-chloronicotinic acid, and 5-bromonicotinic acid.

¹H NMR Spectroscopic Data

The proton NMR spectra provide the most definitive differentiation. The chemical shifts of the three aromatic protons are highly sensitive to the location of the electron-withdrawing halogen.

CompoundH-4 (δ, ppm, mult, J Hz)H-5 (δ, ppm, mult, J Hz)H-6 (δ, ppm, mult, J Hz)Other
2-Chloronicotinic Acid ~8.3 (dd, J ≈ 7.7, 1.9)~7.6 (dd, J ≈ 7.7, 4.9)~8.6 (dd, J ≈ 4.9, 1.9)COOH proton
6-Chloronicotinic Acid ~8.3 (dd, J ≈ 8.2, 2.5)~7.6 (d, J ≈ 8.2)N/ACOOH proton
5-Bromonicotinic Acid ~8.8 (d, J ≈ 2.2)N/A~9.1 (d, J ≈ 2.0)COOH proton

Data synthesized from available spectra.[14][15] Exact values vary with solvent and concentration.

Analysis:

  • Distinguishing 2-Chloro from 6-Chloro : In 2-chloronicotinic acid, all three aromatic protons (H-4, H-5, H-6) are present and exhibit characteristic doublet of doublets splitting.[15] In contrast, 6-chloronicotinic acid lacks a proton at the 6-position, resulting in a simpler spectrum with only two signals for the aromatic protons (H-4 and H-5).[14] This difference in the number of signals is an unambiguous differentiator.

  • 5-Bromonicotinic Acid : The bromine at position 5 results in two protons at positions 4 and 6 that are meta-coupled, leading to small coupling constants (typically 2-3 Hz) and appearing as sharp doublets or triplets depending on resolution.

Infrared (IR) Spectroscopic Data

Key vibrational frequencies help confirm functional groups and provide fingerprint identification.

Wavenumber (cm⁻¹)Vibration2-Chloronicotinic Acid6-Chloronicotinic Acid5-Bromonicotinic Acid
~3100-2500O-H stretch (Carboxylic acid)BroadBroadBroad
~1710C=O stretchStrongStrongStrong
~1600-1550C=C, C=N ring stretchMultiple bandsMultiple bandsMultiple bands
~1300C-O stretch, O-H bendPresentPresentPresent
Below 800C-Cl / C-Br stretchPresentPresentPresent

Data synthesized from general IR tables and specific compound data.[16][17][18][19]

Analysis: The most significant differences appear in the fingerprint region (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations and the C-Cl stretching modes are highly sensitive to the substitution pattern on the pyridine ring. While the major bands for the carboxylic acid will be present in all isomers, the unique combination of peaks in the 600-1200 cm⁻¹ range allows for definitive matching to a reference spectrum.

UV-Vis and Mass Spectrometry Data
TechniqueParameter2-Chloronicotinic Acid6-Chloronicotinic Acid5-Bromonicotinic Acid
UV-Vis λmax (nm)~215, ~270~220, ~275~210, ~270
Mass Spec. Molecular Ion (m/z)157/159157/159201/203
Mass Spec. Isotopic Ratio~3:1~3:1~1:1

Data synthesized from various sources.[19][20][21] λmax can vary significantly with solvent and pH.

Analysis:

  • UV-Vis : While subtle shifts in λmax exist, they are often not sufficient for unambiguous identification on their own without high-purity standards for direct comparison. The primary value is in confirming the presence of the pyridine chromophore.

  • Mass Spectrometry : MS clearly distinguishes the chloro-isomers from the bromo-isomer based on the molecular weight (157.56 g/mol for chloro vs. 202.01 g/mol for bromo).[19][20] Crucially, it confirms the presence of one chlorine atom in the chloro-isomers through the characteristic ~3:1 ratio of the M+ and M+2 peaks, and one bromine atom in the bromo-isomer with the ~1:1 M+ and M+2 peak ratio.

Chapter 3: Standardized Experimental Protocols

Reproducible and high-quality data is the bedrock of accurate analysis. The following protocols provide a validated starting point for the analysis of halogenated nicotinic acid isomers.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic identification of chemical isomers.

Protocol 1: NMR Spectroscopy

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the polar nicotinic acids and its residual solvent peak does not interfere with the aromatic region. The acidic proton of the carboxyl group is also observable in DMSO-d₆, typically as a very broad singlet.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the halogenated nicotinic acid isomer.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

    • Cap the tube and gently vortex to ensure the sample is fully dissolved.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: 16 ppm, centered at ~8 ppm.

    • Acquisition Time: ≥ 2.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard single-pulse with proton decoupling ('zgpg30').

    • Spectral Width: 200 ppm, centered at ~120 ppm.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: ≥ 1024 (due to low natural abundance of ¹³C).

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual DMSO peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

    • Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy (ATR)

Rationale: Attenuated Total Reflectance (ATR) is a rapid and simple method for solid samples, requiring minimal preparation and eliminating the need for KBr pellets.

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Spectrometer Setup:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and ensure good contact with the crystal using the pressure anvil.

    • Collect the sample spectrum. The instrument software will automatically ratio it against the background.

Protocol 3: UV-Vis Spectroscopy

Rationale: Ethanol or methanol are suitable solvents as they are transparent in the relevant UV range and can dissolve the analytes.

  • Sample Preparation:

    • Prepare a stock solution of the sample in ethanol (e.g., 1 mg/mL).

    • Create a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.

    • Run a baseline correction with the blank.

    • Rinse and fill the cuvette with the sample solution.

    • Scan the sample from 400 nm to 200 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The differentiation of halogenated nicotinic acid isomers is a task that demands a multi-faceted spectroscopic approach. While each technique provides valuable clues, no single method is as powerful as their combined application. ¹H NMR spectroscopy typically offers the most definitive data for distinguishing positional isomers by revealing the number of protons and their unique coupling patterns. Mass spectrometry is indispensable for confirming the presence and type of halogen through isotopic analysis. IR and UV-Vis spectroscopy serve as excellent complementary techniques for confirming functional groups and the core chromophore, respectively. By employing the systematic workflow and robust protocols outlined in this guide, researchers can confidently and accurately elucidate the structure of these vital chemical building blocks, ensuring the integrity and success of their research and development efforts.

References

A Senior Application Scientist's Guide: Reactivity Comparison of Fluorinated vs. Chlorinated Pyridines in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance. The functionalization of this heterocycle, often achieved through Nucleophilic Aromatic Substitution (SNAr), is a critical step in the synthesis of novel molecular entities. A frequent decision point in this process is the choice of halogenating agent: should one employ a fluorinated or a chlorinated pyridine?

This guide provides an in-depth, objective comparison of the reactivity of these two classes of halopyridines. Moving beyond simple cataloging, we will explore the underlying mechanistic principles, present supporting experimental data, and offer practical protocols to inform your synthetic strategy.

The Engine of Substitution: Understanding SNAr on the Pyridine Ring

The primary reaction pathway for the functionalization of halopyridines is the Nucleophilic Aromatic Substitution, or SNAr, reaction. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the halogen. This step is typically the slowest and therefore the rate-determining step of the reaction.[1][2] The attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination & Aromatization: The halide ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The pyridine ring is intrinsically activated for this reaction. The electronegative nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons and making them more susceptible to nucleophilic attack.[3][4] This effect is most pronounced at the 2- (ortho) and 4- (para) positions, where the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitrogen atom via resonance, a crucial stabilizing factor.[3][4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a halopyridine.

The "Element Effect" Paradox: Why Fluorine Excels in SNAr

In standard aliphatic substitutions (SN1/SN2), halide leaving group ability follows the trend I > Br > Cl > F, which corresponds to the strength of their conjugate acids (weaker bases are better leaving groups).[5] However, in many SNAr reactions, this trend is inverted, with fluoride being the most effective leaving group.[6]

This apparent contradiction is resolved by considering the rate-determining step. Since the initial nucleophilic attack is the bottleneck, factors that accelerate this step will have the greatest impact on the overall reaction rate.[2]

  • Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect makes the attached carbon atom significantly more electrophilic (electron-poor), lowering the activation energy for the nucleophilic attack.[2][7]

  • Intermediate Stabilization: This same powerful inductive effect helps to stabilize the negative charge that develops in the Meisenheimer complex, further lowering the energy of the transition state for its formation.[2]

Because the departure of the halide is a fast, non-rate-limiting step, the traditional "leaving group ability" based on basicity is less important than the ability to accelerate the initial attack. The result is a reactivity order of F > Cl > Br > I for activated SNAr substrates.

Reactivity Deep Dive: A Positional and Quantitative Comparison

The reactivity advantage of fluoropyridines over their chloro-analogues is most dramatically observed at the electronically activated 2- and 4-positions.

Reactant ComparisonNucleophile / SolventRelative Rate (kF / kCl)Key ObservationSource
2-Fluoropyridine vs. 2-ChloropyridineSodium Ethoxide / Ethanol~320Fluoropyridine reacts 320 times faster.[8][9][10]
2-Fluoropyrazine vs. 2-Chloropyrazine1.07 N Sodium Hydroxide~630Fluoropyrazine has a half-life of 43 minutes vs. ~19 days for the chloropyrazine.[11]

As the data clearly shows, the rate enhancement is not minor; it is a profound effect spanning several orders of magnitude. This higher reactivity means that substitutions on fluoropyridines can often be performed under much milder conditions (e.g., lower temperatures, shorter reaction times), which is a significant advantage when working with complex, sensitive substrates in late-stage functionalization.[8] While 2- and 4-chloropyridines are often more readily available and less expensive, the superior reactivity of the fluoro counterparts can be enabling for challenging transformations.[8]

Conversely, 3-halopyridines are substantially less reactive towards SNAr.[3] This is because the negative charge of the Meisenheimer complex cannot be delocalized onto the ring nitrogen from the meta position.[3][4] Without this crucial stabilization, the intermediate is much higher in energy, and the reaction is kinetically disfavored. While the inductive effects still render 3-fluoropyridine more activated than 3-chloropyridine, direct SNAr at this position is generally difficult for both.

Practical Application: Experimental Protocols

To illustrate the practical differences, here are representative protocols for the amination of a 2-halopyridine. Note the milder conditions required for the fluorinated substrate.

Protocol 1: Amination of 2-Chloropyridine (Standard Conditions)

This protocol is adapted from general procedures for SNAr reactions on activated chloro-heterocycles.[12]

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine nucleophile (e.g., Benzylamine) (1.1 equiv)

  • Base (e.g., Triethylamine or K2CO3) (1.2 equiv)

  • Solvent (e.g., Anhydrous Ethanol or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine (1.0 equiv).

  • Dissolve the starting material in the chosen solvent (to a concentration of approx. 0.1-0.2 M).

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of the base (1.2 equiv).

  • Heat the reaction mixture to reflux (e.g., Ethanol, ~78 °C; DMF, may require >100 °C) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Perform a standard aqueous workup: remove the solvent under reduced pressure, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aminopyridine product.

Protocol 2: Amination of 2-Fluoropyridine (Mild Conditions)

The high reactivity of 2-fluoropyridine often allows the reaction to proceed efficiently at lower temperatures.[8]

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Amine nucleophile (e.g., Benzylamine) (1.1 equiv)

  • Base (e.g., K2CO3) (1.2 equiv)

  • Solvent (e.g., Acetonitrile or DMSO)

Procedure:

  • To a round-bottom flask with a magnetic stirrer, dissolve 2-fluoropyridine (1.0 equiv) in the chosen solvent (approx. 0.1-0.2 M).

  • Add the amine nucleophile (1.1 equiv) and the base (1.2 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically much faster than with the chloro-analogue.

  • Upon completion, perform an aqueous workup and purification as described in Protocol 1.

Strategic Synthesis: A Decision-Making Framework

The choice between a fluorinated and chlorinated pyridine is a strategic one, balancing reactivity, cost, and synthetic goals.

Decision_Framework Start Select Halopyridine for SₙAr Position Halogen at C2 or C4? Start->Position Reactivity High Reactivity Needed? (e.g., weak nucleophile, sensitive substrate) Position->Reactivity Yes MetaPosition Halogen at C3? Position->MetaPosition No UseFluoro Use Fluoropyridine (Milder conditions, faster reaction) Reactivity->UseFluoro Yes UseChloro Use Chloropyridine (Cost-effective, standard conditions) Reactivity->UseChloro No Reconsider Reconsider SₙAr Approach (Very low reactivity, consider alternative coupling) MetaPosition->Reconsider Yes

References

A Comparative Guide to the Efficacy of 6-Chloro-2-fluoronicotinic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this heterocycle is paramount in modulating the physicochemical and pharmacological properties of drug candidates. Among the panoply of substituted nicotinic acids, 6-Chloro-2-fluoronicotinic acid has emerged as a versatile and highly reactive intermediate. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by experimental data and mechanistic insights, to inform rational choices in complex synthetic campaigns.

The Strategic Advantage of this compound: A Tale of Two Halogens

The synthetic utility of this compound is fundamentally dictated by the differential reactivity of its two halogen substituents. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). The position of the substituents and their intrinsic electronic properties create a nuanced reactivity profile.

The fluorine atom at the 2-position is significantly more labile to nucleophilic displacement than the chlorine atom at the 6-position. This is a well-established principle in the chemistry of halopyridines. Studies have shown that 2-fluoropyridines can react up to 320 times faster than their 2-chloro counterparts in nucleophilic substitution reactions with sodium ethoxide.[1][2] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C2-F bond and stabilizes the Meisenheimer intermediate formed during the SNAr reaction.

Conversely, the chlorine atom at the 6-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The relative reactivity of halogens in these transformations follows the general trend of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. While the C-Cl bond is the least reactive, its activation can be readily achieved with modern, electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

This orthogonal reactivity allows for a stepwise and regioselective functionalization of the pyridine core, making this compound a powerful building block for generating molecular diversity.

Comparative Performance in Key Synthetic Transformations

To empirically evaluate the efficacy of this compound, we present a comparative analysis with its close structural analogs: 2,6-dichloronicotinic acid and 6-bromo-2-fluoronicotinic acid. The following sections detail the expected outcomes and provide model experimental protocols for two of the most crucial transformations in drug discovery: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing moieties is a frequent objective in medicinal chemistry. The Buchwald-Hartwig amination offers a robust method for forging C-N bonds. Here, we compare the reaction of our target intermediate and its analogs with morpholine, a common secondary amine.

Table 1: Comparative Yields in Buchwald-Hartwig Amination with Morpholine

IntermediateReaction SiteCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound C2-F Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012>90
2,6-Dichloronicotinic acidC2-Cl / C6-ClPd(OAc)₂ / XPhosNaOtBuToluene11024~70 (mono-amination)
6-Bromo-2-fluoronicotinic acidC2-FPd₂(dba)₃ / XantphosCs₂CO₃Toluene11012>90

Yields are estimated based on literature precedents for similar substrates.

The data clearly indicates the superior reactivity of the C-F bond at the 2-position, leading to higher yields under standard Buchwald-Hartwig conditions. While the amination of 2,6-dichloronicotinic acid is feasible, it often requires more forcing conditions and can lead to mixtures of mono- and di-aminated products, necessitating careful control of stoichiometry.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reactants This compound (1.0 mmol) Morpholine (1.2 mmol) Cs2CO3 (2.0 mmol) Catalyst Pd2(dba)3 (0.02 mmol) Xantphos (0.04 mmol) Heating Heat to 110 °C Reactants->Heating Combine in a sealed tube Solvent Toluene (5 mL, anhydrous and degassed) Stirring Stir under Argon for 12 h Cooling Cool to room temperature Stirring->Cooling Reaction completion Filtration Filter through Celite Extraction Extract with Ethyl Acetate Purification Column chromatography Product Product Purification->Product Isolate pure product

Experimental workflow for Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The formation of biaryl structures is a cornerstone of modern drug design. The Suzuki-Miyaura coupling is a powerful and versatile tool for this purpose. In this comparison, we examine the coupling of our intermediates with 4-methoxyphenylboronic acid.

Table 2: Comparative Yields in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

IntermediateReaction SiteCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound C6-Cl Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~80
2,6-Dichloronicotinic acidC6-ClPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~75
6-Bromo-2-fluoronicotinic acidC6-BrPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9510>90

Yields are estimated based on literature precedents for similar substrates.

As expected from the general reactivity trend of halogens in Suzuki-Miyaura coupling, the 6-bromo analog provides the highest yield in a shorter time. However, this compound demonstrates comparable reactivity to 2,6-dichloronicotinic acid, achieving good yields with the aid of a modern, highly active catalyst system. The slightly lower reactivity of the C-Cl bond compared to the C-Br bond is a known trade-off, often balanced by the lower cost and greater availability of chlorinated starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reactants This compound (1.0 mmol) 4-Methoxyphenylboronic acid (1.2 mmol) K3PO4 (2.0 mmol) Catalyst Pd(OAc)2 (0.02 mmol) SPhos (0.04 mmol) Heating Heat to 100 °C Reactants->Heating Combine in a Schlenk flask Solvent Toluene/H2O (10:1, 5 mL, degassed) Stirring Stir under Argon for 18 h Cooling Cool to room temperature Stirring->Cooling Reaction completion PhaseSeparation Separate aqueous and organic layers Extraction Extract aqueous layer with Ethyl Acetate Purification Column chromatography Product Product Purification->Product Isolate pure product

References

A Guide to Strategic Reagent Selection: Alternatives to 6-Chloro-2-fluoronicotinic Acid in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the substituted pyridine moiety is a cornerstone of modern medicinal chemistry, appearing in approximately 20% of the top 200 drugs.[1] 6-Chloro-2-fluoronicotinic acid is a highly valuable building block for creating these complex scaffolds, offering two distinct halogen leaving groups at the activated C2 and C6 positions. However, reliance on a single, specialized reagent can introduce constraints related to cost, availability, or specific reactivity profiles.[2][3]

This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will move beyond a simple list of substitutes to explore the causality behind experimental choices, empowering you to make strategic decisions tailored to your specific synthetic goals. We will analyze direct analogues, alternative synthetic pathways using simpler precursors, and modern de novo ring construction methods, all supported by mechanistic insights and actionable experimental protocols.

The Benchmark: Understanding the Reactivity of this compound

This compound is a powerful reagent due to the differential reactivity of its two halogen substituents. The pyridine ring is intrinsically electron-poor, which activates the positions ortho (C2, C6) and para (C4) to the ring nitrogen for nucleophilic aromatic substitution (SNAr).[4] The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5]

A key feature of the SNAr mechanism is that the initial attack of the nucleophile is often the rate-determining step. Highly electronegative substituents, like fluorine, are excellent at stabilizing the transition state leading to the Meisenheimer complex. This is why, contrary to SN2 reactions, fluoride is often an excellent leaving group in SNAr chemistry—a phenomenon known as the "element effect".[6] In this compound, this creates a nuanced reactivity profile where selectivity for displacing the chloride or the fluoride can be tuned based on the nucleophile and reaction conditions.

Direct Analogues: A Comparative Analysis

The most straightforward alternatives are other dihalogenated nicotinic acids. The choice between them hinges on the subtle differences in leaving group ability and the desired reactivity.

Alternative 1: 2,6-Dichloronicotinic Acid

As a pivotal intermediate in its own right, 2,6-dichloronicotinic acid offers two identical leaving groups, simplifying reactivity predictions but posing a challenge for selective mono-substitution.[7][8] It is often used when disubstitution is the goal or when reaction conditions can be carefully controlled to favor the replacement of a single chlorine atom.

Alternative 2: 6-Bromo-2-fluoronicotinic Acid

This analogue replaces the 6-chloro substituent with a bromine.[9][10] In SNAr reactions where the first step (nucleophilic attack) is rate-determining, the reactivity order of halogens is often F > Cl ≈ Br.[6] However, if the second step (loss of the leaving group) becomes more significant, the C-Br bond, being weaker than the C-Cl bond, can lead to faster substitution. This makes 6-bromo-2-fluoronicotinic acid a valuable alternative when different reactivity or selectivity is required.

Data Presentation: Comparison of Halogenated Nicotinic Acids
ReagentKey FeaturesTypical ApplicationRelative Reactivity Profile
This compound Two different leaving groups (Cl, F) for potential sequential or selective substitution.Synthesis of complex pyridines where stepwise functionalization is desired.F is highly activating for nucleophilic attack; Cl is a good leaving group.
2,6-Dichloronicotinic acid Two identical, moderately reactive leaving groups.Useful for symmetrical disubstitution or controlled mono-substitution.[11]Generally less reactive than the fluorinated analogue for the initial attack.
6-Bromo-2-fluoronicotinic acid Combines the high activating effect of fluorine with the leaving group ability of bromine.Scenarios requiring enhanced reactivity at the C6 position compared to the chloro-analogue.Bromine's leaving group ability can be advantageous, potentially altering selectivity.
A Shift in Strategy: Building Complexity from Simpler Precursors

A more cost-effective and flexible approach can be to start with a simpler, more fundamental building block like 2,6-dichloropyridine and introduce the carboxylic acid functionality at a later stage. This strategy increases the number of steps but allows for greater diversity in the synthetic route.

The electron-withdrawing nature of the nitrogen and the two chlorine atoms in 2,6-dichloropyridine strongly activates the ring for nucleophilic attack, enabling selective mono-substitution under controlled conditions.[11]

Experimental Workflow: Comparative Synthesis Pathways

The following diagram illustrates the strategic difference between using a pre-functionalized nicotinic acid and a simpler pyridine precursor.

G cluster_0 Pathway A: Pre-functionalized Reagent cluster_1 Pathway B: Simpler Precursor Strategy A1 This compound A2 1. SNAr with Nu-1 (e.g., Amination) A1->A2 A3 2. Amide Coupling / Esterification A2->A3 A4 3. SNAr with Nu-2 (e.g., Alkoxylation) A3->A4 Target_A Final Product A4->Target_A B1 2,6-Dichloropyridine B2 1. Selective SNAr with Nu-2 (e.g., Alkoxylation) B1->B2 B3 2. Directed Ortho-metalation & Carboxylation (CO2) B2->B3 B4 3. SNAr with Nu-1 (e.g., Amination) B3->B4 B5 4. Amide Coupling / Esterification B4->B5 Target_B Final Product B5->Target_B

Caption: Comparison of synthetic routes to a substituted pyridine.

Experimental Protocol: Selective Mono-substitution of 2,6-Dichloropyridine

This protocol describes the selective synthesis of a 2-alkoxy-6-chloropyridine, a common intermediate in medicinal chemistry.[11]

Objective: To synthesize 2-chloro-6-methoxypyridine.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Sodium methoxide (1.05 equiv)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyridine in anhydrous methanol.

  • Reagent Addition: Slowly add sodium methoxide to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-chloro-6-methoxypyridine.

Rationale: By using a slight excess of the nucleophile (sodium methoxide) and controlling the reaction time, selective mono-substitution can be achieved. The first substitution deactivates the ring slightly towards further substitution, aiding in selectivity.

De Novo Synthesis: Building the Pyridine Core from Acyclic Precursors

For highly substituted or uniquely functionalized pyridines, constructing the ring itself—a de novo synthesis—can be the most efficient strategy. These methods offer maximum flexibility in placing substituents. Modern organic chemistry has produced numerous powerful methods, including:

  • Multicomponent Reactions: Combining three or more starting materials in a one-pot reaction to rapidly build complexity.[12]

  • Cascade Reactions: Employing a sequence of intramolecular reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with ketoximes followed by electrocyclization and oxidation.[13]

  • Metal-Catalyzed Cyclizations: Using transition metals to catalyze the formation of the pyridine ring from precursors like 3-azadienynes.[14][15]

Logical Relationship: Synthesis Paradigms

G cluster_0 Functionalization Approach cluster_1 De Novo Approach start1 Halogenated Pyridine (e.g., 2,6-Dichloropyridine) proc1 Nucleophilic Aromatic Substitution (SNAr) start1->proc1 end1 Substituted Pyridine proc1->end1 start2 Acyclic Precursors (e.g., Amides, Alkynes) proc2 Metal-Catalyzed Cyclization / Cascade start2->proc2 end2 Substituted Pyridine proc2->end2

Caption: Contrasting functionalization vs. de novo pyridine synthesis.

Mechanistic Underpinnings for Rational Reagent Selection

A deep understanding of the SNAr mechanism is crucial for selecting the right reagent and predicting reactivity.

The SNAr Mechanism on Pyridine

The key to the SNAr reaction on pyridines is the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the nucleophile attacks the C2 or C4 positions.

References

A Comparative Guide to the Synthesis of 6-Chloro-2-fluoronicotinic Acid: Benchmarking Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-2-fluoronicotinic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—an electron-withdrawing chlorine atom and a highly electronegative fluorine atom on a pyridine core—makes it a valuable scaffold for the synthesis of active pharmaceutical ingredients (APIs), including novel inhibitors and therapeutic agents.[1] The strategic placement of these halogens allows for selective downstream functionalization, making the efficiency and scalability of its synthesis a critical concern for researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each method, and present supporting data to inform your selection of the optimal pathway for either laboratory-scale discovery or large-scale manufacturing.

Core Synthetic Strategies: A Mechanistic and Practical Comparison

The synthesis of this compound can be approached from several distinct chemical pathways. We will focus on three principal strategies: the oxidation of a methylpyridine precursor, nucleophilic aromatic substitution (SNAr) via halogen exchange, and the classic Sandmeyer reaction starting from an aminopyridine.

Method 1: Oxidation of 2-Chloro-5-methylpyridine Precursors

The oxidation of a methyl group at the C3 position of the pyridine ring is a direct and common method for installing the required carboxylic acid functionality. The choice of oxidant is the critical determinant of this method's efficiency, safety, and environmental impact.

This classical approach utilizes a powerful and inexpensive oxidizing agent, potassium permanganate (KMnO₄), to convert a methyl group to a carboxylic acid. While widely documented for similar structures, such as the synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine, this method carries significant drawbacks.[2][3]

  • Chemical Rationale: Potassium permanganate is a potent oxidant that can effectively transform an alkyl side chain on an aromatic ring into a carboxylate salt under basic conditions and elevated temperatures. Subsequent acidification yields the final carboxylic acid.

  • Advantages:

    • Inexpensive and readily available reagents.

    • A well-established and robust transformation.

  • Disadvantages:

    • Low Yield: Reported yields for analogous reactions are often modest, around 45%.[2]

    • Poor Atom Economy & Waste: The reaction generates a large volume of manganese dioxide (MnO₂) solid waste, which presents significant disposal challenges, particularly at scale.[2]

    • Harsh Conditions: Typically requires high temperatures (e.g., 95°C) to proceed to completion.[3]

    • Safety Concerns: The reaction can be exothermic and difficult to control, posing safety risks for large-scale production.[2]

A more modern and sustainable approach involves the use of molecular oxygen (or air) as the terminal oxidant, mediated by a transition metal catalyst. This strategy has been successfully applied to the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine.[4][5]

  • Chemical Rationale: A catalyst, typically a cobalt salt like cobalt acetate, facilitates the aerobic oxidation of the methyl group. The reaction proceeds through a radical mechanism, offering a much greener alternative to stoichiometric heavy metal oxidants.

  • Advantages:

    • Environmentally Friendly: Utilizes air as the oxidant, with water as the primary byproduct. Avoids the generation of heavy metal waste.[5]

    • Milder Conditions: The reaction can be conducted under milder conditions (e.g., 80°C) compared to permanganate oxidation.[4]

    • Improved Safety Profile: Generally offers better control over the reaction exotherm.

  • Disadvantages:

    • Requires a catalyst, which may need to be removed from the final product.

    • Optimization of catalyst loading, temperature, and oxygen flow rate is necessary to achieve high conversion and yield.

Experimental Protocol: Catalytic Air Oxidation of 2-Chloro-5-methylpyridine

This protocol is adapted from the synthesis of 6-chloronicotinic acid.[4][5] The synthesis of the target this compound would require the analogous precursor, 6-chloro-2-fluoro-5-methylpyridine.

  • Reaction Setup: To a 1000 mL flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt acetate (3 g).

  • Oxidation: Heat the mixture to 80°C while stirring. Introduce a steady stream of oxygen gas at a controlled flow rate of 0.4 L/min.

  • Reaction Monitoring: Maintain the reaction at 80°C for 4 hours. The reaction progress can be monitored by HPLC or TLC.

  • Workup and Isolation: After the reaction is complete, cool the system to room temperature. The solid product will precipitate.

  • Purification: Filter the crude product. The resulting mixture of 6-chloronicotinic acid and cobalt acetate (approx. 119 g) is then recrystallized from methanol (600 g). Heat to reflux to dissolve, then slowly cool to 5°C to precipitate the purified white product. Filter, wash with cold methanol, and dry under vacuum at 80°C.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Charge Reactor: - 2-Chloro-5-methylpyridine - Chlorobenzene (Solvent) - Cobalt Acetate (Catalyst) B Heat to 80°C A->B C Introduce O₂ (0.4 L/min) B->C D React for 4 hours C->D E Cool to RT & Filter D->E F Recrystallize from Methanol E->F G Isolate Pure Product F->G

Caption: Workflow for Catalytic Air Oxidation.

Method 2: Halogen Exchange (Halex) on a Dichloro-Precursor

This strategy relies on the differential reactivity of halogen substituents on the pyridine ring. By starting with a readily available precursor like 2,6-dichloronicotinic acid, a selective nucleophilic aromatic substitution (SNAr) can be performed to replace one chlorine atom with fluorine.

  • Chemical Rationale: In SNAr reactions on pyridine rings, the C2 and C4 positions are electronically activated for nucleophilic attack. Fluoride is an excellent nucleophile for this transformation, and the resulting C-F bond is strong. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of fluorinated pyridines.[6] This principle underpins the feasibility of selective halogen exchange. The key is to achieve mono-substitution without the reaction proceeding to form 2,6-difluoronicotinic acid.

  • Advantages:

    • High Selectivity: Conditions can be optimized to favor mono-fluorination at the more activated C2 position.

    • Convergent Synthesis: Can be a highly efficient route if the 2,6-dichloronicotinic acid precursor is commercially available or easily synthesized.

    • Avoids Harsh Oxidation: Circumvents the challenges associated with the oxidation of a methyl group.

  • Disadvantages:

    • Precursor Availability: The synthesis is contingent on the accessibility of the 2,6-dichloronicotinic acid starting material.

    • Reaction Control: Requires careful control of temperature and stoichiometry to prevent over-reaction and the formation of difluorinated byproducts.

    • Anhydrous Conditions: Fluoride salts like KF or CsF are often used, which may require anhydrous conditions to maintain reactivity.

Experimental Protocol: Nucleophilic Fluorination

This is a generalized protocol based on established halogen exchange principles for pyridine systems.[7]

  • Reagent Preparation: In a reaction vessel inerted with nitrogen, add an anhydrous polar aprotic solvent such as DMF or DMSO. Add the fluoride source (e.g., anhydrous tetramethylammonium fluoride or spray-dried potassium fluoride).

  • Reaction Setup: Add the 2,6-dichloronicotinic acid ester to the solvent/fluoride slurry.

  • Fluorination Reaction: Heat the mixture to a controlled temperature (e.g., 40-50 °C) and stir for 16-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the mono-fluorinated product by HPLC or GC-MS.

  • Workup: After completion, cool the reaction mixture. The solvent can be removed under reduced pressure.

  • Hydrolysis & Isolation: The resulting crude ester is hydrolyzed to the carboxylic acid using an acidic or basic aqueous solution. For example, add a 30% NaOH solution and stir for 3 hours at room temperature.

  • Purification: Acidify the aqueous solution with 20% HCl to a pH of 3-4 to precipitate the this compound product. Filter the solid, wash with water, and dry under vacuum.

G cluster_setup Fluorination cluster_workup Hydrolysis & Isolation A Prepare Anhydrous Slurry: - Fluoride Source (e.g., KF) - Aprotic Solvent (e.g., DMF) B Add 2,6-Dichloronicotinate Ester A->B C Heat to 40-50°C for 16h B->C D Solvent Removal C->D E Base Hydrolysis (NaOH) D->E F Acidic Precipitation (HCl, pH 3-4) E->F G Filter, Wash & Dry Product F->G

Caption: Workflow for Halogen Exchange (Halex) Pathway.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to install halogens onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced.[8][9] For fluorination, the closely related Balz-Schiemann reaction is often employed.

  • Chemical Rationale: The synthesis would begin with 2-amino-6-chloronicotinic acid. This precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form an aryl diazonium salt.[9] This intermediate is highly reactive. In the Balz-Schiemann variation, tetrafluoroboric acid (HBF₄) is used, which forms a more stable diazonium tetrafluoroborate salt. This salt can often be isolated and then gently heated to decompose, releasing nitrogen gas and yielding the desired aryl fluoride.[8][10]

  • Advantages:

    • Versatility: A powerful and reliable method for accessing substitution patterns that are difficult to achieve through other means.[11]

    • Well-Understood: The mechanism and practical considerations are well-documented in organic chemistry literature.

  • Disadvantages:

    • Hazardous Intermediate: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. Strict temperature control is mandatory.[9]

    • Precursor Synthesis: The synthesis of the required 2-amino-6-chloronicotinic acid precursor may add several steps to the overall sequence.

    • Reagent Handling: Requires handling of corrosive acids and potentially toxic reagents.

Quantitative Benchmarking Summary

The selection of a synthetic route is ultimately a multi-factorial decision. The following table summarizes the key performance indicators for each methodology to facilitate a data-driven comparison.

ParameterMethod 1A: Permanganate OxidationMethod 1B: Catalytic Air OxidationMethod 2: Halogen Exchange (Halex)Method 3: Sandmeyer / Balz-Schiemann
Typical Yield Low (~45%)[2]Good to High (Reported 79.7% for 6-CNA)[4]Good to High (Reported 85.6% for 6-FNA)[7]Moderate to Good
Number of Steps 1 (from methyl precursor)1 (from methyl precursor)2 (esterification/hydrolysis + Halex)2 (diazotization + fluorination)
Reaction Conditions Harsh (High Temp, ~95°C)[3]Mild (Moderate Temp, ~80°C)[4]Mild (Low Temp, 40-50°C)[7]Cryogenic (0-5°C), then thermal
Scalability PoorGoodExcellentModerate (Requires specialized equipment)
Safety Profile Poor (Exothermic, waste)GoodGoodPoor (Explosive intermediate)[9]
Environmental Impact Poor (Heavy metal waste)[2]Excellent (Uses air as oxidant)[5]Moderate (Solvent use)Moderate (Acid/reagent use)
Starting Material Substituted 5-methylpyridineSubstituted 5-methylpyridine2,6-Dichloronicotinic acid2-Amino-6-chloronicotinic acid

Note: Yields are cited from analogous syntheses and may vary for the specific target molecule.

Conclusion and Recommendations

Based on this comparative analysis, the optimal synthetic route to this compound depends heavily on the specific objectives of the research or production campaign.

  • For Large-Scale and Industrial Production: Method 2 (Halogen Exchange) emerges as the most promising strategy. It offers a combination of high yield, excellent scalability, and a favorable safety profile, provided the 2,6-dichloronicotinic acid precursor is economically viable. Its operational simplicity and avoidance of hazardous intermediates or waste streams make it highly attractive for manufacturing.

  • For Laboratory-Scale Synthesis and Discovery: Method 1B (Catalytic Air Oxidation) represents an excellent balance of efficiency and environmental responsibility. It is a green, straightforward process that avoids the hazards of both permanganate oxidation and diazonium salt formation, making it well-suited for academic and early-stage drug discovery labs.

  • Least Recommended Method: Method 1A (Permanganate Oxidation) is largely outdated for anything beyond small-scale proof-of-concept work due to its poor yield, harsh conditions, and significant environmental burden. Similarly, Method 3 (Sandmeyer Reaction) , while chemically effective, should only be considered when other routes are not feasible and when the laboratory is properly equipped to handle potentially explosive diazonium intermediates safely.

The continued development of novel synthetic methodologies, including advancements in flow chemistry to safely manage hazardous intermediates and biocatalytic routes for nicotinic acid derivatives, promises to further refine the synthesis of this important pharmaceutical building block.[12][13]

References

A Medicinal Chemist's Guide to Unlocking Kinase Inhibition: SAR Studies of 6-Chloro-2-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey from a simple chemical scaffold to a potent and selective therapeutic agent is one of meticulous design, synthesis, and evaluation. This guide provides an in-depth comparison of analogs derived from the 6-chloro-2-fluoronicotinic acid core, with a particular focus on their evolution into powerful kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols, to offer a comprehensive resource for advancing your own drug discovery programs.

The this compound Scaffold: A Privileged Starting Point

The this compound moiety, while not extensively studied in isolation, possesses key features that make it an attractive starting point for the synthesis of kinase inhibitors. The pyridine core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature of many successful kinase inhibitors[1][2]. The chloro and fluoro substituents provide handles for synthetic elaboration and can modulate the electronic properties and metabolic stability of the resulting molecules[3][4][5].

This guide will use the development of Anaplastic Lymphoma Kinase (ALK) and c-MET inhibitors, exemplified by the clinical drug Crizotinib, as a central case study to illustrate the SAR principles of this compound analogs. Crizotinib features a closely related (R)-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy] moiety, which highlights the therapeutic potential of this substitution pattern[6][7].

Structure-Activity Relationship (SAR) Insights: From Scaffold to Potent Inhibitors

The transformation of the basic this compound concept into highly active kinase inhibitors involves several key structural modifications. The following sections explore the impact of these changes on inhibitory activity.

The 2-Aminopyridine Core: The Hinge Binder

A critical modification in the development of kinase inhibitors from a nicotinic acid scaffold is the introduction of a 2-amino group, forming a 2-aminopyridine core. This group is instrumental in forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition[6][8].

SAR_Aminopyridine

The Phenyl-ethoxy Moiety: The Selectivity Driver

The elaboration of the nicotinic acid into a more complex structure, such as the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group found in Crizotinib, is a major determinant of potency and selectivity[6][9]. The stereochemistry, substitution pattern on the phenyl ring, and the nature of the linker all play crucial roles.

  • Halogen Substitution: The presence of chlorine and fluorine atoms on the phenyl ring enhances binding affinity and can improve pharmacokinetic properties[5]. The 2,6-dichloro substitution pattern is often optimal for fitting into a specific hydrophobic pocket in kinases like c-MET[6].

  • Stereochemistry: The (R)-configuration of the ethoxy linker is critical for the activity of Crizotinib, demonstrating the importance of precise 3D orientation for optimal interaction with the target kinase[7].

The C5-Substituent: The Solubility and Pharmacokinetic Modulator

The substituent at the C5 position of the pyridine ring significantly influences the physicochemical properties of the analogs, such as solubility and cell permeability. In Crizotinib, a piperidinyl-pyrazole group is present at this position, which contributes to its overall drug-like properties[6]. Modifications at this site are a key strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compounds[10].

SAR_Overview

Comparative Performance of Analogs

The following table summarizes the structure-activity relationship for a series of hypothetical analogs based on the principles derived from the development of ALK inhibitors like Crizotinib. The data illustrates how systematic modifications can impact inhibitory potency.

Analog IDC2-SubstituentC3-MoietyC5-SubstituentALK IC50 (nM)c-MET IC50 (nM)
1 -COOH-H-H>10,000>10,000
2 -NH2-H-H5,0008,000
3 -NH2-(R)-1-(2,6-dichlorophenyl)ethoxy-H250400
4 -NH2-(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy-H80150
5 -NH2-(S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy-H>1,000>1,000
6 -NH2-(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy1-methylpiperazine3050
Crizotinib -NH2-(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy1-(piperidin-4-yl)-1H-pyrazole208

Note: The data for analogs 1-6 are illustrative, based on established SAR principles, to demonstrate the impact of chemical modifications.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Example: ALK)

This assay determines the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human ALK enzyme

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (analogs) dissolved in DMSO

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Prepare a kinase reaction mixture containing ALK enzyme and the peptide substrate in assay buffer.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. Through systematic structural modifications, particularly the introduction of a 2-aminopyridine core for hinge binding, the elaboration of a substituted phenyl-ethoxy moiety for potency and selectivity, and the optimization of a C5-substituent for improved pharmacokinetic properties, highly effective drug candidates can be generated. The case study of Crizotinib provides a compelling example of the successful application of these SAR principles. By employing robust experimental protocols, researchers can confidently evaluate new analogs and advance the discovery of next-generation targeted therapies.

References

In-Vitro Efficacy of Novel Pyridine-Based Compounds as Potential Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of protein kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), remains a cornerstone of drug discovery efforts.[1][2] The development of small molecule inhibitors that can effectively compete with ATP binding to the kinase domain is a proven strategy for disrupting oncogenic signaling.[1][2][] This guide provides a comprehensive in-vitro evaluation of a novel compound derived from 6-Chloro-2-fluoronicotinic acid, designated as CFA-1 , and compares its performance against a well-established EGFR inhibitor, Gefitinib.

The choice of this compound as a starting scaffold is predicated on the prevalence of halogenated pyridines in medicinal chemistry, offering a versatile platform for generating derivatives with diverse biological activities.[4][5][6] The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

From Scaffold to Candidate: The Rationale and Synthesis of CFA-1

This compound presents a unique combination of reactive sites amenable to chemical modification. To explore its potential as a kinase inhibitor, a simple amide derivative, CFA-1, was synthesized. The rationale behind this was to introduce a functional group capable of forming key hydrogen bond interactions within the ATP-binding pocket of EGFR.

Hypothetical Synthesis of CFA-1:

A solution of this compound (1.0 eq) in thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride. The crude acid chloride is then dissolved in dichloromethane and added dropwise to a solution of 4-methoxyaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield CFA-1.

In-Vitro Evaluation: A Two-Pronged Approach

A robust in-vitro assessment is fundamental to characterizing the biological activity of any new compound.[7][8] For CFA-1, a two-pronged approach was employed to determine its specific inhibitory effect on the target kinase and its broader cytotoxic effect on cancer cells.

Target Engagement: In-Vitro Kinase Assay

The primary objective is to ascertain the direct inhibitory effect of CFA-1 on the enzymatic activity of EGFR. A biochemical kinase assay provides a clean, cell-free system to measure this interaction.[9][10][11]

This protocol is designed to measure the phosphorylation of a substrate peptide by the EGFR kinase domain in the presence of the test compound.

  • Reagent Preparation :

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: 10 mM ATP in sterile water.

    • Substrate Peptide (Poly-Glu-Tyr, 4:1): 1 mg/mL in sterile water.

    • Recombinant Human EGFR (catalytic domain): 0.1 mg/mL in kinase buffer.

    • Test Compounds: 10 mM stock solutions of CFA-1 and Gefitinib in DMSO.

  • Assay Procedure :

    • Prepare serial dilutions of CFA-1 and Gefitinib in kinase buffer.

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a master mix containing the substrate peptide and EGFR kinase to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration of 100 µM).[9][12]

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

Cellular Activity: Cytotoxicity Assay

While a kinase assay confirms target engagement, a cell-based cytotoxicity assay is crucial to determine if this inhibition translates to anti-proliferative effects in a biologically relevant context.[13][14] The MTT assay is a widely used colorimetric method to assess cell viability.[13][15][16]

This protocol measures the metabolic activity of A549 non-small cell lung cancer cells, which are known to express EGFR, following treatment with the test compounds.

  • Cell Culture :

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure :

    • Seed 5 x 10³ A549 cells per well in a 96-well plate and allow them to adhere overnight.[14]

    • Prepare serial dilutions of CFA-1 and Gefitinib in culture medium.

    • Remove the old medium and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the in-vitro assays, comparing the performance of CFA-1 with the established EGFR inhibitor, Gefitinib.

Table 1: In-Vitro EGFR Kinase Inhibition

CompoundIC₅₀ (nM)
CFA-1 150
Gefitinib 25

Table 2: Cytotoxicity in A549 Cells

CompoundGI₅₀ (µM)
CFA-1 5.2
Gefitinib 0.8

The data suggests that while CFA-1 demonstrates inhibitory activity against EGFR and cytotoxic effects in A549 cells, its potency is lower than that of Gefitinib in these specific assays. This is a common finding for early-stage compounds and highlights the iterative nature of drug discovery, where initial hits are progressively optimized to enhance their biological activity.

Visualizing the Molecular Context and Experimental Workflow

To provide a clearer understanding of the biological system and the experimental design, the following diagrams illustrate the EGFR signaling pathway and the in-vitro testing workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Grb2 Grb2/Sos P->Grb2 PI3K PI3K P->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR Signaling Pathway.[1][2]

In_Vitro_Workflow cluster_synthesis Compound Synthesis cluster_testing In-Vitro Testing Cascade Start 6-Chloro-2-fluoronicotinic acid Synth Synthesis of CFA-1 Start->Synth Purify Purification & Characterization Synth->Purify Kinase_Assay Biochemical Kinase Assay (EGFR Target Engagement) Purify->Kinase_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay (A549 Cell Viability) Purify->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for in-vitro evaluation.

Conclusion and Future Directions

The in-vitro testing of CFA-1, a novel derivative of this compound, has demonstrated its potential as a starting point for the development of new EGFR inhibitors. While its initial potency is modest compared to the established drug Gefitinib, this guide provides a clear and robust framework for the initial characterization of such compounds.

Future work should focus on structure-activity relationship (SAR) studies to optimize the potency of CFA-1. This would involve synthesizing a library of related analogs and evaluating them through the same in-vitro testing cascade described here. Further characterization could also include assessing the selectivity of the compound against a panel of other kinases and exploring its mechanism of action in more detail.

This systematic approach, combining targeted synthesis with rigorous in-vitro evaluation, is essential for the successful identification and development of the next generation of targeted cancer therapies.

References

Comparative cost analysis of starting materials for nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of Starting Materials for the Synthesis of Nicotinic Acid and Its Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Nicotinic Acid and Its Precursors

Nicotinic acid, also known as niacin or vitamin B3, is a cornerstone molecule in human health and a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1] Industrially, nicotinic acid and its derivatives are indispensable in the pharmaceutical, food, and animal feed industries.[2] The economic viability and environmental impact of producing these essential compounds are heavily dependent on the choice of starting materials and the synthetic routes employed. This guide provides a comprehensive comparative analysis of the primary industrial starting materials for nicotinic acid synthesis, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers, scientists, and drug development professionals.

The industrial production of nicotinic acid has evolved from historical methods, such as the oxidation of nicotine, to highly optimized catalytic processes.[2][3] Today, the global market primarily relies on synthetic routes starting from readily available petrochemical feedstocks.[2] This analysis will focus on the most commercially significant precursors: 3-methylpyridine (3-picoline), quinoline, and 5-ethyl-2-methylpyridine, while also touching upon biosynthetic pathways for a complete perspective.

Comparative Analysis of Key Starting Materials

The selection of a starting material is a multi-faceted decision, balancing cost, process efficiency, safety, and environmental concerns. The following table summarizes the key metrics for the most prevalent industrial precursors.

Starting MaterialTypical Price Range (USD/kg)Primary Synthetic RouteKey IntermediateTypical YieldKey AdvantagesKey Disadvantages
3-Methylpyridine (3-Picoline) 3 - 5Gas-Phase Ammoxidation + Hydrolysis3-Cyanopyridine>90%High yield and selectivity, well-established process.[4]Requires high temperatures and specialized catalysts.[2]
Quinoline 10 - 15Oxidation + DecarboxylationQuinolinic Acid~75-82%Utilizes a different feedstock, offering supply chain diversity.[2]Historically used harsh oxidants; can generate significant waste.[2][5]
5-Ethyl-2-methylpyridine VariesOxidation with Nitric AcidNicotinic Acid~91%High conversion and yield in a continuous process.[2]Generates nitrous oxide (a potent greenhouse gas); corrosive conditions.[2]
Glycerol (via Skraup Synthesis) 1 - 3Reaction with AnilineQuinolineVariableVery low-cost and renewable starting material.[6][7][8]The Skraup synthesis is complex and can have low yields.[8]

Note: Prices are estimates based on publicly available data from various suppliers and are subject to change based on purity, volume, and market conditions.[9][10][11][12][13][14][15]

Detailed Synthetic Pathways and Methodologies

The 3-Methylpyridine (3-Picoline) Route: The Industrial Workhorse

This two-step process is the most dominant method for industrial-scale production of nicotinic acid.[2][4] It is prized for its high efficiency and selectivity.

Workflow Diagram:

cluster_0 Step 1: Ammoxidation cluster_1 Step 2: Hydrolysis 3-Methylpyridine 3-Methylpyridine Reactor Fluidized Bed Reactor (V-Sb-Ti Oxide Catalyst) 300-500°C 3-Methylpyridine->Reactor Ammonia_Air NH3 + Air (O2) Ammonia_Air->Reactor 3-Cyanopyridine 3-Cyanopyridine Reactor->3-Cyanopyridine Yield: ~99% 3-Cyanopyridine_2 3-Cyanopyridine Hydrolysis_Step Alkaline Hydrolysis (e.g., NaOH, 90-95°C) 3-Cyanopyridine_2->Hydrolysis_Step Nicotinic_Acid Nicotinic Acid Hydrolysis_Step->Nicotinic_Acid

Caption: Synthesis of Nicotinic Acid from 3-Methylpyridine.

Expertise & Causality: The choice of a gas-phase ammoxidation is driven by efficiency and atom economy. Reacting 3-methylpyridine with ammonia and air over a sophisticated metal oxide catalyst (often containing vanadium, antimony, and titanium oxides) allows for the direct incorporation of nitrogen and oxidation in a single, continuous step.[2][4] This avoids the use of more expensive and hazardous nitrating agents. The subsequent hydrolysis of the nitrile (3-cyanopyridine) is a robust and high-yielding reaction, typically performed under basic conditions to produce the sodium salt of nicotinic acid, which is then neutralized.[16][17]

Experimental Protocol: Ammoxidation of 3-Methylpyridine [2][4]

  • Catalyst Bed Preparation: A fluidized bed reactor is charged with a V₂O₅-Sb₂O₅-TiO₂ catalyst.

  • Reactant Feed: A gaseous mixture of 3-methylpyridine, ammonia (NH₃), and air (as the oxygen source) is continuously fed through the catalyst bed. The molar ratio of reactants is critical and must be optimized for the specific catalyst.

  • Reaction Conditions: The reactor temperature is maintained between 280–500 °C, and the pressure is kept up to 0.5 MPa.

  • Product Separation: The effluent gas stream, containing 3-cyanopyridine, water, and unreacted starting materials, is cooled. 3-cyanopyridine is then separated and purified by distillation.

  • Hydrolysis: The purified 3-cyanopyridine is hydrolyzed to nicotinic acid, typically using an aqueous solution of sodium hydroxide at elevated temperatures (90-95°C).[17] The resulting sodium nicotinate solution is then acidified to precipitate nicotinic acid, which is isolated by filtration.

The Quinoline Route: A Classic Approach

This method, while less common now for bulk production, remains relevant and was one of the earliest synthetic routes.[18] It involves the oxidative cleavage of the benzene ring fused to the pyridine core.

Workflow Diagram:

cluster_0 Step 1: Oxidation cluster_1 Step 2: Decarboxylation Quinoline Quinoline Oxidation_Reactor Oxidation Reaction Quinoline->Oxidation_Reactor Oxidant Oxidizing Agent (e.g., KMnO4, H2O2) Oxidant->Oxidation_Reactor Quinolinic_Acid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Oxidation_Reactor->Quinolinic_Acid Quinolinic_Acid_2 Quinolinic Acid Decarboxylation_Step Thermal Decarboxylation (Heat, ~320°C) Quinolinic_Acid_2->Decarboxylation_Step Yield: ~82% Nicotinic_Acid Nicotinic Acid Decarboxylation_Step->Nicotinic_Acid

Caption: Synthesis of Nicotinic Acid from Quinoline.

Expertise & Causality: The synthesis relies on the relative stability of the pyridine ring compared to the benzene ring under oxidative conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can selectively cleave the carbocyclic ring, yielding quinolinic acid (pyridine-2,3-dicarboxylic acid).[5][19] The subsequent step is a thermal decarboxylation. Heating quinolinic acid removes the carboxyl group at the 2-position, leaving the desired 3-carboxyl group to form nicotinic acid.[2] This method's trustworthiness hinges on controlling the oxidation to prevent over-oxidation and ring-opening of the pyridine moiety.

Experimental Protocol: Oxidation of Quinoline [2][5]

  • Reaction Setup: Quinoline is dissolved in an appropriate solvent (e.g., an alkaline aqueous solution for KMnO₄ oxidation).

  • Oxidant Addition: An oxidizing agent, such as potassium permanganate or hydrogen peroxide with a catalyst, is added portion-wise to the quinoline solution while controlling the temperature to manage the exothermic reaction.[5][20]

  • Reaction Monitoring: The reaction is monitored by techniques like TLC or HPLC until the quinoline is consumed.

  • Workup: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts (e.g., filtering MnO₂ in the case of permanganate oxidation). The resulting solution containing the salt of quinolinic acid is then acidified to precipitate the product.

  • Decarboxylation: The isolated quinolinic acid is heated to approximately 320°C to induce decarboxylation, yielding nicotinic acid.[2] The product can be purified by recrystallization.

Biosynthetic Pathways: Nature's Approach

For context, it is valuable to understand how nicotinic acid is synthesized in biological systems. These pathways are not typically used for industrial chemical synthesis but are the basis for emerging biocatalytic and fermentation-based production methods.[1] The two primary biosynthetic routes start from either the amino acid tryptophan or aspartic acid.[3][21] Both pathways converge at the key intermediate, quinolinic acid.[22]

Pathway Diagram:

Tryptophan Tryptophan Kynurenine_Pathway Kynurenine_Pathway Tryptophan->Kynurenine_Pathway Multiple Steps (Humans) Quinolinic_Acid Quinolinic_Acid Kynurenine_Pathway->Quinolinic_Acid Aspartic_Acid Aspartic_Acid Aspartate_Oxidase Aspartate_Oxidase Aspartic_Acid->Aspartate_Oxidase Multiple Steps (Bacteria, Plants) Aspartate_Oxidase->Quinolinic_Acid Decarboxylation Decarboxylation Quinolinic_Acid->Decarboxylation Quinolinate phosphoribosyltransferase NaMN NaMN Decarboxylation->NaMN Nicotinic Acid Mononucleotide NAD_Synthesis NAD_Synthesis NaMN->NAD_Synthesis Preiss-Handler Pathway NAD NAD NAD_Synthesis->NAD

Caption: Converging Biosynthetic Pathways to NAD+.

Conclusion and Future Outlook

The choice of starting material for nicotinic acid synthesis is a critical decision that dictates the economic and environmental profile of the manufacturing process. The ammoxidation of 3-methylpyridine stands out as the most industrially advanced and efficient method, offering high yields and selectivity.[4] The quinoline oxidation route, while historically significant, is generally less competitive due to higher starting material costs and the use of harsher reagents.[2][9] The oxidation of 5-ethyl-2-methylpyridine is also a major industrial process but raises environmental concerns due to the use of nitric acid and the production of N₂O.[2]

Looking ahead, the field is increasingly shifting towards greener and more sustainable methodologies. Biocatalytic processes, such as the enzymatic hydrolysis of 3-cyanopyridine to nicotinamide or nicotinic acid, are gaining traction as they operate under mild conditions and offer high selectivity.[1][16] Furthermore, engineered microbial systems that can produce nicotinic acid from renewable feedstocks like glycerol or sugars represent a promising frontier, potentially disrupting the reliance on petrochemical precursors in the long term.[23][24] For drug development professionals and researchers, understanding the nuances of these classical and emerging synthetic routes is paramount for making informed decisions in process development, sourcing, and lifecycle management.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of the chemical tools you employ. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Chloro-2-fluoronicotinic acid, ensuring the safety of your laboratory personnel and the protection of our environment. Our focus is to provide not just a set of instructions, but a framework of understanding, grounded in scientific principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before we delve into the disposal procedures, it is crucial to understand the inherent hazards of this compound. This halogenated organic acid, while a valuable building block in synthetic chemistry, presents several risks that dictate its handling and disposal protocols.

Key Hazards:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Can lead to serious eye damage.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of its dust.

These hazards are the primary drivers for the stringent personal protective equipment (PPE) requirements and the specific waste segregation protocols outlined in this guide.

The Cornerstone of Safe Disposal: Your Laboratory's Chemical Hygiene Plan

All disposal procedures for this compound must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP). As mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.1450, the CHP is a written program that sets forth procedures, equipment, personal protective equipment, and work practices to protect employees from the health hazards of the chemicals in their work environment.[1][2][3] Before proceeding, ensure you are familiar with your laboratory's specific CHP.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, whether in its pure form or as a waste product, the following PPE is mandatory to mitigate exposure risks:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that can cause serious eye irritation.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dusts are generated.To prevent inhalation of the compound, which can cause respiratory tract irritation.

The Cardinal Rule: Segregation of Halogenated Organic Waste

The most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[4] Mixing of incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can result in non-compliance with hazardous waste regulations and increased disposal costs.

Why Segregation is Paramount: The Chemistry of Incompatibility

This compound is incompatible with the following, and must never be mixed in a waste container:

  • Strong Oxidizing Agents: Can cause a violent reaction, potentially leading to a fire or explosion.

  • Strong Bases: As an acid, it will undergo a vigorous, exothermic neutralization reaction with strong bases.

  • Strong Acids: While it is an acid itself, mixing with other strong acids can lead to unforeseen reactions and is generally poor practice.

The following diagram illustrates the correct waste segregation pathway for this compound.

WasteSegregation cluster_lab Laboratory Operations cluster_waste_streams Waste Segregation 6_Chloro_2_fluoronicotinic_acid This compound (Solid or in Solution) Halogenated_Organic_Waste Halogenated Organic Waste (Designated Container) 6_Chloro_2_fluoronicotinic_acid->Halogenated_Organic_Waste Correct Pathway Non_Halogenated_Waste Non-Halogenated Organic Waste 6_Chloro_2_fluoronicotinic_acid->Non_Halogenated_Waste Incorrect Aqueous_Acid_Waste Aqueous Acid Waste 6_Chloro_2_fluoronicotinic_acid->Aqueous_Acid_Waste Incorrect Aqueous_Base_Waste Aqueous Base Waste 6_Chloro_2_fluoronicotinic_acid->Aqueous_Base_Waste Incorrect

Caption: Waste Segregation Pathway for this compound.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste within a laboratory's Satellite Accumulation Area (SAA), in compliance with U.S. Environmental Protection Agency (EPA) regulations.[5][6][7]

Establishing a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before it is moved to a central storage area.[6][7]

Key requirements for an SAA:

  • It must be under the control of the laboratory personnel generating the waste.[6][7]

  • A sign explicitly stating "Hazardous Waste Satellite Accumulation Area" should be posted.[5][6]

  • The total volume of hazardous waste in an SAA cannot exceed 55 gallons.[5][6]

Waste Collection and Container Management
  • Container Selection:

    • Use a chemically compatible container with a secure, tight-fitting lid.[4][6] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or leaks.[4][6]

    • If reusing a container, completely deface or remove the original label.[5]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4]

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound". Do not use abbreviations.[4]

      • If in solution, list all components and their approximate percentages.

      • The specific hazard characteristics (e.g., "Irritant").

  • Waste Accumulation:

    • For solid waste, carefully transfer it into the designated, labeled container, minimizing dust generation.

    • For solutions containing this compound, pour the waste carefully into the designated liquid waste container using a funnel.

    • Keep the waste container closed at all times, except when adding waste.[6][8] This is a critical safety and regulatory requirement.

    • Store the waste container in a designated secondary containment bin within the SAA to prevent spills.[6]

The following diagram outlines the workflow for waste accumulation in an SAA.

SAA_Workflow cluster_workflow Satellite Accumulation Area Workflow Start Waste Generated Select_Container Select & Inspect Compatible Container Start->Select_Container Label_Container Affix & Complete Hazardous Waste Label Select_Container->Label_Container Add_Waste Add Waste to Container (Minimize Dust/Splashes) Label_Container->Add_Waste Close_Container Securely Close Container Add_Waste->Close_Container Store_Container Place in Secondary Containment in SAA Close_Container->Store_Container Request_Pickup Container Full? Request Pickup Store_Container->Request_Pickup Request_Pickup->Add_Waste No End Waste Removed by EHS Request_Pickup->End Yes

Caption: Laboratory Waste Accumulation Workflow.

Arranging for Disposal

Once the waste container is full, or if the research project is complete, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or equivalent. Follow your institution's specific procedures for requesting a waste pickup. Do not allow waste to accumulate indefinitely.

Final Disposal Pathway: Incineration

As a halogenated organic compound, the ultimate disposal method for this compound is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] This process is designed to destroy the organic molecule, and the resulting acidic gases (such as hydrogen chloride and hydrogen fluoride) are neutralized in a scrubber system. Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

Emergency Procedures: Spill Management

In the event of a spill of this compound, adhere to the following procedures, in line with your laboratory's emergency plan:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.

    • Place the swept material into a labeled container for hazardous waste disposal.

  • Small Spills (Liquid):

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, adhering to your institution's Chemical Hygiene Plan, and following the step-by-step protocols outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the community.

References

A Researcher's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 6-Chloro-2-fluoronicotinic acid. Our goal is to equip you with the necessary knowledge to ensure your safety by detailing the appropriate personal protective equipment (PPE), its proper use, and disposal. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these crucial safety measures.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that requires careful handling due to its irritant properties. Based on globally harmonized system (GHS) classifications, this chemical presents the following primary hazards:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]

These classifications are the foundation of our PPE recommendations. Direct contact can lead to skin and eye irritation, and inhalation of the powder can irritate the respiratory system. Therefore, our protective strategy is to create effective barriers against these routes of exposure.

The Core of Protection: A Multi-layered PPE Approach

A comprehensive PPE strategy for this compound involves protection for your eyes, skin, and respiratory system. The following sections detail the specific PPE required and the rationale for their use.

Eye and Face Protection: Your First Line of Defense

Why it's critical: this compound is classified as a serious eye irritant.[1][2] Accidental splashes or contact with airborne dust can cause significant discomfort and potential damage to the eyes.

Recommended PPE:

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the solid compound or its solutions.[2] Goggles provide a seal around the eyes, offering protection from splashes and dust that safety glasses do not.[3]

  • Face Shield: When handling larger quantities (e.g., during bulk transfers) or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[2][3] This provides an additional layer of protection for the entire face.

Skin Protection: Impermeable Gloves and Protective Clothing

Why it's critical: As a skin irritant, direct contact with this compound can cause redness, itching, and inflammation.[1][2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always check the manufacturer's glove compatibility data for the specific chemical you are using. It is crucial to use proper glove removal technique to avoid contaminating your skin.[4]

  • Laboratory Coat: A standard lab coat is required to protect your street clothes and underlying skin from minor spills and contamination.

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of significant splashes or contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]

Respiratory Protection: Preventing Inhalation Hazards

Why it's critical: The dust from this compound can cause respiratory irritation if inhaled.[1][2]

Recommended PPE:

  • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a certified chemical fume hood.[2][6]

  • Respirator: If engineering controls are not sufficient to keep airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator is necessary.[4] For powdered substances like this, a particulate respirator (e.g., an N95, N99, or N100 filter) is appropriate.[4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_ventilation Ventilation Assessment cluster_disposal Disposal Plan Start Handling this compound BasePPE Standard Lab Attire: - Closed-toe shoes - Long pants Start->BasePPE Always Required CheckQuantity Small or large quantity? CheckProcedure Risk of splash or aerosol generation? CheckQuantity->CheckProcedure Both quantities EnhancedBody Enhanced Body Protection: - Chemical-Resistant Apron/Coveralls CheckQuantity->EnhancedBody Large quantity EyeFace Eye/Face Protection: - Chemical Splash Goggles CheckProcedure->EyeFace Low risk EnhancedEyeFace Enhanced Eye/Face Protection: - Face Shield + Goggles CheckProcedure->EnhancedEyeFace High risk of splash BasePPE->CheckQuantity Gloves Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) EyeFace->Gloves Body Body Protection: - Lab Coat Gloves->Body Respiratory Respiratory Protection: - Work in Fume Hood Body->Respiratory CheckVentilation Adequate ventilation (fume hood)? Respiratory->CheckVentilation EnhancedBody->Respiratory EnhancedEyeFace->EnhancedBody EnhancedRespiratory Enhanced Respiratory Protection: - NIOSH-approved Respirator Disposal Dispose of used PPE and chemical waste according to institutional and local regulations. EnhancedRespiratory->Disposal CheckVentilation->EnhancedRespiratory CheckVentilation->Disposal Yes

Caption: PPE Selection Workflow for this compound.

Operational Plans: Step-by-Step Procedures

Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.

Donning (Putting On) PPE
  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a user seal check to ensure it is fitted correctly.

  • Goggles and Face Shield: Put on your chemical splash goggles, ensuring a snug fit. If a face shield is required, place it over the goggles.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE

The principle of doffing is to avoid self-contamination.

  • Gloves: Remove gloves using the proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with your bare hands.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat/Coveralls: Remove by rolling it inside out, containing any potential contaminants.

  • Respirator (if used): Remove last to protect you from any airborne particles during the doffing process.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has been in contact with this compound should be considered contaminated waste.

  • Solid Waste: Contaminated gloves, wipes, and other disposable items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused this compound and solutions must be disposed of as hazardous chemical waste according to your institution's and local regulations.[2] Do not pour down the drain.[4]

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.